Flipper-TR 5
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H22N4O5S6 |
|---|---|
Poids moléculaire |
686.9 g/mol |
Nom IUPAC |
methyl 2-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]acetate |
InChI |
InChI=1S/C28H22N4O5S6/c1-11-17(10-37-9-15-7-32(31-30-15)8-18(33)36-5)39-23-19(11)40-21-13(3)20(41-24(21)23)22-14(4)28-26(42-22)25-27(43(28,34)35)12(2)16(6-29)38-25/h7H,8-10H2,1-5H3 |
Clé InChI |
UMJWMNXQZHDBDU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC2=C1SC3=C2SC(=C3C)C4=C(C5=C(S4)C6=C(S5(=O)=O)C(=C(S6)C#N)C)C)COCC7=CN(N=N7)CC(=O)OC |
Origine du produit |
United States |
Foundational & Exploratory
The Molecular Dance of Membrane Tension: An In-depth Guide to the Mechanism of Flipper-TR
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core mechanism of Flipper-TR, a revolutionary fluorescent probe that provides a quantitative readout of cell membrane tension. By understanding its intricate workings, researchers can unlock new insights into the profound role of mechanical forces in cellular processes, from migration and division to signaling and disease.
Core Principles: A Mechanosensitive Fluorophore
Flipper-TR is a fluorescent lipid tension reporter that specifically localizes to the plasma membrane of living cells.[1][2] Its remarkable ability to sense and report on membrane tension lies in its unique chemical structure, which features two dithienothiophene (DTT) "flippers" connected by a rotatable carbon bond.[3][4] In a relaxed membrane, these flippers adopt a twisted conformation due to steric hindrance.[3][5] However, as membrane tension increases, the lateral pressure within the lipid bilayer forces these flippers into a more planar conformation.[5][6]
This change in conformation is the linchpin of Flipper-TR's mechanism. The degree of planarity directly influences the probe's fluorescence properties, specifically its fluorescence lifetime.[3][5] An increase in planarity leads to a longer fluorescence lifetime, a phenomenon that can be precisely quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3][7] This linear relationship between fluorescence lifetime and membrane tension allows for the quantitative mapping of mechanical forces across the cell membrane.[3]
The underlying principle is a membrane-tension-dependent lipid phase separation.[3] Increased tension alters the organization of the lipid bilayer, which in turn dictates the conformational state of the embedded Flipper-TR probe.[5] It is crucial to note that while Flipper-TR's fluorescence intensity also changes, the fluorescence lifetime is the reliable and quantifiable parameter for measuring membrane tension, as it is independent of probe concentration and excitation intensity.[1][3]
Quantitative Insights: The Language of Fluorescence Lifetime
The fluorescence lifetime of Flipper-TR provides a direct and quantitative measure of membrane tension. The reported fluorescence lifetime (τ) of Flipper-TR typically ranges from 2.8 to 7.0 nanoseconds (ns).[1] A longer lifetime is indicative of higher membrane tension.[1] The fluorescence emission decay curves are best fitted with a double-exponential function, yielding two lifetimes, τ1 and τ2. The longer lifetime, τ1, which has a higher fit amplitude, is the parameter used to report on membrane tension.[1]
| Condition | Typical Fluorescence Lifetime (τ1) | Interpretation |
| Low Membrane Tension (e.g., hyperosmotic shock) | Shorter lifetime (e.g., closer to 2.8 ns) | Twisted conformation of Flipper-TR |
| High Membrane Tension (e.g., hypoosmotic shock) | Longer lifetime (e.g., closer to 7.0 ns) | Planar conformation of Flipper-TR |
| Liquid-disordered (Ld) lipid phase (in GUVs) | ~3.75 ns | Lower lipid packing |
| More Liquid-ordered (Lo) lipid phase (in GUVs) | ~5.31 ns | Higher lipid packing |
Table 1: Representative fluorescence lifetime values of Flipper-TR under different experimental conditions. Data compiled from various sources.[1][3]
Visualizing the Mechanism: Signaling and Workflow
To better understand the process, the following diagrams illustrate the core mechanism of Flipper-TR and a typical experimental workflow.
Caption: Mechanism of Flipper-TR in response to membrane tension changes.
Caption: A generalized experimental workflow for measuring membrane tension using Flipper-TR.
Experimental Protocols: A Practical Guide
Accurate and reproducible measurements with Flipper-TR necessitate careful adherence to optimized protocols. The following provides a detailed methodology for key experimental procedures.
Preparation of Flipper-TR Stock Solution
-
Reagent: Flipper-TR probe, anhydrous Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
Allow the vial of Flipper-TR to warm to room temperature before opening.
-
Dissolve the contents of the vial in anhydrous DMSO to a final concentration of 1 mM.[1] For example, dissolve 50 µg of Flipper-TR (check the molecular weight on the vial) in the appropriate volume of anhydrous DMSO.
-
Store the stock solution at -20°C, protected from light and moisture. The solution is stable for approximately 3 months when stored correctly.[1]
-
Staining of Live Cells
-
Reagents: Cultured cells, cell culture medium (with or without serum), 1 mM Flipper-TR stock solution.
-
Procedure:
-
Prepare a staining solution by diluting the 1 mM Flipper-TR stock solution to a final concentration of 1 µM in the cell culture medium.[1] Note that the presence of serum (e.g., Fetal Calf Serum) may reduce labeling efficiency, potentially requiring an increase in probe concentration up to 2 µM.[1]
-
Remove the existing culture medium from the cells and replace it with the staining solution.
-
Incubation is typically very rapid, with plasma membrane staining appearing in less than one minute.[3]
-
The cells are now ready for imaging. It is recommended to perform imaging shortly after staining.
-
Induction of Osmotic Shock
A common method to manipulate membrane tension is through osmotic shock.[3]
-
Reagents: Isotonic, hypotonic, and hypertonic solutions. The composition of these solutions will depend on the specific cell type and experimental requirements. For example, a hypotonic solution can be prepared by diluting the standard culture medium with distilled water, while a hypertonic solution can be made by adding a non-permeable solute like sucrose (B13894) or sorbitol.
-
Procedure:
-
After staining the cells with Flipper-TR as described above, acquire a baseline FLIM image in isotonic medium.
-
To induce a hypotonic shock (increase tension), carefully replace the isotonic medium with a hypotonic solution.
-
To induce a hypertonic shock (decrease tension), replace the isotonic medium with a hypertonic solution.
-
Acquire FLIM images immediately after the solution change to capture the dynamic changes in membrane tension.
-
FLIM Data Acquisition and Analysis
-
Instrumentation: A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).
-
Acquisition Parameters:
-
Data Analysis:
-
Fit the fluorescence decay curve for each pixel or region of interest (ROI) with a double-exponential decay function.[1]
-
The fitting will yield two lifetime components, τ1 and τ2, and their respective amplitudes.
-
The longer lifetime component, τ1, is used to generate the fluorescence lifetime image and to quantify the membrane tension.[1] Longer τ1 values correspond to higher membrane tension.
-
By following these detailed protocols and understanding the fundamental mechanism of Flipper-TR, researchers can confidently and accurately measure membrane tension, paving the way for new discoveries in the exciting field of mechanobiology.
References
- 1. spirochrome.com [spirochrome.com]
- 2. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 3. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the regulatory role of cell membrane surface tension in cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Membrane Tension
An In-depth Technical Guide to Flipper-TR: Principle of Membrane Tension Sensing
For Researchers, Scientists, and Drug Development Professionals
Cellular membranes are not static barriers but dynamic surfaces that are central to a vast array of biological processes, including cell motility, division, endocytosis, and signal transduction.[1] The physical state of these membranes, particularly their lateral tension, is a critical regulator of these events.[1][2] Membrane tension arises from the interplay between the lipid bilayer and the underlying cytoskeleton, as well as from osmotic pressure gradients and protein-lipid interactions. Accurately measuring membrane tension in live cells has been a significant challenge, traditionally relying on complex biophysical techniques like micropipette aspiration or optical tweezers, which are often limited to the plasma membrane and can be invasive.[1] The development of molecular probes like Flipper-TR has revolutionized the field by enabling the visualization and quantification of membrane tension with high spatiotemporal resolution using fluorescence microscopy.[3][4]
The Flipper-TR Probe: A Molecular Mechanosensor
Flipper-TR (Fluorescent Lipid Tension Reporter) is a specially designed fluorescent probe for measuring the tension of the plasma membrane in living cells.[5][6] It belongs to a family of mechanosensitive "flipper" probes that sense the physical organization of the lipid bilayer.[6]
Core Structure: The probe's mechanosensing ability originates from its unique chemical structure, which is built around two dithienothiophene (DTT) moieties, or "flippers," connected by a single carbon bond.[7][8] This structure acts as a "push-pull" system, with an electron-donating group at one end and an electron-accepting group at the other.[1][7] A hydrophilic headgroup ensures the probe inserts into the lipid bilayer with a specific orientation.[3]
Core Principle: From Mechanical Force to Optical Signal
The fundamental principle of Flipper-TR lies in its ability to change its conformation in response to the lateral pressure exerted by lipids within the membrane. This conformational change directly modulates its fluorescence properties, particularly its fluorescence lifetime.
-
Twisted vs. Planar Conformation: In a relaxed, low-tension membrane, the two DTT flippers are in a twisted conformation relative to each other due to steric hindrance.[3][7]
-
Effect of Increased Tension: As membrane tension increases, the packing of lipid acyl chains becomes tighter and more ordered.[3][9] This increased lateral pressure within the bilayer physically forces the Flipper-TR molecule to adopt a more planar (untwisted) conformation.[7][8]
-
Change in Fluorescence Lifetime: The transition from a twisted to a planar state is the key to the probe's function. This planarization leads to a significant increase in the fluorescence lifetime of the probe.[1][7][8] The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state by emitting a photon. This change is readily quantifiable using Fluorescence Lifetime Imaging Microscopy (FLIM).[3][10]
Therefore, a longer fluorescence lifetime of Flipper-TR directly corresponds to a more planar probe, indicating higher lipid packing and, consequently, higher membrane tension.[8] This relationship allows for the quantitative mapping of membrane tension across a cell.[9]
References
- 1. physicsworld.com [physicsworld.com]
- 2. researchgate.net [researchgate.net]
- 3. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 6. spirochrome.com [spirochrome.com]
- 7. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Research progress on the regulatory role of cell membrane surface tension in cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
Flipper-TR®: A Technical Guide to its Photophysical Properties and Fluorescence Lifetime for Mechanobiology Research
For Researchers, Scientists, and Drug Development Professionals
Flipper-TR® is a sophisticated fluorescent probe designed to investigate the intricate mechanical forces at play within cellular membranes. As a member of the "flipper" probe family, it has emerged as a important tool in the field of mechanobiology, offering unprecedented insights into membrane tension and lipid organization in living cells.[1] This technical guide provides an in-depth overview of Flipper-TR®'s core photophysical properties, its unique fluorescence lifetime characteristics, and the experimental protocols necessary for its successful implementation.
Core Photophysical Properties
Flipper-TR® is a push-pull fluorophore built around a bis(dithienothiophene) core.[2] This structure allows it to readily insert into the plasma membrane of living cells.[2][3] Once embedded within the lipid bilayer, its fluorescence properties become highly sensitive to the local environment, particularly the packing of lipid molecules.[4][5] The probe is only fluorescent when inserted in a lipid membrane, making it highly specific for cellular membranes.[1][3]
The key photophysical parameters of Flipper-TR® are summarized in the table below:
| Property | Value | Conditions |
| Absorption Maximum (λAbs) | ~480-488 nm | In lipid membranes[1][3][6] |
| Emission Maximum (λEm) | ~600 nm | In lipid membranes[1][3][6] |
| Molar Extinction Coefficient (εmax) | 1.66 x 10⁴ M⁻¹cm⁻¹ | In DMSO[1][3] |
| Quantum Yield (QY) | 30% | In Ethyl Acetate (AcOEt)[1][3] |
| Fluorescence Lifetime (τ) | 2.8 - 7.0 ns | In lipid membranes, dependent on tension[1][3] |
The Mechanism of Action: A Molecular Torsion Sensor
The remarkable ability of Flipper-TR® to report on membrane tension lies in its dynamic molecular structure. The two dithienothiophene "flippers" of the molecule can twist relative to each other.[5][7] The degree of this twist is directly influenced by the lateral pressure exerted by the surrounding lipid molecules.
-
In a relaxed, low-tension membrane , the Flipper-TR® molecule adopts a more twisted conformation. This leads to a shorter fluorescence lifetime.[2]
-
In a tense, tightly packed membrane , the lateral pressure from the lipids forces the Flipper-TR® molecule into a more planar conformation. This planarization results in a significant increase in its fluorescence lifetime.[2][7]
This relationship between membrane tension and fluorescence lifetime is the fundamental principle behind Flipper-TR®'s utility as a mechanosensor.
Fluorescence Lifetime: The Key Readout
Unlike intensity-based probes, Flipper-TR® utilizes fluorescence lifetime as its primary reporting mechanism. Fluorescence lifetime is an intrinsic property of a fluorophore and is less susceptible to artifacts such as probe concentration and photobleaching.[8]
The fluorescence decay of Flipper-TR® in cellular membranes is typically best described by a bi-exponential model, yielding two lifetime components: τ₁ and τ₂.[3][9]
-
τ₁ (the longer lifetime component) is the primary reporter of membrane tension and typically ranges from 2.8 to 7.0 ns.[3] An increase in τ₁ corresponds to an increase in membrane tension.
-
τ₂ (the shorter lifetime component) is less sensitive to membrane tension and typically has a smaller amplitude.[3]
The average fluorescence lifetime of Flipper-TR® can vary depending on the specific organelle being studied. For example, the average lifetime in the endoplasmic reticulum (ER) and mitochondria is generally lower than at the plasma membrane, reflecting differences in their membrane composition and tension.[9]
Experimental Protocol: Fluorescence Lifetime Imaging Microscopy (FLIM)
The most common technique to measure the fluorescence lifetime of Flipper-TR® in living cells is Time-Correlated Single Photon Counting (TCSPC) FLIM.[4][10]
Materials
-
Flipper-TR® probe (e.g., from Spirochrome)
-
Anhydrous DMSO for stock solution preparation
-
Cell culture medium
-
Live cells of interest
-
FLIM microscope system equipped with:
Staining Protocol
-
Prepare a 1 mM stock solution of Flipper-TR® by dissolving the probe in anhydrous DMSO.[3] Store the stock solution at -20°C.
-
Culture cells to the desired confluency on a suitable imaging dish or coverslip.
-
Prepare a staining solution by diluting the Flipper-TR® stock solution in cell culture medium to a final concentration of 0.5 - 1 µM.
-
Incubate the cells with the staining solution for 15-30 minutes at 37°C.
-
The probe does not need to be washed out , as it is only fluorescent in the membrane.[3]
FLIM Data Acquisition and Analysis
-
Image the stained cells using the FLIM microscope.
-
Excite the Flipper-TR® with a pulsed laser at approximately 488 nm.[3]
-
Collect the emitted photons through a bandpass filter centered around 600 nm.[3]
-
For each pixel , the arrival times of the photons are recorded to build a fluorescence decay histogram.
-
Fit the decay curve for each pixel or region of interest (ROI) to a bi-exponential decay model to extract the fluorescence lifetimes (τ₁ and τ₂) and their respective amplitudes.[3][4][11]
-
Generate a fluorescence lifetime image , where the color of each pixel represents the calculated lifetime value (typically the amplitude-weighted average lifetime or τ₁).
Conclusion
Flipper-TR® represents a significant advancement in the study of membrane biophysics. Its unique ability to translate changes in membrane tension into measurable shifts in fluorescence lifetime provides a powerful tool for researchers across various disciplines, from fundamental cell biology to drug development. By understanding its photophysical properties and adhering to appropriate experimental protocols, scientists can effectively harness the capabilities of Flipper-TR® to unravel the complex role of mechanical forces in cellular function and disease.
References
- 1. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 2. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lubio.ch [lubio.ch]
- 4. biorxiv.org [biorxiv.org]
- 5. Research progress on the regulatory role of cell membrane surface tension in cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probe for measuring plasma-membrane tension. [gentaur.uk]
- 7. researchgate.net [researchgate.net]
- 8. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to Measuring Lipid Packing and Membrane Order with Flipper-TR®
This guide provides a comprehensive overview of the fluorescent probe Flipper-TR®, detailing its mechanism of action and application in quantifying membrane lipid packing and order. It is intended for researchers, scientists, and drug development professionals who require precise measurement of membrane biophysical properties.
The Critical Role of Membrane Order
The plasma membrane is not a simple, homogenous barrier but a highly organized and dynamic interface crucial for cellular function. The arrangement and density of lipids within the bilayer, referred to as lipid packing or membrane order, directly influence fundamental cellular processes. These include signal transduction, membrane trafficking, ion channel regulation, and drug-membrane interactions. Aberrations in membrane order are implicated in numerous pathologies, making its measurement a key aspect of biological and pharmaceutical research.
Flipper-TR®: A Mechanosensitive Probe for Membrane Order
Flipper-TR® is a fluorescent probe engineered to report on the biophysical state of lipid membranes. It belongs to a family of mechanosensitive "flipper" probes that sense the physical compression and organization of the lipid bilayer.[1][2] The probe's core structure consists of two twisted dithienothiophene moieties that function as a mechanophore.[3][4] When inserted into a lipid membrane, the probe's fluorescence lifetime becomes highly sensitive to the surrounding lipid packing density.[5]
Core Mechanism of Action
The functionality of Flipper-TR® is rooted in its ability to change conformation in response to the lateral pressure exerted by surrounding lipid acyl chains. This change in conformation directly modulates its fluorescence lifetime, which can be precisely quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[6]
-
In Disordered Membranes (Low Lipid Packing): In a fluid or disordered lipid environment, there is more space between lipid molecules. This allows the two dithienothiophene "flippers" of the probe to adopt a twisted, non-planar conformation. This twisted state has efficient non-radiative decay pathways, resulting in a shorter fluorescence lifetime .[7][8]
-
In Ordered Membranes (High Lipid Packing): In a more rigid or ordered environment, such as a liquid-ordered (Lo) phase, lipids are tightly packed. This increased lateral pressure forces the Flipper-TR® molecule into a more planar conformation.[3][6] This planarization reduces non-radiative decay, leading to a significant increase in the probe's longer fluorescence lifetime .[1][9]
Therefore, a longer fluorescence lifetime of Flipper-TR® directly correlates with higher lipid packing and greater membrane order.[4] This relationship allows for quantitative mapping of membrane order in live cells and model membranes.[10]
Quantitative Data and Photophysical Properties
The fluorescence lifetime of Flipper-TR® typically ranges from approximately 2.8 to 7.0 nanoseconds (ns), providing a wide dynamic range for detecting subtle changes in membrane order.[2][4][11]
Table 1: Photophysical Properties of Flipper-TR®
| Property | Value | Reference |
| Excitation Wavelength (λabs) | ~480-488 nm | [2][4] |
| Emission Wavelength (λfl) | ~600 nm | [2][4] |
| Molar Extinction Coefficient (εmax) | 1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO) | [4] |
| Fluorescence Lifetime (τ) | 2.8 - 7.0 ns | [4][11] |
Table 2: Example Fluorescence Lifetimes in Model Membranes
The probe's sensitivity allows it to distinguish between different lipid phases.
| Membrane Composition / Phase | Reported Fluorescence Lifetime (τ) | Implied Membrane State | Reference |
| DOPC:Cholesterol (60:40) | ~5.3 ns | Liquid-ordered (Lo) | [8] |
| Sphingomyelin:Cholesterol (70:30) | ~6.4 ns | Highly Ordered | [8] |
| HeLa Cells (Hypotonic Shock) | Increase in lifetime | Increased Tension/Order | [10][12] |
| HeLa Cells (Hypertonic Shock) | Decrease in lifetime | Decreased Tension/Disorder | [7] |
Experimental Protocol for FLIM Measurement
The following is a generalized protocol for staining live cells with Flipper-TR® and performing FLIM analysis. This protocol may require optimization for specific cell types and experimental conditions.[13]
Reagent Preparation
-
Stock Solution: Prepare a 1 mM stock solution of Flipper-TR® by dissolving 50 nmol of the probe in 50 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).[4] Store this stock solution at -20°C, protected from light and moisture.
-
Staining Solution: Shortly before use, dilute the 1 mM stock solution into a serum-free cell culture medium to a final working concentration. A starting concentration of 0.5 - 1.0 µM is recommended.[2][13]
Cell Staining Procedure
-
Culture cells on a suitable imaging dish or coverslip (e.g., glass-bottom dishes).
-
Aspirate the existing culture medium from the cells.
-
Gently add the prepared staining solution to the cells.
-
Incubate for 10-15 minutes at the desired experimental temperature (e.g., 37°C).
-
No wash step is required, as the probe is essentially non-fluorescent in aqueous media and becomes fluorescent only upon insertion into a lipid membrane.[4][14]
FLIM Imaging and Data Acquisition
-
Microscope Setup: Use a confocal or multiphoton microscope equipped with a time-correlated single photon counting (TCSPC) system for FLIM.
-
Excitation: Excite the Flipper-TR® probe using a pulsed laser at approximately 485 nm or 488 nm.[4]
-
Emission: Collect the fluorescence emission through a bandpass filter, typically between 575 nm and 625 nm.[2][4]
-
Acquisition: Acquire photon arrival time data for each pixel in the image until sufficient photon counts are collected to ensure robust statistical analysis.
Data Analysis
-
Fluorescence Decay Fitting: For each pixel or region of interest (ROI), fit the collected photon decay histogram to a multi-exponential decay function. A double-exponential fit is commonly used.[4]
-
Lifetime Extraction: The fitting procedure will yield multiple lifetime components (τ1, τ2, etc.). The longer lifetime component (τ1), which has the higher amplitude, is used as the reporter for membrane lipid packing and tension.[4]
-
Image Generation: Generate a fluorescence lifetime map where the color or intensity of each pixel corresponds to the calculated τ1 value, providing a visual representation of membrane order across the cell.
Applications in Research and Drug Development
The ability to quantitatively measure membrane order opens up numerous avenues for investigation:
-
Cell Biology: Studying the role of membrane organization in signaling pathways, endocytosis, and cell migration.[15]
-
Mechanobiology: Investigating how mechanical forces influence and are influenced by membrane tension and lipid packing.[1][12]
-
Drug Development: Assessing how candidate drugs interact with the plasma membrane, their potential to disrupt lipid organization, and their mechanism of entry into cells.
-
Disease Research: Examining alterations in membrane properties associated with diseases like cancer, neurodegenerative disorders, and metabolic syndromes.
References
- 1. researchgate.net [researchgate.net]
- 2. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 3. researchgate.net [researchgate.net]
- 4. spirochrome.com [spirochrome.com]
- 5. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencewerke.com [sciencewerke.com]
- 12. researchgate.net [researchgate.net]
- 13. spirochrome.com [spirochrome.com]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
The Chemistry of Dithienothiophene-Based Fluorescent Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemistry, properties, and applications of dithienothiophene (DTT)-based fluorescent probes. These innovative tools are at the forefront of cellular imaging and mechanobiology, offering unprecedented insights into the intricate workings of biological membranes and associated signaling pathways.
Core Chemistry and Photophysical Properties
Dithienothiophene and its derivatives form a robust class of fluorescent molecules characterized by a fused three-ring thiophene (B33073) system. The electronic properties of the DTT core can be finely tuned through chemical modifications, leading to a wide range of photophysical behaviors. A particularly important derivative is the dithienothiophene S,S-dioxide (DTTDO), which acts as a strong electron-accepting moiety.
The combination of electron-donating and electron-accepting groups within a single molecule, often in a donor-π-acceptor (D-π-A) or donor-π-acceptor-π-donor (D-π-A-π-D) architecture, is a key design principle for these probes. This push-pull system gives rise to intramolecular charge transfer (ICT) upon photoexcitation, which is sensitive to the local environment's polarity and viscosity.
A notable application of this design is in "flipper" probes, which consist of two dithienothiophene units that can rotate around a central bond. The degree of twisting between these units is influenced by the physical constraints of their environment, such as the packing of lipid molecules in a cell membrane. This change in conformation directly affects the probe's fluorescence lifetime, making it a sensitive reporter of membrane tension and fluidity.[1][2][3]
Quantitative Photophysical Data
The following table summarizes key photophysical properties of selected dithienothiophene-based fluorescent probes. This data is essential for selecting the appropriate probe for a specific application and for the correct setup of fluorescence microscopy experiments.
| Probe Name/Derivative | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ, ns) | Solvent/Environment | Reference(s) |
| DMB-TT-TPA | 411 | 520 | 0.86 | - | THF | [4] |
| DMB-TT-TPA (solid state) | - | - | 0.41 | - | Solid State | [4] |
| Flipper Probe 1 | 435 | - | 0.83 | 2.2 | Twisted form | [5] |
| Flipper Probe 1 | up to +80 nm shift | - | >0.80 | up to 4.8 | Planarized in So lipid bilayer | [5] |
| DTTDO-Py+ | 538 | 694 | 0.02 | - | Water | [6] |
| DTTDO-Py+ | 521 | 647 | 0.21 | - | Methanol | [6] |
| DTTDO-DEA | 530 | 682 | <0.01 | - | Water | [6] |
| DTTDO-DEA | 517 | 622 | 0.35 | - | Dichloromethane | [6] |
| DTTDO-MOR | 528 | 674 | <0.01 | - | Water | [6] |
| DTTDO-MOR | 517 | 624 | 0.28 | - | Dichloromethane | [6] |
| Flipper-TR® | 480 | 600 | 0.30 | 2.8-7 | DMSO (absorbance), AcOEt (QY) | [7] |
Experimental Protocols
General Synthesis of Dithienothiophene "Flipper" Probes
The synthesis of mechanosensitive "flipper" probes often involves a multi-step process. A common strategy is the Stille coupling of two different dithienothiophene monomers, one electron-rich and one electron-poor (often an S,S-dioxide derivative).[1][8]
Example Synthetic Workflow:
Key Reagents and Steps:
-
Formation of Dithienothiophene Monomers: Typically starts from commercially available bromothiophenes.[1][8]
-
Functionalization: Vilsmeier formylation to introduce aldehyde groups for further modification.[1]
-
Oxidation: Use of meta-chloroperoxybenzoic acid (mCPBA) to form the S,S-dioxide.[5]
-
Coupling: Stille coupling is a common method to link the two dithienothiophene units.[1][5]
-
Final Modifications: Deprotection and esterification to add targeting moieties or improve water solubility.[1]
Live-Cell Imaging with Dithienothiophene Probes
Materials:
-
Dithienothiophene fluorescent probe (e.g., Flipper-TR®)
-
Live cells of interest (e.g., HeLa, fibroblasts)
-
Appropriate cell culture medium (e.g., DMEM)
-
Fluorescence microscope equipped for Fluorescence Lifetime Imaging Microscopy (FLIM)
-
Confocal laser scanning microscope
Staining Protocol:
-
Culture cells to the desired confluency on a suitable imaging dish (e.g., glass-bottom dish).
-
Prepare a stock solution of the dithienothiophene probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (typically in the range of 0.1 to 1 µM).
-
Remove the existing culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a sufficient time to allow for membrane staining (typically 15-30 minutes) at 37°C in a CO2 incubator.
-
Gently wash the cells with fresh, pre-warmed culture medium to remove any unbound probe.
-
The cells are now ready for imaging.
FLIM Imaging:
FLIM is the preferred method for quantifying changes in membrane tension using "flipper" probes.[9][10]
-
Excite the probe with a pulsed laser at a wavelength appropriate for the specific probe (e.g., 488 nm for Flipper-TR®).[7]
-
Collect the fluorescence emission over a defined spectral range (e.g., 575-625 nm for Flipper-TR®).[7]
-
Acquire time-correlated single-photon counting (TCSPC) data to determine the fluorescence lifetime at each pixel of the image.
-
Analyze the FLIM data to generate a map of fluorescence lifetimes across the cell, which directly correlates with membrane tension.
Signaling Pathways and Applications
Dithienothiophene-based fluorescent probes, particularly the mechanosensitive "flipper" probes, are powerful tools for investigating mechanotransduction signaling pathways. These pathways are crucial for a wide range of cellular processes, including cell adhesion, migration, and differentiation.
Mechanotransduction and Membrane Tension
Mechanical forces exerted on the cell membrane can lead to changes in lipid packing and membrane tension. These physical changes can be detected by "flipper" probes and are known to influence the activity of various membrane-associated proteins, such as mechanosensitive ion channels and integrins.
This diagram illustrates how an external force can induce a change in membrane tension, which is reported by a "flipper" probe. This change in tension can then activate mechanosensitive ion channels, leading to ion influx, and modulate the activity of integrins, which in turn triggers focal adhesion signaling. Both of these events can initiate downstream signaling cascades that affect various cellular functions.
Investigating Lipid Rafts
The fluorescence properties of some dithienothiophene-based probes are sensitive to the local lipid environment, making them suitable for studying the dynamics of lipid rafts.[11][12] These specialized membrane microdomains are enriched in cholesterol and sphingolipids and play important roles in cell signaling.
This workflow shows how dithienothiophene probes can differentially partition into lipid rafts and more disordered regions of the plasma membrane. The distinct fluorescence signatures in these different environments can be used to visualize the organization and dynamics of lipid rafts and their role in recruiting signaling proteins to initiate cellular responses.
Conclusion
Dithienothiophene-based fluorescent probes represent a versatile and powerful class of tools for cell biology and drug discovery. Their tunable photophysical properties, coupled with innovative designs such as the "flipper" mechanophore, enable the visualization and quantification of subtle yet critical cellular processes. This guide provides a foundational understanding of the chemistry and application of these probes, empowering researchers to leverage their full potential in their scientific endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescent Flippers for Mechanosensitive Membrane Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thienothiophene-based organic light-emitting diode: synthesis, photophysical properties and application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Mixed Oligomers with Thiophenes, Dithienothiophene S,S-Dioxides, Thieno[3,4]pyrazines and 2,1,3-Benzothiadiazoles: Flipper Screening for Mechanosensitive Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Red-Emitting Dithienothiophene S,S-Dioxide Dyes for Cellular Membrane Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 8. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 9. Fluorescence lifetime imaging probes for cell-based measurements of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Fluorescent probes for lipid rafts: from model membranes to living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
Unveiling Cellular Forces: A Technical Guide to Flipper-TR® in Mechanotransduction Research
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Sensing the Tension Within
Cellular mechanotransduction, the process by which cells convert mechanical stimuli into biochemical signals, is fundamental to physiology and disease. At the heart of this process lies the plasma membrane, a dynamic interface that experiences and transmits forces. Membrane tension, a critical physical parameter, governs a vast array of cellular functions including motility, endocytosis, trafficking, and ion channel activation.[1][2] Historically, quantifying this tension in live cells has been a significant challenge. The advent of Flipper-TR®, a fluorescent membrane tension probe, has revolutionized the field by enabling real-time, quantitative measurements of membrane tension through Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3][4]
This technical guide provides an in-depth overview of Flipper-TR® and its applications in cellular mechanotransduction research. We will delve into the core principles of the probe, detailed experimental protocols, quantitative data interpretation, and its role in elucidating mechanosensitive signaling pathways.
Core Principles of Flipper-TR®: From Twisting Molecules to Tension Maps
Flipper-TR® is a mechanosensitive fluorescent probe specifically designed to report on the physical state of lipid bilayers.[3][4] Its innovative design is centered around a "planarizable push-pull" mechanophore composed of two dithienothiophene (DTT) moieties.[1][5][6]
Mechanism of Action:
-
Insertion and Conformation: Flipper-TR® spontaneously inserts into the plasma membrane of living cells.[4][7] In a relaxed, low-tension membrane, the two DTT "flippers" are in a twisted conformation.[6][7]
-
Tension-Induced Planarization: As membrane tension increases, the lateral pressure exerted by the surrounding lipids forces the DTTs to adopt a more planar conformation.[6][7]
-
Fluorescence Lifetime Shift: This conformational change from twisted to planar directly affects the probe's fluorescence properties. Specifically, the fluorescence lifetime of Flipper-TR® increases as the molecule becomes more planar.[5][6][7] This relationship is the key to its function as a tension reporter.
This change in fluorescence lifetime is detected using FLIM, a technique that measures the decay rate of fluorescence on a pixel-by-pixel basis, creating a quantitative map of membrane tension across the cell.[1][2][8] The fluorescence lifetime of Flipper-TR® typically ranges from approximately 2.8 to 7 nanoseconds (ns), corresponding to low and high membrane tension/lipid order, respectively.[3][9][10]
Below is a diagram illustrating the fundamental principle of Flipper-TR®.
References
- 1. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 4. Probe for measuring plasma-membrane tension. [gentaur.uk]
- 5. Photocleavable Fluorescent Membrane Tension Probes: Fast Release with Spatiotemporal Control in Inner Leaflets of Plasma Membrane, Nuclear Envelope, and Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research progress on the regulatory role of cell membrane surface tension in cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. spirochrome.com [spirochrome.com]
A Technical Guide to Mechanosensitive Fluorescent Probes: Visualizing the Forces Within
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of mechanosensitive fluorescent probes, powerful tools for visualizing and quantifying the subtle forces that govern cellular behavior. From fundamental principles to advanced applications, this document serves as a comprehensive resource for professionals seeking to integrate these innovative technologies into their research and development workflows.
Core Concepts of Mechanosensitive Fluorescent Probes
Cells perpetually experience and exert mechanical forces that are critical in regulating a vast array of biological processes, including growth, differentiation, migration, and tissue homeostasis. The study of how cells convert mechanical stimuli into biochemical signals is known as mechanotransduction.[1][2] Mechanosensitive fluorescent probes are specifically engineered molecules that translate a mechanical stimulus into a readable optical signal, typically a change in fluorescence intensity, lifetime, or emission spectrum.[3] This allows for the real-time visualization and quantification of forces at the molecular, subcellular, and tissue levels.
There are several classes of mechanosensitive probes, each with a unique mechanism of action:
-
FRET-Based Tension Sensors: Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[4][5] FRET-based tension sensors incorporate a FRET pair connected by a flexible linker. When a force is applied to the sensor, the linker extends, increasing the distance between the donor and acceptor and thereby decreasing FRET efficiency.[4] These sensors can be genetically encoded and targeted to specific proteins of interest, allowing for the measurement of forces across individual molecules.[6][7]
-
Planarizable Push-Pull Probes: These small-molecule probes, often referred to as "flipper" probes, consist of a twisted molecular structure with electron-donating and electron-accepting groups.[8][9] When inserted into a lipid membrane, the degree of twisting is influenced by the lateral packing of the lipids. Increased membrane tension leads to a more planar conformation of the probe, resulting in a shift in its fluorescence excitation or emission spectrum and a change in its fluorescence lifetime.[10][11]
-
DNA-Based Tension Probes: These probes utilize the force-dependent unfolding of DNA hairpins or the rupture of double-stranded DNA.[12][13] A fluorophore and a quencher are positioned such that unfolding or rupture separates them, leading to an increase in fluorescence. The force required to induce this change can be precisely tuned by altering the DNA sequence.[14]
Quantitative Data of Representative Probes
The selection of a mechanosensitive probe is dictated by the specific biological question and the expected force range. The following tables summarize the quantitative properties of several commonly used probes.
Table 1: FRET-Based Tension Sensors
| Probe Name | Target Protein | Linker | Force Range (pN) | FRET Change | Reference |
| Vinculin Tension Sensor (VinTS) | Vinculin | (GPGGA)8 | 1 - 6 | Decrease with tension | [15][16] |
| E-Cadherin Tension Sensor | E-Cadherin | Flagelliform | 1 - 10 | Decrease with tension | [6] |
| Talin Tension Sensor | Talin | Flagelliform | 1 - 10 | Decrease with tension | [6] |
| Nesprin-2G Tension Sensor | Nesprin-2G | Spectrin repeats | 4 - 6 | Decrease with tension | [17] |
Table 2: Planarizable Push-Pull Probes
| Probe Name | Mechanism | Primary Measurement | Key Features | Reference |
| Flipper-TR® | Planarization in membrane | Fluorescence Lifetime | High sensitivity to membrane tension and lipid packing | [18][19][20] |
| HaloFlipper | Covalent HaloTag labeling | Fluorescence Lifetime | Targeted to specific intracellular membranes | [10] |
Table 3: DNA-Based Tension Probes
| Probe Name | Mechanism | Force Threshold (pN) | Signal Change | Reference |
| DNAMeter | DNA hairpin unfolding | Tunable (e.g., ~2 pN) | Ratiometric fluorescence increase | [12][13] |
| Tension Gauge Tether (TGT) | dsDNA rupture | Tunable | Irreversible fluorescence increase | [3] |
Signaling Pathways and Mechanotransduction
Mechanosensitive probes have been instrumental in elucidating the role of force in various signaling pathways. For instance, forces transmitted through integrins at focal adhesions can activate downstream signaling cascades that regulate cell behavior.
Figure 1: Mechanotransduction at Focal Adhesions.
Experimental Protocols
This protocol provides a general workflow for using genetically encoded FRET-based tension sensors, such as the Vinculin Tension Sensor (VinTS).[21][22]
-
Construct Generation and Transfection:
-
The tension sensor module is inserted into the protein of interest using standard molecular cloning techniques.[22]
-
The resulting plasmid DNA is transfected into the cells of interest (e.g., mouse embryonic fibroblasts) using a suitable transfection reagent.[17][21]
-
Allow for protein expression for 24-48 hours.
-
-
Cell Culture and Imaging Preparation:
-
Seed transfected cells onto fibronectin-coated glass-bottom dishes or polyacrylamide gels of desired stiffness.[23]
-
Allow cells to spread and form mature focal adhesions (typically 4-24 hours).
-
Replace culture medium with imaging medium (e.g., phenol (B47542) red-free DMEM) prior to imaging.
-
-
Image Acquisition (Sensitized Emission FRET):
-
Use an inverted fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores (e.g., mTFP1 and Venus).
-
Acquire three images:
-
Donor Image: Excite with donor wavelength, collect with donor emission filter.
-
Acceptor Image: Excite with acceptor wavelength, collect with acceptor emission filter.
-
FRET Image: Excite with donor wavelength, collect with acceptor emission filter.
-
-
It is crucial to also image cells expressing donor-only and acceptor-only constructs to correct for spectral bleed-through.[24]
-
-
Data Analysis:
Figure 2: Experimental Workflow for FRET-Based Tension Sensing.
This protocol outlines the use of Flipper-TR® for measuring plasma membrane tension via Fluorescence Lifetime Imaging Microscopy (FLIM).[19][26][27]
-
Probe Preparation:
-
Prepare a stock solution of Flipper-TR® in anhydrous DMSO.[19]
-
Dilute the stock solution to the desired working concentration (typically 1 µM) in cell culture medium immediately before use.
-
-
Cell Staining:
-
Add the Flipper-TR® staining solution to the cells and incubate for 15-30 minutes. The probe will spontaneously insert into the plasma membrane.[19]
-
Washing is generally not required as the probe is only fluorescent in a lipid environment.
-
-
FLIM Imaging:
-
Use a confocal or two-photon microscope equipped with a pulsed laser (e.g., 488 nm) and time-correlated single photon counting (TCSPC) hardware.[19]
-
Collect emitted photons through a bandpass filter (e.g., 575-625 nm).
-
Acquire FLIM data, ensuring sufficient photon counts for accurate lifetime determination.
-
-
Data Analysis:
-
Fit the fluorescence decay curve for each pixel to a multi-exponential model to calculate the average fluorescence lifetime.
-
Generate a fluorescence lifetime map of the cell, where changes in lifetime correlate with changes in membrane tension.[11] An increase in lifetime generally corresponds to an increase in membrane tension.[10]
-
Applications in Drug Development
Mechanosensitive fluorescent probes are emerging as valuable tools in drug discovery and development.[4]
-
High-Throughput Screening: FRET-based biosensors can be used in high-throughput screening assays to identify compounds that modulate the mechanical state of specific proteins or signaling pathways.[4]
-
Mechanism of Action Studies: These probes can help elucidate the mechanism of action of drugs that target the cytoskeleton or cell adhesion. For example, they can be used to determine if a drug alters cellular contractility by measuring changes in tension across focal adhesion proteins.
-
Disease Modeling: Dysregulation of mechanotransduction is implicated in various diseases, including fibrosis and cancer.[3] Mechanosensitive probes can be used in disease models to study the effects of pathological changes in the mechanical microenvironment and to test the efficacy of therapeutic interventions.
Figure 3: Logic Flow for Probe Use in Drug Discovery.
Conclusion
Mechanosensitive fluorescent probes represent a significant advancement in our ability to study the intricate interplay between mechanical forces and biological function. By providing a visual and quantitative readout of molecular and cellular forces, these tools are paving the way for new discoveries in fundamental cell biology and offering novel approaches for the development of therapeutics that target the mechanical aspects of disease. As probe design and imaging technologies continue to evolve, the application of mechanosensitive probes is poised to expand, further revolutionizing our understanding of the forces that shape life.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. What is cell mechanotransduction? [synapse.patsnap.com]
- 3. Molecular Tension Probes to Quantify Cell-Generated Mechanical Forces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Application of FRET Biosensors in Mechanobiology and Mechanopharmacological Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. Genetically Encoded FRET-Based Tension Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Fluorescent Flippers for Mechanosensitive Membrane Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. Quantifying tensile forces at cell–cell junctions with a DNA-based fluorescent probe - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. Measuring mechanical tension across vinculin reveals regulation of focal adhesion dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Förster resonance energy transfer efficiency of the vinculin tension sensor in cultured primary cortical neuronal growth cones - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
- 18. Flipper-TR probe - Nordic Biosite [nordicbiosite.com]
- 19. spirochrome.com [spirochrome.com]
- 20. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 21. Evaluation of Molecular Tension Sensors using Single-Molecule Force Spectroscopy and Live Cell FRET imaging [protocols.io]
- 22. Construction, imaging and analysis of FRET-based tension sensors in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Tunable molecular tension sensors reveal extension-based control of vinculin loading | eLife [elifesciences.org]
- 24. researchgate.net [researchgate.net]
- 25. Improving Quality, Reproducibility, and Usability of FRET-Based Tension Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. biorxiv.org [biorxiv.org]
- 27. Tutorial: fluorescence lifetime microscopy of membrane mechanosensitive Flipper probes - PubMed [pubmed.ncbi.nlm.nih.gov]
Flipper-TR®: An In-Depth Technical Guide to a Fluorescent Membrane Tension Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Flipper-TR® fluorescent membrane tension probe. It details its core specifications, experimental applications, and the underlying mechanism of action, offering a valuable resource for researchers in mechanobiology, cell biology, and drug discovery.
Core Product Specifications
Flipper-TR® is a specialized fluorescent probe designed to measure membrane tension in living cells.[1] Its mechanosensitive properties stem from its unique molecular structure, which responds to changes in the lipid bilayer's organization.[2][3]
Photophysical and Chemical Properties
The following table summarizes the key quantitative data for Flipper-TR®.
| Property | Value | Reference |
| Chemical Name | FliptR probe | [1] |
| CAS Number | 2081888-04-0 | [4] |
| Absorption Maximum (λabs) | 480 nm | [5] |
| Emission Maximum (λfl) | 600 nm | [5] |
| Molar Extinction Coefficient (εmax) | 1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO) | [5] |
| Quantum Yield (QY) | 30% (in AcOEt) | [5] |
| Fluorescence Lifetime (τ) | 2.8 - 7 ns | [5] |
Fluorescence Lifetime in Different Membrane Environments
The fluorescence lifetime of Flipper-TR® is highly sensitive to the lipid packing and tension of the membrane it is embedded in.[2][6] Below is a summary of reported fluorescence lifetimes in various model and cellular membranes.
| Membrane Composition/Condition | Fluorescence Lifetime (τ) (ns) | Reference |
| Giant Unilamellar Vesicles (GUVs) | ||
| DOPC (liquid-disordered phase) | 3.75 ± 0.08 | [7] |
| DOPC:Cholesterol (60:40) | 5.31 ± 0.12 | [7] |
| Sphingomyelin:Cholesterol (70:30) (liquid-ordered phase) | 6.39 ± 0.09 | [7] |
| Phase-separated DOPC:SM:CL (25:58:17) - Ld phase | 4.79 ± 0.21 | [7] |
| Phase-separated DOPC:SM:CL (25:58:17) - Lo phase | 6.57 ± 0.29 | [7] |
| HeLa Cells | ||
| Isosmotic Conditions (0.3 Osm) | Longer lifetime than hyperosmotic | [7] |
| Hypoosmotic Shock (< 0.3 Osm) | Longer lifetime than isosmotic | [7] |
| Hyperosmotic Shock (> 0.3 Osm) | Shorter lifetime than isosmotic | [7] |
| MDCK Cells | ||
| Isosmotic Conditions (0.3 Osm) | Longer lifetime than hyperosmotic | [7] |
| Hypoosmotic Shock (< 0.3 Osm) | Longer lifetime than isosmotic | [7] |
| Hyperosmotic Shock (> 0.3 Osm) | Shorter lifetime than isosmotic | [7] |
| Apical side | Longer lifetime than basolateral | [7] |
Mechanism of Action: Visualizing Membrane Tension
Flipper-TR® is a planarizable push-pull probe.[8] Its core structure consists of two dithienothiophene "flippers" that can twist relative to each other.[7][9] In a relaxed, low-tension membrane, the flippers are in a twisted conformation. As membrane tension increases, the surrounding lipid molecules become more ordered and packed, which in turn forces the Flipper-TR® molecule into a more planar conformation.[8][9] This planarization leads to a red-shift in its excitation spectrum and, crucially, an increase in its fluorescence lifetime.[8] This relationship between membrane tension and fluorescence lifetime allows for quantitative imaging of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[10][11]
Caption: Flipper-TR's mechanism of action.
Experimental Protocols
The following protocols provide a detailed methodology for utilizing Flipper-TR® in cell-based assays.
General Staining Protocol for Live Cells
This protocol has been optimized for HeLa cells but can be adapted for other adherent cell lines.[3]
Materials:
-
Flipper-TR® probe
-
Anhydrous DMSO
-
Cell culture medium (with and without serum)
-
Glass-bottom dishes or coverslips suitable for microscopy
Procedure:
-
Stock Solution Preparation: Dissolve the contents of a Flipper-TR® vial in anhydrous DMSO to prepare a 1 mM stock solution. For a 50 nmol vial, add 50 µL of DMSO. Store the stock solution at -20°C or below. The solution is stable for at least three months when stored properly.[3]
-
Cell Preparation: Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Staining Solution Preparation: Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 µM in cell culture medium. Note that the presence of serum (e.g., FCS) may reduce labeling efficiency, and the probe concentration can be increased up to 2 µM if the signal is low.[3]
-
Cell Staining: Replace the culture medium with the staining solution, ensuring the cells are fully covered.
-
Incubation: Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO₂ before imaging.[3] After 30 minutes or more, endosomal structures may become labeled due to membrane turnover.[3]
FLIM Imaging and Data Analysis
Instrumentation:
-
A FLIM microscope equipped with a pulsed laser (e.g., 488 nm) and a time-correlated single photon counting (TCSPC) system.[3][10]
Acquisition Settings:
-
Excitation: 488 nm pulsed laser.[3]
-
Emission: Collect photons through a 600/50 nm bandpass filter.[3]
-
Optimize acquisition settings to minimize phototoxicity and photobleaching.
Data Analysis:
-
Acquire FLIM data, accumulating sufficient photon counts for robust statistical analysis.
-
Fit the photon histograms from regions of interest (ROIs) or on a pixel-by-pixel basis using a double-exponential decay model to extract two lifetime components, τ₁ and τ₂.[3]
-
The longer lifetime component (τ₁), which typically has a higher amplitude, is used to report on membrane tension and generally ranges from 2.8 to 7.0 ns.[3] An increase in τ₁ corresponds to an increase in membrane tension.[3]
Osmotic Shock Experiment in HeLa Cells
This protocol describes how to induce and measure changes in membrane tension in response to osmotic stress.[10][12]
Procedure:
-
Cell Preparation and Staining: Prepare and stain HeLa cells with Flipper-TR® as described in the general staining protocol.
-
Baseline Imaging: Image the cells in their normal isotonic culture medium to establish a baseline fluorescence lifetime.
-
Inducing Osmotic Shock:
-
Hypo-osmotic shock: To increase membrane tension, replace the imaging medium with a diluted medium or sterile water to achieve the desired lower osmolarity (e.g., 150 mOsm).[12]
-
Hyper-osmotic shock: To decrease membrane tension, replace the imaging medium with a medium containing a non-permeable solute (e.g., sorbitol or sucrose) to achieve the desired higher osmolarity.
-
-
Time-Lapse FLIM: Immediately after changing the medium, acquire a time-lapse series of FLIM images to monitor the dynamic changes in fluorescence lifetime. An imaging interval of 2 seconds has been previously reported.[12]
-
Data Analysis: Analyze the FLIM data to quantify the changes in τ₁ over time in response to the osmotic shock.
Caption: Experimental workflow for osmotic shock assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spirochrome.com [spirochrome.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 6. biorxiv.org [biorxiv.org]
- 7. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for Flipper-TR® Staining in Live Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flipper-TR® is a fluorescent probe designed for the real-time measurement of membrane tension in live cells.[1][2] This mechanosensitive probe dynamically responds to changes in the physical state of the lipid bilayer, providing a powerful tool for investigating cellular processes involving membrane dynamics, such as cell migration, division, endocytosis, and the effects of drugs on membrane properties. Flipper-TR® inserts into the plasma membrane and reports changes in membrane tension through alterations in its fluorescence lifetime, which can be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][2][3][4]
The core of the Flipper-TR® probe consists of two twisted dithienothiophene units that act as a "flipper."[5] In a relaxed membrane, the flipper is more twisted, leading to a shorter fluorescence lifetime. As membrane tension increases, the lipid bilayer becomes more ordered, causing the flipper to adopt a more planar conformation. This planarization results in a red-shifted excitation and an increase in the fluorescence lifetime.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for Flipper-TR® staining and imaging.
Table 1: Photophysical Properties of Flipper-TR®
| Parameter | Value | Reference |
| Excitation Wavelength (λabs) | ~488 nm | [1][2] |
| Emission Wavelength (λem) | ~600 nm | [1][2] |
| Molar Extinction Coefficient (εmax) | 1.6 x 10⁴ mol⁻¹·cm⁻¹ | [1] |
| Fluorescence Lifetime (τ) Range | 2.8 - 7.0 ns | [2] |
| Recommended Emission Filter | 600/50 nm bandpass | [2] |
Table 2: Recommended Staining Parameters for Live Mammalian Cells
| Parameter | Recommended Value | Notes | Reference |
| Stock Solution Concentration | 1 mM in anhydrous DMSO | Store at -20°C. | [2] |
| Working Concentration | 1 µM (can be increased to 2 µM) | Dilute in cell culture medium just before use. | [2] |
| Incubation Time | 5 - 15 minutes | Staining is rapid. | [3][7] |
| Incubation Temperature | 37°C | Standard cell culture conditions. | [7] |
Experimental Protocols
This protocol is optimized for staining adherent mammalian cells (e.g., HeLa cells) but can be adapted for other cell types.
Materials:
-
Flipper-TR® probe
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM) with or without serum
-
Adherent mammalian cells cultured on imaging-compatible dishes or coverslips
-
Fluorescence Lifetime Imaging Microscope (FLIM) with a pulsed laser (e.g., 488 nm)
Protocol:
-
Preparation of Flipper-TR® Stock Solution (1 mM):
-
Allow the vial of Flipper-TR® to warm to room temperature before opening.
-
Dissolve the contents in anhydrous DMSO to a final concentration of 1 mM. For a 50 nmol vial, this would be 50 µL of DMSO.
-
Aliquot and store the stock solution at -20°C, protected from light and moisture. The solution is stable for approximately 3 months when stored properly.[2]
-
-
Preparation of Staining Solution (1 µM):
-
Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final working concentration of 1 µM in pre-warmed (37°C) cell culture medium. For example, add 1 µL of 1 mM stock to 1 mL of medium.
-
Note: The presence of Fetal Calf Serum (FCS) or other sera may reduce labeling efficiency.[2] If low signal is observed, the concentration can be increased up to 2 µM.[2]
-
-
Cell Staining:
-
Aspirate the existing culture medium from the cells.
-
Add the 1 µM Flipper-TR® staining solution to the cells.
-
Incubate for 5-15 minutes at 37°C in a cell culture incubator.
-
-
Imaging:
-
The probe does not need to be washed out, as it is only fluorescent within the lipid membrane.[2] This is particularly advantageous for long-term imaging.
-
Image the cells using a FLIM system.
-
Excite the sample with a 488 nm pulsed laser.
-
Collect the fluorescence emission using a 600/50 nm bandpass filter.[2]
-
Acquire time-correlated single photon counting (TCSPC) data to determine the fluorescence lifetime.
-
-
Data Analysis:
-
Fit the fluorescence decay curves with a double-exponential function to extract two lifetime components, τ1 and τ2.[2]
-
The longer lifetime component (τ1), which typically ranges from 2.8 to 7.0 ns, is used to report on membrane tension. A longer lifetime corresponds to higher membrane tension.[2][3]
-
Diagrams
References
- 1. Probe for measuring plasma-membrane tension. [gentaur.uk]
- 2. spirochrome.com [spirochrome.com]
- 3. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes and Protocols for FLIM Imaging with Flipper-TR®
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flipper-TR® is a fluorescent probe designed for the real-time measurement of membrane tension in living cells.[1][2] This mechanosensitive probe reports changes in the physical state of the lipid bilayer through alterations in its fluorescence lifetime, making it a powerful tool for investigating the role of membrane mechanics in various cellular processes.[3][4][5] Fluorescence Lifetime Imaging Microscopy (FLIM) is the required technique to quantify these changes.[2][6] This document provides a comprehensive, step-by-step guide for utilizing Flipper-TR® in FLIM imaging experiments.
When membrane tension increases, the Flipper-TR® molecule undergoes planarization, leading to a longer fluorescence lifetime.[3][4] Conversely, in relaxed membranes, the probe adopts a more twisted conformation, resulting in a shorter fluorescence lifetime.[3] This relationship allows for the quantitative mapping of membrane tension across cellular membranes.
Principle of Flipper-TR® Action
The core of Flipper-TR® consists of two dithienothiophene units that can rotate relative to each other.[4][7] The degree of this rotation is influenced by the lateral pressure within the lipid bilayer.
Caption: Mechanism of Flipper-TR® in response to membrane tension.
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful FLIM imaging with Flipper-TR®.
Table 1: Flipper-TR® Probe Specifications
| Property | Value | Reference |
| Excitation Wavelength (λex) | 488 nm (pulsed laser) | [2][8][9] |
| Emission Wavelength (λem) | 575 - 625 nm (bandpass filter) | [8][9] |
| Fluorescence Lifetime Range | ~2.8 ns to 7 ns | [9][10] |
| Stock Solution Concentration | 1 mM in anhydrous DMSO | [9][11] |
| Working Concentration | 0.5 - 1 µM in cell culture medium | [1][10] |
Table 2: Typical Fluorescence Lifetime Values
| Membrane State | Typical Lifetime (τ) | Reference |
| Low Tension / Disordered | Shorter Lifetime (~2-4 ns) | [12] |
| High Tension / Ordered | Longer Lifetime (~5-7 ns) | [12] |
Experimental Protocols
This section provides a detailed step-by-step protocol for staining live cells with Flipper-TR® and performing FLIM imaging.
I. Reagent Preparation
-
Prepare a 1 mM Flipper-TR® stock solution: Dissolve the contents of one vial of Flipper-TR® in anhydrous DMSO.[9] Store the stock solution at -20°C, protected from light and moisture. When stored properly, the solution is stable for approximately 3 months.[8][9]
-
Prepare the staining solution: Shortly before use, dilute the 1 mM stock solution to a final concentration of 0.5-1 µM in pre-warmed cell culture medium.[1][9][10] Note that the presence of fetal calf serum (FCS) may reduce labeling efficiency, and the concentration may need to be increased up to 2 µM if a low signal is observed.[8][9]
II. Cell Staining Procedure
-
Cell Culture: Grow cells to the desired confluency on a suitable imaging dish or coverslip (e.g., glass-bottom dish).
-
Staining: Remove the existing culture medium and replace it with the freshly prepared Flipper-TR® staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Washing (Optional): The probe is only fluorescent when inserted into a membrane, so washing is not strictly necessary, especially for short-term imaging.[8] For longer-term imaging (>24h), you may wash the cells once with fresh, pre-warmed medium to remove any excess probe.[8]
Caption: Experimental workflow for staining live cells with Flipper-TR®.
III. FLIM Imaging
-
Microscope Setup: Use a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) system.[7]
-
Excitation: Excite the sample using a 488 nm pulsed laser.[8][9]
-
Emission: Collect the fluorescence emission through a 600/50 nm bandpass filter.[8][13]
-
Image Acquisition: Acquire FLIM data, ensuring sufficient photon counts per pixel for accurate lifetime fitting. It is recommended to accumulate >100 photons per pixel.[11]
-
Data Analysis: Fit the fluorescence decay curves with a double-exponential decay model to extract the fluorescence lifetimes (τ1 and τ2).[12][13] The amplitude-weighted average lifetime can then be calculated to represent the membrane tension.
Data Interpretation
A longer average fluorescence lifetime of Flipper-TR® corresponds to higher membrane tension or a more ordered lipid environment. Conversely, a shorter lifetime indicates lower membrane tension or a more disordered membrane state. It is crucial to perform appropriate controls and consider that factors other than tension, such as lipid composition, can also influence the fluorescence lifetime of the probe.[3][7]
Organelle-Specific Imaging
Derivatives of Flipper-TR® are available for targeting specific organelles, allowing for the investigation of membrane tension in various cellular compartments.[14]
The staining and imaging protocols for these probes are similar to that of the plasma membrane-targeting Flipper-TR®, with specific targeting moieties ensuring their localization.
Troubleshooting
-
Low Signal: Increase the probe concentration (up to 2 µM) or incubate for a longer period.[9] Ensure the use of anhydrous DMSO for the stock solution, as moisture can degrade the probe.[8][9]
-
High Background: Perform an optional washing step after incubation.
-
Phototoxicity: Minimize laser power and exposure time to reduce photodamage to the cells.[8]
References
- 1. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 2. Probe for measuring plasma-membrane tension. [gentaur.be]
- 3. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. spirochrome.com [spirochrome.com]
- 9. lubio.ch [lubio.ch]
- 10. ER Flipper-TR® - ER specific membrane tension probe - spirochrome [spirochrome.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. spirochrome.com [spirochrome.com]
- 14. biorxiv.org [biorxiv.org]
- 15. sciencewerke.com [sciencewerke.com]
Application Notes and Protocols for Flipper-TR® Experiments in Plant Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The plasma membrane is a crucial interface between the plant cell and its environment, playing a vital role in sensing and responding to mechanical stresses such as turgor pressure, osmotic shock, and physical forces. Membrane tension is a key biophysical parameter that governs many cellular processes, including cell expansion, division, and signaling. Flipper-TR® is a fluorescent membrane tension probe that allows for the quantitative measurement of membrane tension in living cells.[1] This probe's fluorescence lifetime is sensitive to the lipid packing of the cell membrane; a higher membrane tension leads to a more ordered lipid environment and a longer fluorescence lifetime.[2][3] These application notes provide detailed protocols for performing Flipper-TR® experiments on plant cells, enabling researchers to investigate the dynamics of membrane tension in various physiological and pathological contexts.
Principle of Flipper-TR®
Flipper-TR® is a mechanosensitive fluorescent probe composed of two twisted dithienothiophene moieties.[1] When inserted into a lipid bilayer, the probe's conformation, and consequently its fluorescence lifetime, is influenced by the lateral pressure exerted by the surrounding lipids.[4] Increased membrane tension leads to a planarization of the Flipper-TR® molecule, resulting in an increase in its fluorescence lifetime.[2] This relationship allows for the quantification of relative changes in membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[4]
Data Presentation
The following tables summarize representative quantitative data obtained from Flipper-TR® experiments on plant cells.
Table 1: Photophysical Properties of Flipper-TR®
| Property | Value | Reference |
| Excitation Wavelength (λex) | 488 nm | [1] |
| Emission Wavelength (λem) | 575 - 625 nm | [1] |
| Fluorescence Lifetime Range | 2.8 - 7 ns | [1] |
Table 2: Representative Flipper-TR® Fluorescence Lifetimes in Arabidopsis thaliana Root Cells under Osmotic Stress
| Condition | Osmolarity | Expected Change in Membrane Tension | Representative Fluorescence Lifetime (τ) |
| Isotonic | ~200 mOsm | Baseline | ~4.5 ns |
| Hypotonic (e.g., water) | <200 mOsm | Increase | ~5.5 ns |
| Hypertonic (e.g., 400 mM Mannitol) | >200 mOsm | Decrease | ~3.5 ns |
Note: The fluorescence lifetime values are representative and can vary depending on the specific cell type, developmental stage, and imaging conditions. Calibration is recommended for each experimental system.
Experimental Protocols
Protocol 1: Flipper-TR® Staining of Whole Arabidopsis thaliana Roots and Leaves
This protocol describes the staining of intact plant tissues with Flipper-TR® for the analysis of membrane tension in situ.
Materials:
-
Flipper-TR® probe (Spirochrome, SC020)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Arabidopsis thaliana seedlings (5-7 days old)
-
Plant Imaging Buffer (PIB): 10 mM MES-KOH (pH 5.8), 10 mM KCl, 1 mM CaCl2
-
Microscope slides and coverslips
-
Forceps
Procedure:
-
Preparation of Flipper-TR® Stock Solution:
-
Dissolve the content of one vial of Flipper-TR® (50 nmol) in 50 µL of anhydrous DMSO to obtain a 1 mM stock solution.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Plant Material Preparation:
-
Gently remove Arabidopsis seedlings from the growth medium.
-
For root imaging, carefully place the whole seedling in a small petri dish containing PIB.
-
For leaf imaging, excise a young leaf and place it in a drop of PIB on a microscope slide.
-
-
Staining:
-
Prepare a 1 µM Flipper-TR® staining solution by diluting the 1 mM stock solution 1:1000 in PIB.
-
For roots, replace the PIB in the petri dish with the staining solution and incubate for 15-30 minutes at room temperature in the dark.
-
For leaves, apply the staining solution to the leaf on the microscope slide and cover with a coverslip. Incubate for 15-30 minutes at room temperature in the dark.
-
-
Washing (Optional):
-
To reduce background fluorescence, you can briefly wash the stained tissue with fresh PIB before imaging.
-
-
Mounting and Imaging:
-
For roots, mount the seedling in a drop of fresh PIB on a microscope slide and cover with a coverslip.
-
Image the samples immediately using a confocal microscope equipped with a FLIM module.
-
Use a 488 nm laser for excitation and collect the emission between 575 and 625 nm.
-
Protocol 2: Flipper-TR® Staining of Arabidopsis thaliana Protoplasts
This protocol is adapted for single-cell analysis of membrane tension in protoplasts, which lack the cell wall.
Materials:
-
Arabidopsis thaliana cell suspension culture or leaf tissue
-
Enzyme Solution: 1% (w/v) Cellulase R-10, 0.25% (w/v) Macerozyme R-10 in Protoplast Isolation Buffer (PIB, see above, supplemented with 400 mM Mannitol)
-
W5 Solution: 154 mM NaCl, 125 mM CaCl2, 5 mM KCl, 2 mM MES-KOH (pH 5.7)
-
Flipper-TR® staining solution (1 µM in W5 solution with 400 mM Mannitol)
Procedure:
-
Protoplast Isolation:
-
Incubate the plant material in the enzyme solution for 3-4 hours with gentle shaking (50 rpm) in the dark.
-
Filter the protoplast suspension through a 100 µm nylon mesh to remove undigested tissue.
-
Pellet the protoplasts by centrifugation at 100 x g for 5 minutes.
-
Gently resuspend the protoplasts in W5 solution.
-
-
Staining:
-
Pellet the protoplasts again and resuspend them in the 1 µM Flipper-TR® staining solution.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
-
Washing:
-
Pellet the stained protoplasts and resuspend them in fresh W5 solution containing 400 mM Mannitol.
-
-
Imaging:
-
Transfer a small volume of the protoplast suspension to a microscope slide.
-
Image immediately using a confocal microscope with a FLIM module as described in Protocol 1.
-
Mandatory Visualizations
Caption: Experimental workflow for Flipper-TR® experiments in plant cells.
Caption: Plausible mechanosensitive signaling pathway in a plant cell.
References
- 1. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 2. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
Application Notes and Protocols: Flipper-TR for Studying Bacterial Membrane Tension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Flipper-TR, a fluorescent membrane tension probe, for the quantitative study of bacterial membrane mechanics. This document outlines the probe's mechanism of action, detailed experimental protocols for its use with both Gram-positive and Gram-negative bacteria, and presents key quantitative data from relevant studies. Furthermore, it illustrates the experimental workflow and a proposed signaling pathway, providing a framework for investigating the downstream cellular responses to changes in membrane tension.
Introduction to Flipper-TR and its Application in Bacteria
Flipper-TR is a mechanosensitive fluorescent probe designed to specifically insert into the plasma membrane and report on changes in membrane tension.[1][2][3] Its utility has been extended from eukaryotic cells to the study of bacteria, offering a powerful tool to investigate the biophysical interactions between bacteria and their environment.[4][5] Understanding these interactions is critical for developing new strategies to combat biofilm formation, design novel antibacterial materials, and advance biosensing technologies.[1][4]
The probe has been successfully used to stain the membranes of both Gram-positive (e.g., Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[4][5] Studies have shown that Flipper-TR can detect subtle changes in membrane tension arising from different surface adhesion mechanisms and interactions with nanostructured surfaces designed to be bactericidal.[4][5]
Mechanism of Action
Flipper-TR's functionality is based on its unique molecular structure, which consists of two dithienothiophene moieties.[3] In a low-tension or relaxed membrane, these two parts are twisted relative to each other.[6] When the membrane is stretched or under increased tension, the probe planarizes. This change in conformation alters its fluorescence lifetime.[6][7] Specifically, an increase in membrane tension leads to a longer fluorescence lifetime. This relationship allows for the quantitative measurement of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[3][7]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies using Flipper-TR to measure membrane tension in bacteria.
Table 1: Flipper-TR Fluorescence Lifetimes in Different Bacterial Species
| Bacterial Species | Gram Type | Condition | Average Fluorescence Lifetime (τ₁) (ns) | Reference |
| Bacillus subtilis 168 | Gram-positive | Immobilized on CellTak | 3.22 ± 0.16 | [5] |
| Escherichia coli BW25113 | Gram-negative | Immobilized on CellTak | 3.05 ± 0.21 | [5] |
Table 2: Influence of Surface Adhesion on Flipper-TR Fluorescence Lifetime in B. subtilis
| Surface Coating | Adhesion Mechanism | Average Fluorescence Lifetime (τ₁) (ns) | Reference |
| Poly-L-lysine (PLL) | Electrostatic | ~3.1 | [5] |
| CellTak | Covalent-like | ~3.3 | [5] |
Experimental Protocols
This section provides a detailed methodology for staining bacteria with Flipper-TR and performing FLIM measurements.
Materials
-
Flipper-TR probe (e.g., from Spirochrome)[3]
-
Anhydrous Dimethyl Sulfoxide (DMSO)[3]
-
Bacterial culture (e.g., E. coli, B. subtilis)
-
Appropriate bacterial growth medium
-
Microscopy slides or coverslips coated with an adhesive (e.g., CellTak or Poly-L-lysine)
-
Phosphate-Buffered Saline (PBS)
-
FLIM system equipped with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 575-625 nm bandpass).[3]
Staining Protocol
-
Prepare Flipper-TR Stock Solution: Dissolve the Flipper-TR probe in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light and moisture.[3]
-
Bacterial Culture Preparation: Grow the bacterial strain of interest to the desired growth phase (e.g., mid-logarithmic phase) in its appropriate growth medium.
-
Harvesting and Washing: Harvest the bacterial cells by centrifugation and wash them with PBS to remove residual medium.
-
Staining: Resuspend the bacterial pellet in PBS or growth medium. Add the Flipper-TR stock solution to the bacterial suspension to a final concentration of 1-2 µM.[5]
-
Incubation: Incubate the bacterial suspension with Flipper-TR for 10-15 minutes at room temperature, protected from light.[5]
-
Immobilization: After incubation, immobilize the stained bacteria on an adhesive-coated microscopy slide or coverslip for imaging.
FLIM Imaging and Data Analysis
-
Microscope Setup: Use a FLIM microscope with a suitable pulsed laser for excitation (e.g., 488 nm). Collect the fluorescence emission through a bandpass filter (e.g., 600/50 nm).[3]
-
Image Acquisition: Acquire FLIM images of the stained bacteria. Ensure sufficient photon counts for accurate lifetime analysis.
-
Data Analysis: Fit the fluorescence decay curves with a bi-exponential model. The longer lifetime component (τ₁) is the one that reports on membrane tension.[3][5] Analyze the lifetime data to generate FLIM images where the pixel color or brightness corresponds to the fluorescence lifetime, providing a visual representation of membrane tension across the bacterial cell.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for studying bacterial membrane tension using Flipper-TR.
Proposed Signaling Pathway: Membrane Tension-Mediated Stress Response
Changes in membrane tension, quantifiable by Flipper-TR, can trigger downstream signaling cascades in bacteria. A primary response to increased membrane tension, such as that caused by osmotic shock, is the activation of mechanosensitive (MS) channels. The opening of these channels can lead to the activation of stress response pathways, such as two-component systems, which in turn regulate the expression of genes involved in adapting to the new environmental conditions. The following diagram illustrates a proposed signaling pathway that can be investigated using Flipper-TR.
References
- 1. youtube.com [youtube.com]
- 2. Probe for measuring plasma-membrane tension. [gentaur.uk]
- 3. spirochrome.com [spirochrome.com]
- 4. Exploring bacteria-surface interactions with a fluorescent membrane tension probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flipper-TR® in Yeast Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the fluorescent membrane tension probe, Flipper-TR®, in yeast models. This document outlines the mechanism of action, experimental procedures, data interpretation, and relevant signaling pathways, enabling researchers to accurately measure plasma membrane tension and its downstream effects in Saccharomyces cerevisiae.
Introduction to Flipper-TR®
Flipper-TR® is a mechanosensitive fluorescent probe designed to measure membrane tension in living cells.[1][2] Its core structure consists of two twisted dithienothiophenes that act as a "flipper."[1] When inserted into a lipid bilayer, the probe's conformation changes in response to the lateral pressure exerted by the surrounding lipids.[3][4] In a relaxed membrane with low tension, the two fluorophores are twisted, resulting in a shorter fluorescence lifetime.[3] Conversely, increased membrane tension leads to a more planar conformation of the probe, causing a red-shift in the excitation spectrum and a longer fluorescence lifetime.[3][4] This change in fluorescence lifetime, measured by Fluorescence Lifetime Imaging Microscopy (FLIM), allows for the quantitative assessment of membrane tension.[1][3] Flipper-TR® is particularly useful for studying dynamic cellular processes involving changes in membrane mechanics, such as endocytosis, exocytosis, and cell division.[3]
Data Presentation: Quantitative Analysis of Membrane Tension
The fluorescence lifetime of Flipper-TR® in the plasma membrane of yeast cells directly correlates with membrane tension. Changes in the osmotic environment can be used to experimentally modulate membrane tension and record corresponding changes in the probe's fluorescence lifetime. Below is a summary of expected fluorescence lifetime values for Flipper-TR® in Saccharomyces cerevisiae under different osmotic conditions.
| Osmotic Condition | Expected Effect on Membrane Tension | Typical Fluorescence Lifetime (τ) Range (ns) |
| Hypo-osmotic Shock (e.g., transfer to pure water) | Increase | > 4.5 |
| Isotonic (e.g., standard growth medium) | Basal | 4.0 - 4.5 |
| Hyper-osmotic Shock (e.g., addition of sorbitol) | Decrease | < 4.0 |
Note: These values are approximate and can vary depending on the specific yeast strain, growth conditions, and FLIM instrumentation. It is recommended to establish a baseline fluorescence lifetime for each experimental setup.
Experimental Protocols
This section provides a detailed methodology for sample preparation, Flipper-TR® staining, and FLIM imaging of Saccharomyces cerevisiae.
Materials
-
Saccharomyces cerevisiae strain of interest
-
Yeast extract peptone dextrose (YPD) or appropriate synthetic complete (SC) medium[5]
-
Flipper-TR® probe (Spirochrome, SC020)[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Concanavalin A (ConA) solution (1 mg/mL in sterile water)[6]
-
Glass-bottom imaging dishes
-
Fluorescence Lifetime Imaging Microscope (FLIM) equipped with a pulsed laser (e.g., 488 nm) and a suitable emission filter (e.g., 575-625 nm bandpass).[1]
Yeast Culture Preparation
-
Streak the desired S. cerevisiae strain on a YPD agar (B569324) plate and incubate at 30°C until colonies appear (typically 2-3 days).
-
Inoculate a single colony into 5 mL of liquid YPD or SC medium and grow overnight at 30°C with shaking (200-250 rpm).
-
The following day, dilute the overnight culture into fresh medium to an optical density at 600 nm (OD600) of approximately 0.2.
-
Grow the culture at 30°C with shaking to mid-log phase (OD600 of 0.5-0.8).
Immobilization of Yeast Cells
-
Coat the glass bottom of an imaging dish with a thin layer of Concanavalin A solution and allow it to air dry for at least 30 minutes.[6]
-
Harvest 1 mL of the mid-log phase yeast culture by centrifugation at 3,000 x g for 3 minutes.
-
Resuspend the cell pellet in 1 mL of fresh, pre-warmed growth medium.
-
Add the cell suspension to the ConA-coated imaging dish and incubate for 15-20 minutes at room temperature to allow the cells to adhere.
-
Gently wash the dish twice with fresh growth medium to remove non-adherent cells.
Flipper-TR® Staining
-
Prepare a 1 mM stock solution of Flipper-TR® in anhydrous DMSO.[1] Store this stock solution at -20°C, protected from light and moisture.
-
Dilute the Flipper-TR® stock solution in the appropriate yeast growth medium to a final working concentration of 1-2 µM. It is recommended to start with 1 µM and optimize as needed.
-
Replace the medium in the imaging dish containing the immobilized yeast cells with the Flipper-TR® staining solution.
-
Incubate the cells for 15-30 minutes at room temperature, protected from light.
FLIM Imaging and Data Analysis
-
Mount the imaging dish on the FLIM microscope.
-
Excite the Flipper-TR® probe using a pulsed laser at approximately 488 nm.[1]
-
Collect the fluorescence emission through a bandpass filter centered around 600 nm (e.g., 575-625 nm).[1]
-
Acquire FLIM data using the microscope's software. Ensure sufficient photon counts are collected for accurate lifetime determination.
-
Analyze the FLIM data to calculate the fluorescence lifetime (τ) of Flipper-TR® in the yeast plasma membrane. The data is typically fitted to a bi-exponential decay model, with the longer lifetime component (τ1) representing the membrane-bound probe.[4]
Signaling Pathway Visualization
Changes in plasma membrane tension in yeast are intricately linked to the Target of Rapamycin Complex 2 (TORC2) signaling pathway.[7][8][9] This pathway plays a crucial role in regulating cell growth, proliferation, and actin cytoskeleton organization in response to mechanical cues from the cell membrane.[10][11]
Caption: TORC2 signaling in response to membrane tension in yeast.
Experimental Workflow
The following diagram outlines the key steps for a typical experiment using Flipper-TR® to measure membrane tension in yeast.
Caption: Experimental workflow for Flipper-TR® in yeast.
References
- 1. spirochrome.com [spirochrome.com]
- 2. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 3. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Protocol for tracking the inheritance patterns of proteins in live Saccharomyces cerevisiae cells using a photo-convertible fluorescent protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Molecule mRNA Detection in Live Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Expanding TOR Complex 2 Signaling: Emerging Regulators and New Connections [frontiersin.org]
- 8. Expanding TOR Complex 2 Signaling: Emerging Regulators and New Connections - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TOR complex 2 is a master regulator of plasma membrane homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TORC2 complex | SGD [yeastgenome.org]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for FLIM Data Analysis of Flipper-TR Lifetime Measurements
Introduction
Cellular membranes are dynamic structures that are subject to mechanical forces, which collectively generate membrane tension. This tension plays a crucial role in a multitude of cellular processes, including cell migration, division, and signal transduction. The Flipper-TR® probe is a fluorescent sensor designed to specifically insert into the plasma membrane and report on changes in membrane tension.[1][2] Its fluorescence lifetime, when measured by Fluorescence Lifetime Imaging Microscopy (FLIM), is directly correlated with the lipid packing and tension of the membrane.[3][4] An increase in membrane tension leads to a more planar conformation of the Flipper-TR molecule, resulting in a longer fluorescence lifetime.[3][5]
FLIM is a powerful imaging technique that measures the exponential decay rate of fluorescence from a fluorophore at each pixel of an image, providing insights into the molecular environment of the probe.[6] This document provides a detailed workflow for the acquisition and analysis of FLIM data using the Flipper-TR probe to quantify relative changes in plasma membrane tension.
Mechanism of Action of Flipper-TR
Flipper-TR is a mechanosensitive probe that reports on membrane tension through changes in its molecular conformation. In a relaxed membrane with low tension, the two dithienothiophene moieties of the Flipper-TR molecule are twisted relative to each other. This twisted conformation has a shorter fluorescence lifetime. As membrane tension increases, the surrounding lipid molecules become more ordered and packed, which forces the Flipper-TR molecule into a more planar conformation. This planarization extends the excited state lifetime, resulting in a longer fluorescence lifetime.[3][5][7]
Caption: Mechanism of Flipper-TR in response to membrane tension.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number (Example) |
| Flipper-TR® Probe | Spirochrome | SC020 |
| Anhydrous DMSO | Any | - |
| Cell Culture Medium | Varies by cell line | - |
| Fetal Bovine Serum (FBS) | Varies | - |
| Glass-bottom dishes/coverslips | Any | - |
Cell Staining Protocol
This protocol is optimized for HeLa cells but can be adapted for other adherent cell lines.[8]
-
Prepare Stock Solution: Dissolve the 50 nmol vial of Flipper-TR® in 50 µL of anhydrous DMSO to create a 1 mM stock solution. Store this solution at -20°C or below.[8]
-
Cell Seeding: Seed cells on glass-bottom dishes or coverslips appropriate for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.
-
Prepare Staining Solution: Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 µM in your normal cell culture medium.[8] If low signal is observed, the concentration can be increased up to 2 µM. Note that the presence of serum (like FBS) may reduce labeling efficiency.[8]
-
Staining: Replace the culture medium in the dish with the Flipper-TR® staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Imaging: The cells are now ready for FLIM imaging. It is not necessary to wash the probe out. Imaging should be performed in the staining solution.
FLIM Imaging and Data Acquisition
FLIM measurements are typically performed using a confocal or multiphoton microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) hardware.[6]
Caption: General experimental workflow for Flipper-TR FLIM measurements.
Recommended Microscope Settings:
| Parameter | Recommended Setting |
| Excitation Wavelength | 488 nm pulsed laser[8][9] |
| Laser Repetition Rate | 40-80 MHz[9] |
| Emission Filter | 575-625 nm or 600/50 nm bandpass[2][8] |
| Objective | High numerical aperture (e.g., 60x or 100x oil immersion) |
| Detector | Hybrid detector (HyD) or Single-Photon Avalanche Diode (SPAD) |
| Pixel Dwell Time | Adjust to collect sufficient photons without phototoxicity |
| Image Resolution | e.g., 256x256 or 512x512 pixels |
Data Acquisition Guidelines:
-
Photon Counts: It is critical to accumulate a sufficient number of photons per pixel to ensure accurate lifetime fitting. A minimum peak intensity of 1,000-10,000 photons in the decay curve for a region of interest (ROI) and at least 100-200 photons for the brightest pixel is recommended.[9][10]
-
Phototoxicity: Flipper-TR can be phototoxic under prolonged or high-intensity illumination.[5] Minimize laser power and exposure time to mitigate these effects.
-
Instrument Response Function (IRF): Record the IRF of your system using a scattering solution (e.g., ludox) or a known short-lifetime dye to enable accurate deconvolution during data analysis.
FLIM Data Analysis Workflow
The goal of the analysis is to extract the fluorescence lifetime (τ) from the raw photon arrival time data. For Flipper-TR, the fluorescence decay is typically best described by a bi-exponential model.[10][11]
Analysis Methods
-
Bi-exponential Reconvolution Fitting: This is the standard method for Flipper-TR data. The decay curve is fitted to a model with two lifetime components, τ1 and τ2. The longer lifetime component, τ1 , which typically has the higher amplitude, is the one that reports on membrane tension.[8][11] The lifetime can range from approximately 2.8 ns in low-tension membranes to 7.0 ns in high-tension membranes.[8][10]
-
Phasor Analysis: A fit-free method that transforms the decay curve for each pixel into a single point (a phasor) on a 2D plot.[6][12] Different lifetime components will map to different positions on the phasor plot, allowing for visual segmentation of regions with different membrane tensions without the need for fitting.[6]
-
Mean Photon Arrival Time ("Fast FLIM"): A computationally simple method that calculates the intensity-weighted average lifetime. While less precise than reconvolution fitting, it provides a quick preview of the lifetime distribution and is useful for real-time analysis.[6][13]
References
- 1. Probe for measuring plasma-membrane tension. [gentaur.uk]
- 2. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 3. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photocleavable Fluorescent Membrane Tension Probes: Fast Release with Spatiotemporal Control in Inner Leaflets of Plasma Membrane, Nuclear Envelope, and Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. youtube.com [youtube.com]
- 8. spirochrome.com [spirochrome.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. pnas.org [pnas.org]
- 12. FLUTE: A Python GUI for interactive phasor analysis of FLIM data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. howto:visualizing_dynamics_using_the_multiframe-flim_script [Time-Resolved Fluorescence Wiki] [tcspc.com]
Application Notes and Protocols for Osmotic Shock Experiments Using Flipper-TR®
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osmotic shock, a physiological dysfunction resulting from a sudden change in the solute concentration around a cell, triggers rapid water movement across the cell membrane, profoundly impacting membrane tension and initiating complex signaling cascades.[1] Flipper-TR® is a fluorescent probe that specifically inserts into the plasma membrane and reports on changes in membrane tension through alterations in its fluorescence lifetime.[2] This makes it an invaluable tool for real-time, quantitative analysis of cellular responses to osmotic stress.
The Flipper-TR® probe is a planarizable push-pull molecule. In a relaxed membrane, the probe is in a twisted conformation. As membrane tension increases, the probe becomes more planar, leading to a red-shift in its excitation spectrum and, crucially, an increase in its fluorescence lifetime.[3][4] This property allows for the quantification of membrane tension changes using Fluorescence Lifetime Imaging Microscopy (FLIM).[4][5] Longer fluorescence lifetimes correspond to higher membrane tension.[2]
These application notes provide a detailed protocol for inducing and measuring changes in plasma membrane tension during osmotic shock using Flipper-TR® and FLIM.
Key Principles of Flipper-TR® in Measuring Membrane Tension
| Feature | Description | Reference |
| Mechanism of Action | Reports changes in lipid bilayer organization. Increased membrane tension leads to a more planar conformation of the probe. | [2][3] |
| Readout | Change in fluorescence lifetime, measured by FLIM. | [2][4] |
| Correlation | A longer fluorescence lifetime (τ) of Flipper-TR® indicates increased membrane tension. | [2] |
| Excitation/Emission | Excitation is typically performed with a 488 nm pulsed laser, and emission is collected around 575-625 nm. | [2] |
| Data Analysis | Fluorescence decay curves are fitted with a double-exponential model to extract two lifetime components, τ1 and τ2. The longer lifetime, τ1, which has a higher amplitude, is used to report on membrane tension. | [2][6] |
Experimental Design and Protocols
I. Cell Preparation and Flipper-TR® Staining
This protocol is optimized for adherent mammalian cell lines (e.g., HeLa, MDCK) cultured on glass-bottom dishes suitable for high-resolution microscopy.
Materials:
-
Flipper-TR® probe (Spirochrome, SC020)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cells cultured on glass-bottom dishes
Protocol:
-
Prepare Flipper-TR® Stock Solution:
-
Prepare Staining Solution:
-
Cell Staining:
-
Wash the cells once with pre-warmed PBS.
-
Add the 1 µM Flipper-TR® staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C and 5% CO₂.
-
Wash the cells three times with the imaging medium (e.g., complete culture medium or an isotonic buffer) to remove excess probe.
-
The cells are now ready for imaging.
-
II. Induction of Osmotic Shock
Osmotic shock is induced by replacing the isotonic imaging medium with either a hypotonic or hypertonic solution.
Materials:
-
Isotonic Solution (Control): e.g., Hanks' Balanced Salt Solution (HBSS) or standard cell culture medium.
-
Hypotonic Solution: Dilute the isotonic solution with distilled water (e.g., 50% isotonic solution, 50% dH₂O).
-
Hypertonic Solution: Supplement the isotonic solution with a non-permeable solute like sorbitol or sucrose (B13894) (e.g., isotonic solution + 300 mM sorbitol).
Protocol:
-
Baseline Imaging:
-
Mount the stained cells on the FLIM microscope.
-
Acquire baseline FLIM images in the isotonic solution for a set period (e.g., 3-5 minutes) to establish a stable baseline fluorescence lifetime.
-
-
Inducing Hypotonic Shock (Increased Tension):
-
Carefully remove the isotonic solution from the dish.
-
Gently add the pre-warmed hypotonic solution.
-
Immediately begin acquiring FLIM images to capture the dynamic changes in membrane tension. Water influx will cause the cell to swell, increasing plasma membrane tension.[1]
-
-
Inducing Hypertonic Shock (Decreased Tension):
Experimental Workflow Diagram
Data Presentation and Interpretation
The primary quantitative output of these experiments is the fluorescence lifetime (τ) of Flipper-TR®. Changes in membrane tension are directly correlated with changes in this value.
Expected Changes in Flipper-TR® Fluorescence Lifetime
| Condition | Osmotic Effect on Cell | Expected Change in Membrane Tension | Expected Change in Flipper-TR® Lifetime (τ1) |
| Isotonic | No net water movement | Baseline | Stable baseline value (e.g., ~4.5 ns in HeLa cells)[6] |
| Hypotonic | Water influx, cell swelling | Increase | Increase (Longer lifetime)[4] |
| Hypertonic | Water efflux, cell shrinkage | Decrease | Decrease (Shorter lifetime)[3][4] |
Note: Absolute lifetime values can be instrument-dependent. It is crucial to report relative changes (Δτ) or normalized values against the baseline control for reproducibility.[7]
Cellular Response to Osmotic Shock
Osmotic stress activates complex intracellular signaling pathways to restore cellular homeostasis.[8] A key pathway involves the activation of Mitogen-Activated Protein Kinase (MAPK) cascades.[8][9]
Simplified Osmotic Stress Signaling Pathway
Troubleshooting and Considerations
-
Low Signal/Noise: Ensure complete removal of serum during staining. The probe concentration can be cautiously increased. Minimize excitation laser power to reduce phototoxicity and photobleaching.[2][7]
-
Internal Staining: Flipper-TR® primarily targets the plasma membrane. Significant intracellular signal may indicate compromised cell health or excessive probe concentration. Reduce incubation time or probe concentration.
-
Variability in Lifetime: Membrane composition can influence Flipper-TR® lifetime.[4][10] If an experimental condition alters lipid composition, changes in lifetime cannot be solely attributed to tension.
-
FLIM Data Analysis: Accurate lifetime extraction is critical. Use a bi-exponential decay model and consistently analyze the τ1 component. Ensure sufficient photon counts for robust fitting by selecting appropriate regions of interest (ROIs) or averaging over multiple cells.[2][6][7]
By following these protocols, researchers can effectively utilize Flipper-TR® to gain quantitative insights into the mechanobiology of cellular responses to osmotic stress.
References
- 1. Osmotic shock - Wikipedia [en.wikipedia.org]
- 2. spirochrome.com [spirochrome.com]
- 3. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. Evolution of osmotic stress signaling via MAP kinase cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring membrane tension changes during cell division with Flipper-TR 5.
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cell division, or mitosis, is a fundamental biological process involving dramatic changes in cell shape, driven by a tightly regulated interplay of intracellular forces. A key physical parameter governing these morphological changes is membrane tension, the force acting on the plane of the cell membrane. Dysregulation of membrane tension can lead to defects in cell division and is implicated in various pathological conditions, including cancer. Flipper-TR is a fluorescent membrane probe specifically designed to measure membrane tension in living cells. Its fluorescence lifetime is sensitive to the lipid packing of the membrane, which in turn is influenced by membrane tension. This application note provides a detailed guide for utilizing Flipper-TR to quantitatively measure changes in membrane tension throughout the different stages of cell division.
Flipper-TR is a mechanosensitive fluorescent probe that reports on the physical state of the lipid bilayer.[1][2] In a relaxed membrane, the probe's two dithienothiophene moieties are in a twisted conformation. As membrane tension increases, the lipid packing becomes more ordered, forcing the Flipper-TR molecule into a more planar conformation.[2][3] This planarization leads to an increase in its fluorescence lifetime.[2] By employing Fluorescence Lifetime Imaging Microscopy (FLIM), researchers can spatially and temporally map these changes in membrane tension within living cells.[4]
Data Presentation
Quantitative analysis of Flipper-TR fluorescence lifetime provides a proxy for membrane tension. The data is typically acquired using FLIM and analyzed by fitting the fluorescence decay curves to a bi-exponential model. The longer lifetime component (τ1) is used to report on membrane tension.[1]
Table 1: Representative Flipper-TR Fluorescence Lifetime Changes During Cell Division
| Cell Cycle Stage | Location | Average Fluorescence Lifetime (τ1, ns) | Qualitative Tension Change |
| Interphase (Adherent) | Plasma Membrane | ~4.5 - 5.5 | Baseline |
| Mitosis (General) | Plasma Membrane | ~4.15 - 5.15 (a decrease of ~0.35 ns compared to interphase) | Overall Decrease |
| Prophase/Metaphase | Cell Poles | Higher Lifetime | Increased Tension |
| Anaphase | Cleavage Furrow | Lower Lifetime | Decreased Tension |
| Telophase/Cytokinesis | Ingression Furrow | Dynamic Changes | Spatiotemporal Fluctuations |
Note: The absolute lifetime values can vary depending on the cell type, instrumentation, and specific experimental conditions. The data presented here is a representative summary based on published findings. It has been observed that mitotic cells, in general, show a lower Flipper-TR lifetime compared to adherent interphase cells, suggesting a more disordered membrane state, which may be influenced by changes in lipid composition during mitosis.[1]
Experimental Protocols
Cell Culture and Synchronization
To study membrane tension at specific stages of cell division, it is essential to have a synchronized population of cells. HeLa cells are a commonly used cell line for this purpose.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom imaging dishes
Protocol: Double Thymidine Block for Synchronization at G1/S Boundary
-
Seed HeLa cells in glass-bottom imaging dishes at a density that will allow them to reach 30-40% confluency.
-
Allow cells to adhere and grow for 24 hours.
-
Add thymidine to the culture medium to a final concentration of 2 mM. Incubate for 16-18 hours. This arrests the cells at the G1/S boundary.
-
Release the cells from the block by washing twice with warm PBS and adding fresh, pre-warmed culture medium.
-
Incubate for 9-10 hours.
-
Add thymidine again to a final concentration of 2 mM and incubate for another 15-16 hours. This constitutes the second block.
-
To collect cells progressing through G2 and M phase, release the cells from the second thymidine block by washing twice with warm PBS and adding fresh, pre-warmed culture medium. Cells will proceed through the cell cycle in a synchronized manner.
Protocol: Nocodazole Block for Synchronization in Mitosis
-
Following release from a single or double thymidine block (after the 9-10 hour release period), add nocodazole to the culture medium to a final concentration of 100 ng/mL.
-
Incubate for 10-12 hours. This will arrest a significant population of cells in prometaphase.
-
To observe progression through mitosis, gently wash out the nocodazole with warm PBS and replace it with fresh, pre-warmed culture medium. Imaging can commence immediately.
Flipper-TR Staining
Materials:
-
Flipper-TR probe (from a commercial supplier like Spirochrome)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium
Protocol:
-
Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO. Store at -20°C.
-
On the day of the experiment, dilute the Flipper-TR stock solution in pre-warmed cell culture medium to a final working concentration of 1 µM.
-
Remove the culture medium from the synchronized cells and add the Flipper-TR staining solution.
-
Incubate the cells for 15-30 minutes at 37°C and 5% CO2.
-
After incubation, the cells can be imaged directly in the staining solution, as Flipper-TR is only fluorescent in the membrane environment.[5] Alternatively, for long-term imaging, the staining solution can be replaced with fresh, pre-warmed medium.
FLIM Imaging and Data Analysis
Instrumentation:
-
A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).
-
A pulsed laser with an excitation wavelength of ~488 nm.
-
An emission filter centered around 600 nm (e.g., 600/50 nm bandpass).
-
An objective suitable for live-cell imaging (e.g., 60x or 100x oil immersion).
-
Environmental chamber to maintain cells at 37°C and 5% CO2 during imaging.
Imaging Protocol:
-
Place the imaging dish with stained, synchronized cells on the microscope stage within the environmental chamber.
-
Locate the cells of interest that are entering or progressing through mitosis.
-
Set the excitation laser power to a minimum to avoid phototoxicity.
-
Acquire FLIM data over time to capture the different stages of cell division. Ensure sufficient photon counts are collected for accurate lifetime fitting.
-
Simultaneously acquire brightfield or DIC images to correlate the fluorescence lifetime data with the morphological changes of the dividing cell.
Data Analysis:
-
The acquired FLIM data will be in the form of a photon arrival time histogram for each pixel.
-
Use appropriate software (e.g., SymPhoTime, PicoQuant; LAS X, Leica) to fit the decay curves.
-
Fit the data to a bi-exponential decay model to extract the two lifetime components, τ1 and τ2, and their respective amplitudes.
-
The longer lifetime component, τ1, is the parameter that correlates with membrane tension.
-
Generate fluorescence lifetime maps where the color of each pixel represents the calculated τ1 value. This will provide a visual representation of the spatial distribution of membrane tension.
-
For quantitative analysis, define regions of interest (ROIs) at different cellular locations (e.g., cell poles, cleavage furrow) and at different time points corresponding to the stages of mitosis.
-
Calculate the average τ1 value within these ROIs to obtain quantitative measurements of membrane tension changes.
Visualizations
Signaling Pathway and Probe Mechanism
Caption: Flipper-TR mechanism for sensing membrane tension.
Experimental Workflow
Caption: Experimental workflow for measuring membrane tension during cell division.
Conclusion
Flipper-TR, in conjunction with FLIM, provides a powerful tool for the quantitative analysis of membrane tension dynamics in living cells. The protocols outlined in this application note offer a robust framework for investigating the role of membrane tension during the complex process of cell division. These measurements can provide valuable insights for basic research in cell biology and may have significant implications for understanding diseases characterized by aberrant cell proliferation and for the development of novel therapeutic strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
Application Notes: Two-Photon Excitation Microscopy of Flipper-TR for Deep Tissue Imaging
References
- 1. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. picoquant.com [picoquant.com]
- 3. Optical Estimation of Absolute Membrane Potential Using One- and Two-Photon Fluorescence Lifetime Imaging Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Recent trends in two-photon auto-fluorescence lifetime imaging (2P-FLIM) and its biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. spirochrome.com [spirochrome.com]
- 11. Two-photon imaging in living brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Calculating Absolute Membrane Tension from Flipper-TR® Lifetime
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize the Flipper-TR® fluorescent membrane tension probe to calculate absolute membrane tension in living cells. This document outlines the underlying principles, detailed experimental protocols, and the necessary calculations to convert fluorescence lifetime data into absolute tension values.
Principle of Flipper-TR® and Membrane Tension Measurement
Flipper-TR® is a fluorescent probe specifically designed to measure membrane tension in live cells. Its fluorescence lifetime is directly proportional to the lipid packing and tension of the cell membrane. The probe consists of two large, twisted dithienothiophene units. When inserted into a lipid bilayer, the probe's conformation changes in response to membrane tension.
In a relaxed, low-tension membrane, the two "flipper" units of the probe are more twisted, which leads to a shorter fluorescence lifetime. As membrane tension increases, the lipids become more ordered and packed, which in turn planarizes the Flipper-TR® probe. This planarization results in a longer fluorescence lifetime. This relationship allows for a quantitative measurement of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).
The absolute membrane tension (γ) can be calculated from the measured fluorescence lifetime (τ) using the following equation:
γ = (kBT / α) * (τ / τ0 - 1)
Where:
-
γ is the membrane tension in units of mN/m.
-
kB is the Boltzmann constant (1.38 x 10⁻²³ J/K).
-
T is the absolute temperature in Kelvin.
-
α is the area per lipid molecule.
-
τ is the measured fluorescence lifetime of Flipper-TR®.
-
τ0 is the fluorescence lifetime of Flipper-TR® in a tensionless membrane.
Experimental Protocols
This section details the necessary steps for sample preparation, Flipper-TR® staining, and data acquisition using FLIM.
2.1. Materials
-
Flipper-TR® probe (e.g., from Abberior or other suppliers)
-
Cell culture medium appropriate for the cell line
-
Phosphate-buffered saline (PBS)
-
Imaging dishes or slides with coverslips
-
Fluorescence Lifetime Imaging Microscope (FLIM) system
2.2. Cell Preparation and Staining
-
Seed cells onto imaging dishes at an appropriate density to ensure they are in the desired growth phase (e.g., sub-confluent) at the time of imaging.
-
Prepare a stock solution of Flipper-TR® in a suitable solvent like DMSO.
-
On the day of the experiment, dilute the Flipper-TR® stock solution in pre-warmed cell culture medium to a final concentration of 1-2 µM.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the Flipper-TR® staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.
-
After incubation, wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed cell culture medium or imaging buffer to the cells. The sample is now ready for imaging.
2.3. FLIM Data Acquisition
-
Turn on the FLIM system, including the laser, detectors, and control software.
-
Place the imaging dish with the stained cells onto the microscope stage.
-
Locate the cells of interest using brightfield or DIC imaging.
-
Switch to fluorescence imaging to confirm successful staining and select a region of interest.
-
Set up the FLIM acquisition parameters. Typical settings for Flipper-TR® imaging include:
-
Excitation wavelength: 488 nm
-
Emission wavelength: 575-625 nm
-
Laser power: Use the lowest possible laser power to avoid phototoxicity and photobleaching.
-
Acquisition time: Collect photons until a sufficient number is acquired for a reliable lifetime fit (e.g., 1000-3000 photons per pixel).
-
-
Acquire the FLIM data. The output will be an image where the intensity of each pixel represents the fluorescence lifetime.
Data Analysis and Calculation of Absolute Membrane Tension
3.1. Fluorescence Lifetime Fitting
-
The acquired FLIM data needs to be fitted to a decay model to determine the fluorescence lifetime (τ). A mono-exponential or bi-exponential decay model is typically used.
-
The fitting can be performed using the FLIM software or other data analysis programs like ImageJ/Fiji with appropriate plugins.
-
The resulting lifetime map will show the spatial distribution of membrane tension across the cell.
3.2. Determination of τ₀ (Lifetime in a Tensionless Membrane) To calculate absolute membrane tension, the fluorescence lifetime of Flipper-TR® in a tensionless environment (τ₀) must be determined. This is a critical calibration step.
-
Method 1: Using Liposomes or Giant Unilamellar Vesicles (GUVs):
-
Prepare GUVs from a lipid composition that mimics the plasma membrane of the cells being studied.
-
Stain the GUVs with Flipper-TR®.
-
Acquire FLIM data from the GUVs. Since GUVs are osmotically relaxed, their membranes are considered tensionless.
-
The average lifetime measured in the GUVs can be used as τ₀.
-
-
Method 2: Using Chemical Perturbation:
-
Treat cells with a compound that disrupts the cytoskeleton and reduces membrane tension, such as Latrunculin A or Cytochalasin D.
-
Stain the treated cells with Flipper-TR® and acquire FLIM data.
-
The lifetime measured in these cells will be close to τ₀.
-
3.3. Calculation of Absolute Membrane Tension Once τ and τ₀ are known, the absolute membrane tension (γ) can be calculated for each pixel or region of interest using the formula provided in Section 1. The area per lipid (α) is typically assumed to be around 0.6-0.7 nm².
Quantitative Data Summary
The following tables provide examples of Flipper-TR® lifetime values and calculated membrane tension in different cell types and conditions.
Table 1: Example Flipper-TR® Lifetime Values in Different Cell Lines
| Cell Line | Condition | Average Lifetime (τ) (ns) | Reference |
| HeLa | Control | 3.5 - 4.5 | |
| Fibroblasts | Control | 3.8 - 4.8 | General Expectation |
| Neurons | Control | 4.0 - 5.0 | General Expectation |
Table 2: Example Calculation of Absolute Membrane Tension
| Parameter | Value | Unit | Notes |
| Measured Lifetime (τ) | 4.0 | ns | Example value from a specific ROI |
| Tensionless Lifetime (τ₀) | 2.8 | ns | Determined from GUVs |
| Temperature (T) | 310.15 | K | 37°C |
| Boltzmann Constant (kB) | 1.38 x 10⁻²³ | J/K | |
| Area per Lipid (α) | 0.7 | nm² | Assumed value |
| Calculated Tension (γ) | ~2.6 | mN/m | Using the formula |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for calculating membrane tension using Flipper-TR®.
Flipper-TR® Mechanism of Action
Caption: Principle of Flipper-TR® fluorescence lifetime change with membrane tension.
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with Flipper-TR 5.
Technical Support Center: Flipper-TR® Probe
This guide provides comprehensive troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low fluorescence signals with the Flipper-TR® membrane tension probe.
Understanding the Flipper-TR® Mechanism
Flipper-TR® is a mechanosensitive fluorescent probe designed to measure membrane tension in live cells. It spontaneously inserts into the plasma membrane and is only fluorescent within a lipid environment.[1][2] Crucially, Flipper-TR® reports changes in membrane tension through its fluorescence lifetime , which is measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[3][4]
The probe's core structure consists of two dithienothiophene "flippers" that can twist relative to each other.[1]
-
In a low-tension or disordered membrane, the probe is in a more twisted conformation, resulting in a shorter fluorescence lifetime .
-
In a high-tension or ordered membrane, the probe is forced into a more planar conformation, leading to a longer fluorescence lifetime .[5][6]
Therefore, a low fluorescence intensity (i.e., a low photon count) is primarily a technical issue that prevents accurate lifetime measurement, whereas the lifetime value itself is the key biological readout.[6]
Figure 1. Mechanism of Flipper-TR® action in response to membrane tension.
Troubleshooting Low Fluorescence Signal (Low Photon Count)
A sufficient photon count is essential for accurate FLIM measurements. If your signal is too weak, it can be difficult to obtain reliable lifetime data. The following FAQs address common causes and solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my Flipper-TR® fluorescence signal weak or completely absent?
A low signal is often the result of issues with the probe itself, the staining protocol, or the imaging setup. Use the troubleshooting workflow below to diagnose the problem systematically.
Q2: How should I properly store and handle the Flipper-TR® probe?
Improper storage is a common cause of probe degradation.
-
Storage: Upon receipt, store the vial at -20°C, protected from light.[1][7]
-
Stock Solution: Prepare a stock solution (e.g., 1 mM) using anhydrous DMSO. Using old or wet DMSO can significantly reduce the probe's shelf life.[1]
-
Solution Storage: Store the DMSO stock solution at -20°C. When stored properly, it should be stable for approximately 3 months. Before opening, allow the vial to warm to room temperature to prevent condensation.[1]
Q3: My signal is weak. Should I increase the probe concentration or the incubation time?
This requires a careful balance, as both can have negative effects if overdone.
-
Concentration: The recommended starting concentration is 1 µM. If the signal is low, you can increase it, typically up to 2 µM.[1]
-
Incubation Time: A standard incubation time is 15 minutes at 37°C.[8] Excessively long incubation can lead to the probe's endocytosis, causing it to accumulate in endosomal compartments. This not only reduces the desired plasma membrane signal but also introduces signal from compartments with a different, often lower, fluorescence lifetime.[8][9]
Q4: Does the type of cell culture medium affect Flipper-TR® staining?
Yes, the medium composition is critical.
-
Serum: The efficiency of labeling can be reduced in media containing Fetal Calf Serum (FCS) or other serums.[1] For optimal staining, consider using a serum-free medium during the incubation step.
-
Washing: Flipper-TR® is in a dynamic equilibrium between the medium and the cell membrane. Washing the cells with medium containing serum (e.g., FBS) or BSA after staining can extract the probe from the membrane, leading to a decreased signal.[8]
Q5: What are the correct microscope settings for FLIM imaging of Flipper-TR®?
Flipper-TR® imaging must be performed on a microscope equipped for FLIM, typically using a Time-Correlated Single Photon Counting (TCSPC) system.[1][10]
-
Excitation: Use a pulsed laser at 485 nm or 488 nm.[1]
-
Emission: Collect the signal through a bandpass filter centered around 600 nm, such as 575-625 nm or 600/50 nm.[1][10]
-
Laser Repetition Rate: The fluorescence lifetime of Flipper-TR® can range from 2.8 to 7 ns.[4] A high laser repetition rate (e.g., 80 MHz) may not allow enough time for the fluorescence to fully decay before the next pulse arrives. It is often recommended to reduce the laser frequency to 20 or 40 MHz to capture the full decay curve accurately.[10]
-
Phototoxicity: Minimize exposure to the excitation light to avoid photodamage to the cells, which can alter membrane properties.[1]
Troubleshooting Workflow
This flowchart provides a step-by-step process to identify the cause of a low signal.
Figure 2. Step-by-step workflow for troubleshooting low Flipper-TR® signal.
Data & Protocols
Recommended Experimental Parameters
For best results, start with the recommended conditions and optimize empirically for your specific cell type and experimental setup.[1]
| Parameter | Recommended Condition | Notes |
| Stock Solution | 1 mM in anhydrous DMSO | Store at -20°C for up to 3 months.[1] |
| Working Concentration | 1 µM (can be increased to 2 µM) | Titrate to find the optimal concentration for your cell type.[1][11] |
| Incubation Time | 15 - 30 minutes | Longer times may increase endocytosis.[8][11] |
| Incubation Temperature | 37°C | Standard cell culture conditions.[1] |
| Staining Medium | Serum-free medium | Serum can reduce labeling efficiency.[1] |
Table 1. Recommended Staining Conditions for Flipper-TR®.
| Parameter | Recommended Setting | Notes |
| Microscopy Technique | Fluorescence Lifetime Imaging (FLIM) | Required to measure membrane tension.[3] |
| Excitation Wavelength | 485 nm or 488 nm (pulsed laser) | Standard for Flipper-TR®.[1] |
| Emission Filter | 600/50 nm or 575-625 nm bandpass | Captures the peak emission of the probe.[1] |
| Laser Repetition Rate | 20 - 40 MHz | Lower rates may be needed to capture the full fluorescence decay.[10] |
| Detector | Time-Correlated Single Photon Counting (TCSPC) | Standard for high-precision lifetime measurements.[10] |
Table 2. Recommended FLIM Imaging Parameters for Flipper-TR®.
Standard Protocol for Staining Live Cells
This protocol is a starting point and was optimized for HeLa cells, but has been confirmed in other common cell lines.[1]
-
Cell Preparation: Grow cells on a suitable imaging dish (e.g., glass-bottom dish) to the desired confluency.
-
Prepare Staining Solution: Shortly before use, dilute the 1 mM Flipper-TR® stock solution into pre-warmed, serum-free cell culture medium to a final concentration of 1 µM. Do not store the staining solution for extended periods.[1]
-
Cell Staining: Remove the existing culture medium from the cells and gently add the staining solution, ensuring the cells are completely covered.
-
Incubation: Place the cells back in the incubator at 37°C in a humidified atmosphere with 5% CO₂ for 15 minutes.[1]
-
Imaging: Proceed directly to FLIM imaging. The probe is fluorogenic and only fluoresces in the membrane, so a wash step is not required and may even reduce the signal if the wash buffer contains serum.[1][2] If imaging over long periods (>24h), it is recommended to keep the probe in the medium.[1]
References
- 1. spirochrome.com [spirochrome.com]
- 2. Probe for measuring plasma-membrane tension. [gentaur.uk]
- 3. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 5. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flipper-TR probe - Nordic Biosite [nordicbiosite.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
How to avoid Flipper-TR 5 internalization and endosomal staining.
Technical Support Center: Flipper-TR® Probes
Welcome to the technical support center for Flipper-TR® membrane tension probes. This guide provides troubleshooting advice and answers to frequently asked questions regarding probe internalization and endosomal staining, which can interfere with accurate plasma membrane tension measurements.
Frequently Asked Questions (FAQs)
Q1: Why is the Flipper-TR® signal appearing as bright puncta inside my cells instead of localizing to the plasma membrane?
A1: The appearance of bright, punctate structures within the cell indicates that the Flipper-TR® probe has been internalized. Flipper-TR® is designed to insert into the plasma membrane, but like many lipophilic molecules, it can be taken up by the cell over time through endocytosis. These puncta are typically endosomes or other intracellular vesicles containing the probe. Endosomal structures often exhibit a lower fluorescence lifetime compared to the plasma membrane.[1]
Q2: What is endocytosis and why does it affect my Flipper-TR® staining?
A2: Endocytosis is a natural cellular process where the cell internalizes substances by engulfing them in vesicles derived from the plasma membrane. Since Flipper-TR® resides within the plasma membrane, it can be passively included in these vesicles as they form and pinch off into the cell's interior. This process is temperature-dependent and can be influenced by incubation time and probe concentration. Prolonged imaging times may lead to increased internalization of Flipper-TR® through endocytosis.[2]
Q3: Will the internalized Flipper-TR® affect my plasma membrane tension measurements?
A3: Yes. The goal of using Flipper-TR® is to measure the fluorescence lifetime specifically at the plasma membrane. Signal from internalized probes in endosomes will contaminate the fluorescence lifetime imaging microscopy (FLIM) data, averaging with the plasma membrane signal and leading to an inaccurate representation of its tension. The fluorescence lifetime of Flipper-TR® in endosomal membranes is typically lower than in the plasma membrane.[1][3]
Q4: How can I confirm that the internal puncta are endosomes?
A4: To confirm the identity of the internal structures, you can perform co-localization experiments. This involves co-staining the cells with Flipper-TR® and a known endosomal or lysosomal marker, such as LysoTracker™ or a fluorescently-tagged Rab protein (e.g., Rab5 for early endosomes).
Troubleshooting Guide: Internalization and Endosomal Staining
If you are observing significant internalization of Flipper-TR®, consult the following table for potential causes and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
| High intracellular signal (puncta) | 1. Incubation Time is Too Long: Endocytosis is a time-dependent process. | Optimize Incubation Time: Reduce the incubation period. For many cell lines, 5-15 minutes at 37°C is sufficient.[3] Perform a time-course experiment (e.g., 5, 10, 15, 30 minutes) to find the optimal window where plasma membrane staining is bright and internal signal is minimal. |
| 2. Probe Concentration is Too High: High concentrations can saturate the plasma membrane and promote internalization pathways. | Titrate Probe Concentration: Start with a lower concentration. The recommended starting concentration is 1 µM, but this can often be lowered to 50 nM - 500 nM depending on the cell type and imaging system sensitivity.[1][4] | |
| 3. Incubation Temperature is Too High: Endocytosis is an active, temperature-dependent process that is highly active at 37°C. | Reduce Incubation/Imaging Temperature: Perform the staining and/or imaging at a lower temperature. Staining on ice (4°C) for a slightly longer duration can significantly inhibit endocytosis. If imaging for extended periods, using a temperature-controlled microscope stage set to a lower temperature (e.g., 20-25°C) can also reduce the rate of internalization. | |
| 4. Cell Type Specificity: Some cell types, like macrophages or highly active cancer cells, have intrinsically high rates of endocytosis. | Empirical Optimization is Critical: For cell types with high endocytic rates, a combination of reduced time, concentration, and temperature is crucial. Optimal conditions must be determined empirically for each cell type.[1] | |
| 5. Long-Term Imaging: For experiments lasting several hours, internalization is highly likely to occur. | Re-stain at Each Timepoint: For long-term experiments, it is recommended to image the cells, wash away the probe, and then re-stain the sample immediately before the next timepoint. This prevents the accumulation of the probe in endosomes over time.[5] | |
| 6. Presence of Serum: Fetal Calf Serum (FCS) or other sera in the medium can sometimes reduce labeling efficiency, tempting users to increase concentration or time. | Use Serum-Free Medium: Perform the staining in a serum-free medium, such as phenol-red-free DMEM or FluoroBrite™, to achieve efficient labeling without needing excessively high probe concentrations or long incubation times.[1][5] |
Experimental Protocols
Protocol 1: Standard Staining Protocol for Live Cells (Optimized for Minimal Internalization)
This protocol is a starting point and has been optimized for common cell lines like HeLa and MDCK.[1][5]
-
Prepare Stock Solution: Dissolve one vial of Flipper-TR® (50 nmol) in 50 µL of anhydrous DMSO to create a 1 mM stock solution. Store this solution at -20°C or below.
-
Prepare Staining Solution: Shortly before use, dilute the 1 mM stock solution to a final working concentration of 1 µM in serum-free cell culture medium (e.g., FluoroBrite™ DMEM).
-
Cell Preparation: Culture cells on coverslips or imaging dishes suitable for microscopy. Ensure cells are healthy and sub-confluent.
-
Staining: Aspirate the culture medium from the cells and replace it with the pre-warmed staining solution.
-
Incubation: Incubate the cells for 10-15 minutes at 37°C.
-
Troubleshooting Note: If internalization is observed, reduce this time to 5 minutes or perform the incubation at room temperature or 4°C.
-
-
Imaging: Proceed directly to FLIM imaging. A wash step is typically not required as the probe is only fluorescent in a lipid membrane.[1][4] If background is high, you may optionally wash the cells once with fresh, pre-warmed medium.
-
Image Acquisition: Use a pulsed laser at 485 nm or 488 nm for excitation and collect emission through a 600/50 nm bandpass filter.[1] Acquire images promptly after staining. For time-lapse experiments, limit the total imaging duration to under 45 minutes to minimize endocytosis.[2]
Protocol 2: Using Endocytosis Inhibitors (Pharmacological Control)
To pharmacologically block internalization, chemical inhibitors of endocytosis can be used. This serves as a control to confirm that internalization is endocytosis-dependent and can also be a method to achieve clean plasma membrane staining.
-
Prepare Cells: Culture cells as described in Protocol 1.
-
Pre-treatment with Inhibitor: Before staining, pre-incubate the cells with an endocytosis inhibitor in culture medium for 30-60 minutes. Common inhibitors include:
-
Dynasore (80 µM): An inhibitor of dynamin, which is critical for vesicle scission in both clathrin- and caveolin-mediated endocytosis.
-
Chlorpromazine (10 µg/mL): An inhibitor of clathrin-mediated endocytosis.[6]
-
Genistein (200 µM): An inhibitor of caveolae-dependent endocytosis.
-
-
Staining: Prepare the Flipper-TR® staining solution (1 µM) in medium that also contains the endocytosis inhibitor at the same concentration used for pre-treatment.
-
Incubation: Replace the pre-treatment medium with the Flipper-TR®/inhibitor solution and incubate for 15-30 minutes at 37°C.
-
Imaging: Proceed with FLIM imaging as described above. The presence of the inhibitor should significantly reduce the appearance of intracellular puncta.
Note: Always perform control experiments to ensure the chosen inhibitor does not otherwise affect cell health or the membrane properties being studied.
Data Presentation
Table 1: Summary of Recommended Staining Parameters
The optimal conditions should be determined empirically for each specific cell line and experimental setup.
| Parameter | Recommended Starting Condition | Optimization Range | Key Consideration |
| Concentration | 1 µM | 50 nM - 2 µM | Lower concentrations reduce the driving force for internalization.[2][4] |
| Incubation Time | 15 minutes | 5 - 30 minutes | Shorter times limit the opportunity for endocytosis to occur.[3] |
| Temperature | 37°C | 4°C - 37°C | Lower temperatures inhibit the active process of endocytosis. |
| Medium | Serum-Free | N/A | Serum can reduce labeling efficiency, necessitating harsher conditions.[1] |
Visual Guides
Troubleshooting Workflow
This diagram outlines the logical steps to troubleshoot and optimize Flipper-TR® staining to prevent probe internalization.
References
- 1. spirochrome.com [spirochrome.com]
- 2. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Flipper-TR® Concentration Optimization: A Technical Support Guide
Welcome to the technical support center for Flipper-TR®, the advanced fluorescent probe for measuring plasma membrane tension. This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and frequently asked questions to optimize Flipper-TR® concentration for various cell types and ensure successful experiments.
Quick Navigation:
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Flipper-TR®.
| Problem | Potential Cause | Solution |
| Low Fluorescence Signal | 1. Suboptimal Probe Concentration: The Flipper-TR® concentration is too low for the specific cell type.[1] 2. Presence of Serum: Fetal Calf Serum (FCS) or other sera in the culture medium can reduce labeling efficiency.[1][2] 3. Short Incubation Time: The incubation period may be insufficient for the probe to adequately label the plasma membrane. 4. Low Cell Density: Too few cells will result in a weak overall signal. | 1. Increase Concentration: Gradually increase the Flipper-TR® concentration from the starting recommendation of 1 µM up to 2 µM.[1] 2. Use Serum-Free Medium: If possible, perform the staining in a serum-free medium. If serum is required for cell viability, consider a brief wash with serum-free medium before and during staining. 3. Optimize Incubation Time: While 15 minutes is a good starting point, empirically test longer incubation times (e.g., 30 minutes).[1] Be mindful that prolonged incubation can lead to probe internalization.[1][3] 4. Ensure Adequate Cell Density: Plate cells to achieve a suitable confluency for imaging. |
| High Background Fluorescence | 1. Probe Aggregation: Improper dissolution of the Flipper-TR® stock solution. 2. Internalization of the Probe: The probe has been endocytosed by the cells, leading to signal from intracellular vesicles.[1][3][4] | 1. Proper Dissolution: Ensure the Flipper-TR® is fully dissolved in anhydrous DMSO to make the 1 mM stock solution.[1][2] 2. Reduce Incubation Time/Temperature: Shorten the incubation time or perform the incubation at a lower temperature (e.g., room temperature instead of 37°C) to slow down endocytosis. 3. Wash Step: Optionally, after incubation, gently wash the cells once with fresh medium to remove excess probe from the solution.[1][5] |
| Phototoxicity or Cell Death | 1. High Laser Power: Excessive laser power during imaging can induce photodamage.[1][6][7] 2. Prolonged Exposure: Continuous and long-term imaging at high laser power. 3. High Probe Concentration: Although generally well-tolerated, very high concentrations might contribute to phototoxicity in sensitive cell lines.[8] | 1. Minimize Laser Power: Use the lowest laser power necessary to obtain a sufficient signal for FLIM analysis. 2. Optimize Acquisition Settings: Reduce the exposure time per frame and the total imaging duration.[1] 3. Use Optimal Concentration: Determine the lowest effective probe concentration for your cell type. No impact on cell viability has been observed after 2-3 days of incubation with the probe at concentrations below 1 μM.[1] |
| Inconsistent Fluorescence Lifetime Readings | 1. Changes in Lipid Composition: Flipper-TR®'s lifetime is sensitive to the lipid environment, not just tension.[1][2][4][9] Experimental treatments may alter membrane composition. 2. Temperature Fluctuations: Membrane properties are temperature-dependent, which can affect the probe's lifetime.[3][10] 3. Incorrect Data Analysis: Using an inappropriate fitting model for the fluorescence decay. Flipper-TR® decay is typically fitted with a double-exponential model.[1][11] | 1. Control for Compositional Changes: Be aware of any experimental manipulations that could alter membrane lipids and interpret the data accordingly.[9] 2. Maintain Stable Temperature: Use a stage-top incubator or a temperature-controlled imaging chamber to ensure a constant temperature throughout the experiment.[3][10] 3. Use Correct Fitting Model: Fit the fluorescence decay data using a bi-exponential decay model and use the longer lifetime component (τ1) to report on membrane tension.[1][9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for Flipper-TR®?
A1: The recommended starting concentration is 1 µM in your cell culture medium.[1][2] However, the optimal concentration is cell-type dependent and should be determined empirically. If the signal is low, you can increase the concentration up to 2 µM.[1]
Q2: How long should I incubate my cells with Flipper-TR®?
A2: A good starting point for incubation is 15 minutes at 37°C.[1][12] For some cell lines like MDCK and HeLa, 5 minutes may be sufficient.[12] For tissues, a longer incubation of 30 minutes with a higher concentration (e.g., 2 µM) might be necessary to ensure penetration.[10] It is important to optimize this for your specific system, as prolonged incubation can lead to internalization of the probe.[1][3][4]
Q3: Does the presence of serum in the media affect Flipper-TR® staining?
A3: Yes, the presence of Fetal Calf Serum (FCS) or other sera in the culture medium can decrease the labeling efficiency of Flipper-TR®.[1][2] For optimal staining, it is recommended to use a serum-free medium during the incubation period.
Q4: Can I use Flipper-TR® for cell types other than mammalian cells?
A4: Yes, Flipper-TR® has been successfully used in a wide range of organisms, including bacteria (Gram-positive and Gram-negative), yeast, and plants.[1][2][9][13][14][15]
Q5: Is Flipper-TR® cytotoxic?
A5: Flipper-TR® exhibits negligible cytotoxicity at working concentrations.[8] Studies have shown no impact on cell viability after 2-3 days of incubation with the probe at concentrations below 1 µM.[1] However, phototoxicity can occur with high laser power and prolonged imaging.[6][7]
Q6: Should I use fluorescence intensity or fluorescence lifetime to measure membrane tension?
A6: It is crucial to use fluorescence lifetime, specifically the longer lifetime component (τ1) from a bi-exponential fit, to reliably report on membrane tension.[1][2] Fluorescence intensity is not a reliable indicator of membrane tension as it can be affected by probe concentration and other factors.[1][2]
Q7: Can changes in membrane lipid composition affect the Flipper-TR® lifetime?
A7: Yes, this is a critical point. The fluorescence lifetime of Flipper-TR® is sensitive to the lipid packing and order of the membrane, which is influenced by both membrane tension and lipid composition.[1][2][4][9] Therefore, if your experimental conditions alter the lipid composition of the plasma membrane, the observed changes in lifetime cannot be solely attributed to changes in membrane tension.[3]
Experimental Protocols
Protocol 1: General Staining Protocol for Adherent Mammalian Cells
This protocol is a starting point and should be optimized for each specific cell type. The protocol was optimized for HeLa cells.[1][2]
-
Cell Preparation:
-
Grow cells on coverslips, glass-bottom dishes, or glass-bottom multi-well plates to the desired confluency.
-
-
Preparation of Staining Solution:
-
Allow the Flipper-TR® vial and anhydrous DMSO to warm to room temperature before opening.
-
Prepare a 1 mM stock solution by dissolving the contents of one Flipper-TR® vial (50 nmol) in 50 µL of anhydrous DMSO. Store this stock solution at -20°C or below.[1]
-
Shortly before use, dilute the 1 mM Flipper-TR® stock solution to a final concentration of 1 µM in pre-warmed cell culture medium (serum-free medium is recommended for optimal staining).
-
-
Staining:
-
Remove the existing culture medium from the cells.
-
Add the 1 µM Flipper-TR® staining solution to the cells, ensuring the entire surface is covered.
-
Incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO₂.[1]
-
-
Imaging:
-
The probe is fluorogenic and does not need to be washed out, especially for long-term imaging.[1] Optionally, you can wash the cells once with fresh medium.
-
Image the cells using a Fluorescence Lifetime Imaging Microscopy (FLIM) system.
-
Excitation: Use a pulsed laser at 485 nm or 488 nm.[1]
-
Emission: Collect the fluorescence signal using a 600/50 nm bandpass filter.[1]
-
Data Presentation: Recommended Flipper-TR® Concentrations for Different Cell Types
The optimal concentration and incubation time should be empirically determined. The following table provides starting points based on published data.
| Cell Type | Starting Concentration | Incubation Time | Incubation Temperature | Notes |
| HeLa | 1 µM | 15 min | 37°C | Protocol was optimized using this cell line.[1] |
| MDCK | 1 µM | 15 min | 37°C | For confluent monolayers, longer incubation (1h) may be needed for probe penetration.[12][16] |
| C2C12 Myoblasts | Not specified, but used successfully | 10 min | 37°C | Stained in phenol-red-free Leibovitz's L-15 medium.[11] |
| E. coli (Gram-negative) | 2 µM | Not specified | Not specified | Shows a shorter lifetime than in mammalian cells.[9] |
| B. subtilis (Gram-positive) | 2 µM | Not specified | Not specified | Shows a shorter lifetime than in mammalian cells.[9] |
| Drosophila Ovaries (Tissue) | 2 µM | 30 min | 25°C | Higher concentration and longer incubation are used for tissue penetration.[10] |
Visualizations
Flipper-TR® Mechanism of Action
Caption: Mechanism of Flipper-TR® in response to membrane tension.
Experimental Workflow for Optimizing Flipper-TR® Concentration
Caption: Workflow for determining the optimal Flipper-TR® concentration.
Troubleshooting Logic for Low Signal
Caption: A logical guide for troubleshooting low Flipper-TR® signal.
References
- 1. spirochrome.com [spirochrome.com]
- 2. lubio.ch [lubio.ch]
- 3. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spirochrome.com [spirochrome.com]
- 6. researchgate.net [researchgate.net]
- 7. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. biorxiv.org [biorxiv.org]
- 13. youtube.com [youtube.com]
- 14. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 15. Flipper-TR probe - Nordic Biosite [nordicbiosite.com]
- 16. biorxiv.org [biorxiv.org]
Common artifacts in Flipper-TR 5 FLIM measurements and how to avoid them.
Welcome to the technical support center for Flipper-TR FLIM measurements. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot common artifacts and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Flipper-TR as a membrane tension probe?
A1: Flipper-TR is a mechanosensitive fluorescent probe that reports on the lipid packing of cellular membranes.[1][2] Its core structure consists of two dithienothiophene (DTT) units that can rotate relative to each other.[1][3][4] When inserted into a lipid bilayer, the lateral pressure exerted by the lipids restricts this rotation. In more ordered or tightly packed membranes, the probe becomes more planar, leading to an increase in its fluorescence lifetime.[3][4][5] Conversely, in less ordered membranes, the probe is more twisted, resulting in a shorter fluorescence lifetime.[1][3][4] This change in fluorescence lifetime, measured by Fluorescence Lifetime Imaging Microscopy (FLIM), is used as a proxy for membrane tension.[5][6][7]
Q2: Why is FLIM necessary for Flipper-TR measurements, and not just fluorescence intensity?
A2: The fluorescence intensity of Flipper-TR can change by a factor of 10 between its twisted and planar states.[4][5] This makes intensity measurements unreliable as they are influenced by probe concentration and illumination power. Fluorescence lifetime, however, is an intrinsic property of the fluorophore in its specific environment and is independent of these factors.[5][8] Therefore, FLIM provides a more robust and quantitative measure of the probe's conformation and, by extension, membrane tension.[6][9]
Q3: What is a typical fluorescence lifetime range for Flipper-TR?
A3: The fluorescence lifetime of Flipper-TR can vary significantly depending on the lipid environment. In highly disordered lipid membranes, the lifetime (τ1, the longer decay component) can be as low as 2.3 ns, while in highly ordered membranes, it can reach up to 7.0 ns.[4][6] In various cell lines, the average lifetime of Flipper-TR is typically lower, for instance, around 4.5 ns in HeLa cells, while the ER Flipper-TR has an even lower average lifetime of about 3.5 ns in the same cells.[10]
Troubleshooting Guide
Issue 1: Low Photon Count and Poor Signal-to-Noise Ratio
Q: My FLIM images are noisy, and I have very few photons per pixel. How can I improve this?
A: Low photon count is a common challenge in Flipper-TR FLIM experiments, primarily because the probe is sensitive to photodamage, necessitating the use of minimal excitation light.[1]
Solutions:
-
Optimize Acquisition Parameters:
-
Increase Acquisition Time: Longer integration times will accumulate more photons. However, be mindful of potential phototoxicity and cell movement.[1]
-
Pixel Binning: Combining adjacent pixels can increase the photon count per "super-pixel" at the cost of spatial resolution. A binning value greater than 2 is generally not recommended.[11]
-
Region of Interest (ROI) Pooling: For analysis, pooling photons from a larger ROI can significantly improve the precision of the lifetime estimate.[1] It is recommended to record a minimum intensity peak of 10,000 photons per field of view, with at least 200 photons for the brightest pixel.[10]
-
-
Adjust Microscope Settings:
-
Laser Power: While minimizing photodamage is crucial, a slight, careful increase in laser power might be necessary.
-
Scanning Speed and Summation: Slower scanning speeds or frame/line summation can enhance photon collection.[10]
-
-
Data Analysis Strategy:
-
Instead of pixel-by-pixel fitting, which requires high photon counts, perform analysis on entire fields of view or large groups of pixels.[1]
-
Issue 2: Photobleaching and Phototoxicity
Q: I'm observing a decrease in fluorescence intensity over time and signs of cell stress. What can I do to minimize photobleaching and phototoxicity?
A: Flipper-TR can be susceptible to photobleaching and the excitation light, typically around 488 nm, can induce photodamage in live samples.[6]
Solutions:
-
Minimize Excitation Light: Use the lowest possible laser power that still provides a sufficient signal.
-
Reduce Exposure Time: Limit the duration of continuous imaging on the same field of view.
-
Use Advanced TCSPC Devices: Newer Time-Correlated Single Photon Counting (TCSPC) systems with reduced dead time can detect more photons per excitation cycle, allowing for lower excitation power.[10]
-
Co-staining Considerations: If using other fluorescent probes, choose those with minimal spectral overlap with Flipper-TR to avoid unnecessary excitation. Blue or far-red probes like Alexa-405 or Alexa-647 are good options as their excitation and emission spectra do not significantly interfere with Flipper-TR measurements.[10][12]
Issue 3: Probe Internalization and Off-Target Staining
Q: The Flipper-TR signal is not confined to the plasma membrane and appears in intracellular structures. How can I prevent this?
A: Over time, Flipper-TR can be internalized by endocytosis, leading to labeling of endosomal structures.[6][11][13] These intracellular membranes typically have a lower lifetime, which can confound the analysis of plasma membrane tension.[6]
Solutions:
-
Optimize Incubation Time: Keep incubation times as short as possible. For many cell types, a 15-minute incubation at 37°C is sufficient.[3] For some cell lines like MDCK and HeLa, even 5 minutes can be adequate.[3] Prolonged imaging times (over 45 minutes for a batch of dissected ovaries, for example) should be avoided.[11]
-
Maintain Probe in Medium: Flipper-TR exists in a dynamic equilibrium between the plasma membrane and the medium.[10] Keeping the probe in the imaging medium can help maintain a stable plasma membrane signal.
-
Washing Steps: For some applications, a wash step after staining can remove excess probe and reduce background. However, for long-term imaging, keeping the probe in the medium is often preferred.[6]
-
Data Analysis: Use image segmentation to specifically analyze the plasma membrane signal and exclude intracellular structures. An intensity threshold can also help to partially filter out weaker signals from other membranes.[11]
Issue 4: Environmental and Experimental Condition Artifacts
Q: My Flipper-TR lifetime values are inconsistent between experiments or are affected by the addition of drugs or changes in temperature. How can I control for these variables?
A: The fluorescence lifetime of Flipper-TR is highly sensitive to its physicochemical environment.[1]
Solutions:
-
Temperature Control: Ensure the imaging chamber is equilibrated to the desired temperature before starting measurements, as temperature can affect membrane properties.[11]
-
Solvent Effects: Be aware that solvents like DMSO can increase the hypertonicity of the solution and affect the Flipper-TR lifetime.[10] Use consistent and minimal concentrations of any solvents.
-
Constant Probe Concentration: When adding drugs or changing the medium, maintain a constant Flipper-TR concentration to avoid artifacts from probe exchange dynamics.[10]
-
Control for Lipid Composition Changes: If an experimental condition is known to alter the lipid composition of the membrane, changes in Flipper-TR lifetime cannot be solely attributed to membrane tension.[6][9][11] Consider using complementary techniques to assess lipid order.
-
Cell Confluency: Cell density can impact Flipper-TR lifetime. For instance, confluent RPE1 cells show a different lifetime compared to non-confluent cells.[10] It is important to maintain consistent cell confluency in your experiments.
Issue 5: Instrument-Dependent Variability
Q: I am getting different absolute lifetime values when using different FLIM systems. How can I ensure my results are reproducible?
A: Absolute lifetime values can vary between different microscope setups and with different acquisition settings, such as the laser repetition rate.[1]
Solutions:
-
Consistent Laser Repetition Rate: Flipper probes have long fluorescence lifetimes (up to 7 ns).[10] A laser repetition rate of 20 MHz is ideal to capture the full decay curve.[1] Higher rates, like the 80 MHz common in many two-photon systems, can artificially shorten the measured lifetime.[10]
-
Instrument Response Function (IRF): The IRF characterizes the temporal response of the FLIM system. It is crucial to measure the IRF consistently for accurate lifetime determination, especially for reconvolution fitting.[10] This can be done using a fluorophore with a very short lifetime, like a quenched fluorescein (B123965) solution.[10]
-
Report Relative Changes: To improve reproducibility across different instruments, it is often safer to report relative changes in lifetime (Δτ) normalized to an internal control or baseline condition.[1]
-
Detailed Reporting: For publications, it is essential to report all relevant experimental parameters, including the microscope configuration, detector type, laser repetition rate, photon budget, and the fitting model used.[1]
Experimental Protocols & Data
Standard Flipper-TR Staining Protocol for Cultured Cells
-
Cell Preparation: Grow cells on coverslips or glass-bottom dishes to the desired confluency.
-
Staining Solution Preparation: Dilute the Flipper-TR stock solution (typically 1 mM in DMSO) to a final concentration of 1 µM in pre-warmed cell culture medium.[3][6] If low signal is observed, the concentration can be increased up to 2 µM, especially in media containing serum.[6]
-
Incubation: Replace the culture medium with the staining solution and incubate the cells for 15 minutes at 37°C in a humidified atmosphere with 5% CO2.[3][6]
-
Imaging: Proceed with FLIM imaging. The probe can be left in the medium during imaging.[6]
Key FLIM Acquisition Parameters
| Parameter | Recommended Value/Setting | Rationale |
| Excitation Wavelength | 485 nm or 488 nm pulsed laser | Matches the excitation peak of Flipper-TR.[6][10] |
| Emission Filter | 600/50 nm bandpass | Collects the peak fluorescence emission of Flipper-TR.[6][10] |
| Laser Repetition Rate | 20 MHz | Allows for the capture of the full, long decay of the Flipper-TR fluorescence.[1] |
| Photon Count | >100 photons/pixel for fitting | Accumulating sufficient photons improves the accuracy of the lifetime fit.[14] |
Diagrams
Caption: Troubleshooting workflow for common Flipper-TR FLIM artifacts.
Caption: Mechanism of Flipper-TR fluorescence lifetime change with lipid packing.
References
- 1. biorxiv.org [biorxiv.org]
- 2. pnas.org [pnas.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spirochrome.com [spirochrome.com]
- 7. Photocleavable Fluorescent Membrane Tension Probes: Fast Release with Spatiotemporal Control in Inner Leaflets of Plasma Membrane, Nuclear Envelope, and Secretory Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spirochrome.com [spirochrome.com]
- 10. biorxiv.org [biorxiv.org]
- 11. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
Flipper-TR® Technical Support Center: Gram-Negative Bacteria Staining
Welcome to the Flipper-TR® Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals who are utilizing our fluorescent membrane tension probe with a focus on gram-negative bacteria. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist you with your experiments.
Frequently Asked Questions (FAQs)
Q1: Can Flipper-TR® be used to stain gram-negative bacteria?
A1: Yes, Flipper-TR® has been successfully used to stain the membranes of gram-negative bacteria, such as Escherichia coli.[1] Evidence suggests that the probe can traverse the outer membrane and localize to the inner cytoplasmic membrane.[1] However, the complex cell wall structure of gram-negative bacteria can present challenges not typically encountered with gram-positive or eukaryotic cells.
Q2: What is the expected fluorescence lifetime of Flipper-TR® in gram-negative bacteria?
A2: The fluorescence lifetime of Flipper-TR® in gram-negative bacteria is generally shorter than in mammalian cells. For example, in E. coli, the lifetime (τ₁) is approximately 3.05 ± 0.21 ns, whereas in the gram-positive bacterium Bacillus subtilis, it is slightly longer at around 3.22 ± 0.16 ns.[1] It is important to note that fluorescence lifetime can be influenced by the specific lipid composition of the bacterial membrane.[1]
Q3: How does the outer membrane of gram-negative bacteria affect Flipper-TR® staining?
A3: The outer membrane of gram-negative bacteria acts as a permeability barrier, which can hinder the access of Flipper-TR® to the inner membrane where it reports on membrane tension.[2] This can result in lower signal intensity or inconsistent staining compared to gram-positive bacteria. In some instances, it has been suggested that the cell wall of gram-negative bacteria could prevent Flipper-TR® staining, leading to background-level fluorescence.
Q4: Is it necessary to remove the Flipper-TR® probe from the medium after staining?
A4: No, it is generally not necessary to remove the probe after the incubation period. Flipper-TR® is fluorogenic, meaning it only becomes highly fluorescent when inserted into a lipid membrane.[3] The fluorescence of the probe in the aqueous medium is minimal.
Q5: How should I analyze the fluorescence data from Flipper-TR® experiments?
A5: Flipper-TR® reports membrane tension through changes in its fluorescence lifetime, which should be measured using Fluorescence Lifetime Imaging Microscopy (FLIM).[3] Fluorescence intensity is not a reliable indicator of membrane tension. The fluorescence decay is typically fitted with a double-exponential model, and the longer lifetime component (τ₁) is used to report on membrane tension.[3]
Troubleshooting Guide
Issue 1: Low or No Fluorescence Signal in Gram-Negative Bacteria
This is one of the most common issues when staining gram-negative bacteria with Flipper-TR®.
| Potential Cause | Recommended Solution |
| Outer Membrane Barrier | The lipopolysaccharide (LPS) layer of the outer membrane can prevent the probe from reaching the inner membrane. |
| Gentle Permeabilization with EDTA: A pre-incubation step with a low concentration of EDTA can help to permeabilize the outer membrane by chelating divalent cations that stabilize the LPS layer.[4][5] This can facilitate the entry of Flipper-TR®. It is crucial to optimize the EDTA concentration and incubation time to avoid cell lysis. | |
| Suboptimal Probe Concentration | The optimal concentration of Flipper-TR® may be higher for gram-negative bacteria compared to other cell types. |
| Increase Probe Concentration: While the standard starting concentration is 1 µM, for gram-negative bacteria, you may need to increase this to 2 µM or higher.[1][3] Always perform a concentration titration to find the optimal balance between signal and potential toxicity. | |
| Inadequate Incubation Time | Insufficient time for the probe to penetrate the outer membrane and insert into the inner membrane. |
| Extend Incubation Time: Increase the incubation time to 30 minutes or longer. Monitor the staining over a time course to determine the optimal duration. | |
| Bacterial Strain Variability | Different strains of the same gram-negative species can have variations in their outer membrane composition, affecting probe penetration. |
| Optimize for Your Strain: The provided protocols should be considered a starting point. Empirical optimization for your specific bacterial strain is highly recommended. |
Issue 2: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Probe Aggregation | Flipper-TR® is hydrophobic and can form aggregates in aqueous solutions if not properly prepared. |
| Proper Probe Preparation: Ensure the Flipper-TR® stock solution is made in anhydrous DMSO.[3] When diluting into your bacterial medium, vortex or pipette vigorously to ensure it is well-dispersed. Prepare the staining solution immediately before use.[3] | |
| Bacterial Autofluorescence | Some bacterial components can exhibit natural fluorescence, which may interfere with the Flipper-TR® signal. |
| Acquire an Unstained Control: Always image an unstained sample of your bacteria using the same acquisition settings to determine the level of autofluorescence. The fluorescence lifetime of autofluorescence is typically much shorter than that of Flipper-TR®.[1] |
Issue 3: Inconsistent or Irreproducible Staining
| Potential Cause | Recommended Solution |
| Inconsistent Cell Density | Variations in the number of bacteria can affect the final staining result. |
| Standardize Bacterial Growth Phase and Density: Always use bacteria from the same growth phase (e.g., mid-logarithmic) and normalize the cell density (e.g., by OD₆₀₀) before staining. | |
| Probe Degradation | Flipper-TR® in DMSO solution can degrade over time if not stored properly. |
| Proper Storage: Store the DMSO stock solution at -20°C and protect it from light and moisture.[3] Allow the vial to warm to room temperature before opening to prevent condensation.[3] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for Flipper-TR® staining in bacteria.
| Parameter | Gram-Negative (E. coli) | Gram-Positive (B. subtilis) | Reference |
| Recommended Concentration | 2 µM | 2 µM | [1] |
| Fluorescence Lifetime (τ₁) | 3.05 ± 0.21 ns | 3.22 ± 0.16 ns | [1] |
| Excitation Wavelength | 488 nm | 488 nm | [3] |
| Emission Collection | 575 - 625 nm | 575 - 625 nm | [3] |
Experimental Protocols
Protocol 1: Standard Flipper-TR® Staining of E. coli
This protocol is adapted from successful staining procedures for gram-negative bacteria.[1]
-
Prepare a 1 mM Flipper-TR® Stock Solution: Dissolve the contents of one vial of Flipper-TR® (50 nmol) in 50 µL of anhydrous DMSO. Store this stock solution at -20°C.
-
Bacterial Culture: Grow E. coli in your desired medium to the mid-logarithmic phase.
-
Harvest and Wash: Harvest the bacteria by centrifugation and wash once with a suitable buffer (e.g., PBS). Resuspend the bacterial pellet in the buffer.
-
Prepare Staining Solution: Dilute the 1 mM Flipper-TR® stock solution to a final concentration of 2 µM in the bacterial suspension.
-
Incubation: Incubate the bacterial suspension with Flipper-TR® at room temperature for 10-15 minutes, protected from light.
-
Immobilization for Imaging: Immobilize the stained bacteria on a glass-bottom dish or coverslip suitable for microscopy.
-
Imaging: Proceed with FLIM imaging using a pulsed laser at 488 nm for excitation and collect the emission between 575 nm and 625 nm.
Protocol 2: Enhanced Staining of Gram-Negative Bacteria with EDTA
This protocol includes an optional pre-treatment step to improve probe penetration.
-
Prepare Solutions:
-
1 mM Flipper-TR® stock solution in anhydrous DMSO.
-
EDTA solution (e.g., 100 mM in water, pH 8.0).
-
Wash buffer (e.g., PBS).
-
-
Bacterial Culture and Harvest: Follow steps 2 and 3 from Protocol 1.
-
EDTA Pre-treatment (Optional):
-
Resuspend the bacterial pellet in the wash buffer containing a low concentration of EDTA (e.g., 1-5 mM).
-
Incubate at room temperature for 5-10 minutes. Note: The optimal EDTA concentration and incubation time should be determined empirically to maximize permeabilization while minimizing cell death.
-
Centrifuge the bacteria and wash once with the wash buffer to remove the EDTA.
-
-
Staining and Imaging: Follow steps 4-7 from Protocol 1.
Visualizations
Caption: Flipper-TR® conformational changes in response to membrane tension.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Imaging live bacteria at the nanoscale: comparison of immobilisation strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spirochrome.com [spirochrome.com]
- 4. Weakening Effect of Cell Permeabilizers on Gram-Negative Bacteria Causing Biodeterioration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EDTA: An Antimicrobial and Antibiofilm Agent for Use in Wound Care - PMC [pmc.ncbi.nlm.nih.gov]
Flipper-TR Technical Support Center: Serum's Impact on Labeling Efficiency
Welcome to the Flipper-TR Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their Flipper-TR labeling experiments and troubleshooting common issues, with a specific focus on the impact of serum in culture media.
Frequently Asked Questions (FAQs)
Q1: What is Flipper-TR and how does it work?
A1: Flipper-TR is a fluorescent probe designed to measure membrane tension in live cells.[1][2] It spontaneously inserts into the plasma membrane.[1][3] The probe's fluorescence lifetime changes in response to alterations in the lipid bilayer's organization, which is influenced by membrane tension.[1][3] In more ordered or tense membranes, the probe's structure becomes more planar, leading to a longer fluorescence lifetime.[4] Conversely, in less ordered or relaxed membranes, the probe is more twisted, resulting in a shorter fluorescence lifetime. This relationship allows for the quantification of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][3]
Q2: Can I perform Flipper-TR labeling in a culture medium containing serum (e.g., FBS)?
A2: While it is possible to label cells in the presence of serum, it is not recommended for optimal results. The efficiency of Flipper-TR labeling may be reduced in media containing Fetal Calf Serum (FCS) or other sera.[1] For best results, it is advisable to use a serum-free medium, such as Fluorobrite, for the staining procedure.[4]
Q3: Why does serum in the culture medium affect Flipper-TR labeling efficiency?
A3: Serum contains a high concentration of proteins, primarily albumin, which can bind to fluorescent dyes.[5][6][7] This binding can sequester Flipper-TR probes in the medium, reducing the effective concentration of the probe available to insert into the cell membrane. This interaction can lead to a lower signal-to-noise ratio and potentially affect the accuracy of membrane tension measurements.
Q4: I observe a weak Flipper-TR signal when using a medium with serum. What should I do?
A4: If you experience a low signal in the presence of serum, you can try increasing the probe concentration. The standard starting concentration is 1 µM, but this can be increased up to 2 µM to compensate for the reduced labeling efficiency.[1] However, the most effective solution is to switch to a serum-free medium for the duration of the labeling and imaging experiment.
Q5: Is it necessary to wash the cells after Flipper-TR labeling?
A5: A wash step is not strictly necessary as Flipper-TR is only fluorescent when inserted into a lipid membrane.[1][3] However, if you choose to wash the cells, it is critical to use a serum-free medium. Washing with a medium containing serum or BSA will decrease the Flipper-TR staining due to the dynamic exchange of the probe between the cell membrane and the medium.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no Flipper-TR signal | Serum Interference: Serum proteins in the culture medium are binding to the Flipper-TR probe, reducing its availability for membrane insertion. | 1. Use Serum-Free Medium: Perform the labeling and imaging in a serum-free medium like Fluorobrite. 2. Increase Probe Concentration: If using serum is unavoidable, increase the Flipper-TR concentration from 1 µM up to 2 µM.[1] 3. Optimize Incubation Time: Ensure an adequate incubation period (typically 15-30 minutes) for the probe to incorporate into the plasma membrane. For tissues, longer incubation times (e.g., 30 minutes) and higher concentrations (e.g., 2 µM) may be necessary.[8] |
| High background fluorescence | Serum Autofluorescence: Components in the serum can contribute to background fluorescence. | 1. Use Serum-Free Medium: This will eliminate the primary source of serum-related background. 2. Image in Phenol (B47542) Red-Free Medium: Phenol red can also contribute to background fluorescence. |
| Signal decreases over time | Probe Extraction by Serum: If the imaging medium contains serum, it can gradually pull the Flipper-TR probe out of the cell membrane. | 1. Maintain a Constant Probe Concentration: If long-term imaging is required in the presence of serum, keeping a constant concentration of Flipper-TR in the medium can help maintain the dynamic equilibrium. 2. Use Serum-Free Imaging Medium: This is the most effective way to prevent signal loss over time. |
| Inconsistent results between experiments | Variability in Serum Composition: Different batches of serum can have varying protein compositions, leading to inconsistent effects on labeling. | 1. Standardize with Serum-Free Protocol: Adopting a serum-free protocol will improve the reproducibility of your experiments. |
Data Presentation
The presence of serum in the culture medium during Flipper-TR labeling can have a significant impact on several experimental parameters. The following table provides a qualitative summary of these effects.
| Parameter | Labeling in Serum-Free Medium | Labeling in Serum-Containing Medium |
| Labeling Efficiency | High | Reduced[1] |
| Required Probe Concentration | 0.5 - 1 µM | 1 - 2 µM[1] |
| Signal-to-Noise Ratio | High | Lower |
| Background Fluorescence | Low | Potentially Higher |
| Signal Stability Over Time | High | Can be reduced[4] |
| Reproducibility | High | Moderate |
This table provides a generalized representation of the expected effects. Optimal conditions should be determined empirically for each specific cell type and experimental setup.
Experimental Protocols
Protocol 1: Flipper-TR Labeling in Serum-Free Medium (Recommended)
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or coverslip suitable for fluorescence microscopy.
-
Prepare Staining Solution:
-
Thaw the 1 mM Flipper-TR stock solution in DMSO at room temperature.
-
Dilute the Flipper-TR stock solution to a final concentration of 1 µM in a serum-free culture medium (e.g., Fluorobrite or phenol red-free DMEM). Prepare this solution shortly before use.
-
-
Cell Staining:
-
Aspirate the existing culture medium from the cells.
-
Gently add the Flipper-TR staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.
-
-
Imaging:
-
Proceed with FLIM imaging directly in the staining solution. A washing step is not required.
-
Excite the sample with a 488 nm pulsed laser and collect the emission between 575 and 625 nm.[1]
-
Protocol 2: Flipper-TR Labeling in Serum-Containing Medium (Alternative)
-
Cell Preparation: Culture cells to the desired confluency on a glass-bottom dish or coverslip.
-
Prepare Staining Solution:
-
Thaw the 1 mM Flipper-TR stock solution in DMSO at room temperature.
-
Dilute the Flipper-TR stock solution to a final concentration of 1-2 µM in your complete culture medium containing serum. A higher concentration may be needed to counteract the effects of serum.
-
-
Cell Staining:
-
Aspirate the existing culture medium from the cells.
-
Add the Flipper-TR staining solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.
-
-
Imaging:
-
Proceed with FLIM imaging. If a wash is necessary, use the complete culture medium to maintain consistency, but be aware that this may reduce the signal. For long-term imaging, it is recommended to keep the Flipper-TR probe in the medium to maintain staining.
-
Visualizations
Caption: Experimental workflow for Flipper-TR labeling of live cells.
Caption: Proposed mechanism of serum interference with Flipper-TR labeling.
References
- 1. spirochrome.com [spirochrome.com]
- 2. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 3. lubio.ch [lubio.ch]
- 4. biorxiv.org [biorxiv.org]
- 5. Binding of fluorescein and carboxyfluorescein by normal and glycosylated human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding stoichiometry and affinity of fluorescent dyes to proteins in different structural states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Flipper-TR® Lifetime Calibration: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to performing Flipper-TR® fluorescence lifetime calibration. It includes detailed troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Flipper-TR® and how does it measure membrane tension?
A1: Flipper-TR® is a fluorescent membrane probe designed to measure membrane tension in live cells.[1][2][3] It is a mechanosensitive molecule that spontaneously inserts into the plasma membrane.[2][3] The core of Flipper-TR® consists of two dithienothiophene units that can twist relative to each other.[4][5] In a relaxed membrane with low tension, the probe is in a more twisted conformation. As membrane tension increases, the surrounding lipids become more ordered and packed, which planarizes the Flipper-TR® molecule. This change in conformation leads to an increase in its fluorescence lifetime.[6] By measuring this lifetime using Fluorescence Lifetime Imaging Microscopy (FLIM), we can quantify changes in membrane tension.[3][7]
Q2: What is Fluorescence Lifetime Imaging Microscopy (FLIM)?
A2: FLIM is an imaging technique that measures the average time a fluorophore spends in the excited state before returning to the ground state, a property known as its fluorescence lifetime.[4] This lifetime is sensitive to the fluorophore's local environment but is independent of its concentration, which is a major advantage over intensity-based measurements.[7] For Flipper-TR®, FLIM is essential to measure the changes in its fluorescence lifetime that correlate with membrane tension.[3][8]
Q3: Why is a bi-exponential decay model used to fit Flipper-TR® lifetime data?
A3: The fluorescence decay of Flipper-TR® in cellular membranes is complex and does not fit well to a single exponential decay model.[9][10] A bi-exponential model, which describes the decay with two lifetime components (τ1 and τ2), provides a much better fit to the experimental data.[8][9] The longer lifetime component, τ1, is the one that is sensitive to changes in membrane tension and is therefore used for analysis.[8][11] The shorter component, τ2, is less understood but is also extracted during the fitting process.
Q4: Can I use fluorescence intensity to measure membrane tension with Flipper-TR®?
A4: No, fluorescence intensity is not a reliable indicator of membrane tension when using Flipper-TR®.[8] Changes in fluorescence intensity can be influenced by many factors other than membrane tension, such as probe concentration and illumination intensity. The fluorescence lifetime is the key parameter that directly correlates with the probe's conformation and thus membrane tension.[7]
Q5: Does lipid composition affect Flipper-TR® lifetime?
A5: Yes, the fluorescence lifetime of Flipper-TR® is sensitive to the lipid composition and packing of the membrane.[12][13] Therefore, it is crucial to consider that changes in lifetime may not solely be due to changes in membrane tension if the lipid composition is also altered during the experiment.[8][13] When possible, experiments should be designed to minimize changes in lipid composition to isolate the effects of membrane tension.
Experimental Protocols
Protocol 1: Staining Live Cells with Flipper-TR®
This protocol provides a general guideline for staining adherent cells. Optimal conditions may vary depending on the cell type.
Materials:
-
Flipper-TR® probe
-
Anhydrous DMSO
-
Phenol (B47542) red-free cell culture medium
-
Cells cultured on coverslips or imaging dishes
Procedure:
-
Prepare Stock Solution: Dissolve the Flipper-TR® vial contents in anhydrous DMSO to make a 1 mM stock solution. For example, dissolve 50 nmol of the probe in 50 µL of DMSO. Store the stock solution at -20°C or below.[8]
-
Prepare Staining Solution: Dilute the 1 mM Flipper-TR® stock solution in phenol red-free cell culture medium to a final concentration of 50 nM to 1 µM.[4][8] It is recommended to start with 1 µM and optimize from there. Prepare this solution fresh just before use.
-
Cell Staining: Replace the culture medium of your cells with the Flipper-TR® staining solution.
-
Incubation: Incubate the cells for at least 10-15 minutes at your desired imaging temperature.[4][12]
-
Imaging: The cells can now be imaged directly in the staining solution. A wash step is generally not required as the probe is poorly fluorescent in aqueous solution.[4]
Protocol 2: Flipper-TR® Fluorescence Lifetime Imaging (FLIM)
Instrumentation:
-
A confocal or multiphoton microscope equipped with a FLIM system (e.g., Time-Correlated Single Photon Counting - TCSPC).
-
Pulsed laser source.
Acquisition Settings:
-
Laser Pulse Frequency: 20 MHz is ideal for Flipper-TR®'s long lifetime.[4][9] If using a system with a fixed 80 MHz laser, a pulse picker is recommended.
-
Photon Count Rate: Keep the photon count rate below 10% of the laser repetition rate to avoid pulse pile-up, especially on older systems.[4]
-
Acquisition Time: Acquire data for a sufficient duration (e.g., 2-4 minutes per image) to collect enough photons for robust lifetime fitting.[12]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low fluorescence signal | 1. Insufficient probe concentration. 2. Presence of serum in the staining medium reduces labeling efficiency.[8] 3. Poor probe penetration in tissues.[12] | 1. Increase the Flipper-TR® concentration up to 2 µM.[8] 2. Use serum-free medium for staining. 3. Increase incubation time and/or probe concentration for tissue samples.[12] |
| High background fluorescence / Internalization of the probe | 1. Prolonged incubation times can lead to endocytosis of the probe.[9][12] 2. Cell stress or specific cell types may have higher rates of endocytosis. | 1. Reduce the incubation time. 2. Perform imaging within 45 minutes of staining.[12] 3. Acquire images of the plasma membrane, avoiding internal structures with lower lifetime values.[9] |
| Inconsistent lifetime values between experiments | 1. Instrument-dependent variability.[4] 2. Variations in cell confluency.[9][13] 3. Changes in imaging temperature.[12] 4. Different lipid composition between cell batches. | 1. Report relative lifetime changes (Δτ) normalized to a control condition.[4] 2. Maintain consistent cell confluency for all experiments. 3. Allow the imaging chamber to equilibrate to the set temperature for at least 10 minutes before imaging.[12] 4. Perform rigorous calibration for each cell type.[12] |
| Poor fit of the lifetime decay curve | 1. Insufficient photon counts. 2. Incorrect fitting model (e.g., mono-exponential instead of bi-exponential). | 1. Increase the image acquisition time to collect more photons. 2. Use a bi-exponential reconvolution fitting model for data analysis.[4] |
| Unexpected lifetime changes (e.g., decrease with expected tension increase) | 1. In some cell types or conditions, the relationship between tension and lifetime can be inverse.[12] 2. Concomitant changes in lipid composition.[13] | 1. Perform a calibration for your specific cell type using osmotic shocks (hypotonic and hypertonic solutions) to establish the relationship between lifetime and tension.[12] 2. Design control experiments to assess the impact of your experimental conditions on lipid composition. |
Data Presentation
| Parameter | Typical Value Range | Notes |
| Flipper-TR® Staining Concentration | 50 nM - 2 µM | Start with 1 µM and optimize for your cell type. |
| Incubation Time | 10 - 30 minutes | Longer times may be needed for tissues but can lead to internalization. |
| Excitation Wavelength | ~488 nm | Can also be excited via two-photon excitation around 880-950 nm.[9] |
| Emission Wavelength | 575 - 625 nm | A 600/50 nm bandpass filter is commonly used.[4][8] |
| Laser Repetition Rate | 20 MHz (ideal) | 80 MHz can be used, but may lead to less accurate lifetime determination for long lifetime components.[9] |
| τ1 (Long Lifetime Component) | 2.8 - 7.0 ns | This is the component sensitive to membrane tension.[8] |
| τ2 (Short Lifetime Component) | 0.5 - 2.0 ns | Less sensitive to membrane tension.[8] |
Visualizations
References
- 1. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 3. Probe for measuring plasma-membrane tension. [gentaur.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spirochrome.com [spirochrome.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
Addressing variability in Flipper-TR 5 lifetime values between experiments.
Welcome to the technical support center for Flipper-TR, the fluorescent membrane tension probe. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when using Flipper-TR.
Frequently Asked Questions (FAQs)
Q1: What is Flipper-TR and how does it measure membrane tension?
Flipper-TR is a fluorescent probe that specifically inserts into the plasma membrane of living cells.[1] Its core structure consists of two "flipper" molecules that can twist or planarize in response to changes in the surrounding lipid environment.[2][3] In a more fluid, less packed membrane (lower tension), the flippers are more twisted. As membrane tension increases, the lipids become more ordered and packed, which in turn forces the Flipper-TR molecule into a more planar conformation.[2][4][5] This change in conformation directly affects its fluorescence lifetime. By measuring the fluorescence lifetime using Fluorescence Lifetime Imaging Microscopy (FLIM), we can quantify changes in membrane tension.[6][7][8][9]
Q2: What is the expected fluorescence lifetime range for Flipper-TR?
The fluorescence lifetime of Flipper-TR can vary significantly depending on the lipid environment, ranging from approximately 2.8 ns in highly disordered membranes to 7.0 ns in highly ordered membranes.[10][11] This wide dynamic range allows for sensitive detection of changes in membrane tension and lipid packing.[11]
Q3: My Flipper-TR lifetime values are inconsistent between experiments. What are the potential sources of variability?
Variability in Flipper-TR lifetime measurements can arise from several factors, both biological and technical. It is crucial to carefully control your experimental conditions to ensure reproducibility. Key sources of variability include:
-
Lipid Composition: The baseline fluorescence lifetime of Flipper-TR is highly sensitive to the lipid composition of the membrane.[6][11][12] Different cell types, or even the same cells under different growth conditions, can have different membrane lipid profiles, leading to different baseline lifetime values.
-
Temperature: Membrane fluidity is temperature-dependent. Changes in temperature during your experiment can alter membrane packing and therefore affect the Flipper-TR lifetime.[13]
-
Probe Concentration and Incubation Time: While Flipper-TR is designed for plasma membrane staining, prolonged incubation or high concentrations can lead to its internalization into endosomal compartments.[11][13] The endosomal membrane environment is different from the plasma membrane, resulting in a different and typically lower fluorescence lifetime, which can contaminate your signal.[11]
-
Cell Confluency: The confluence of your cell culture can impact membrane tension. For example, confluent RPE1 cells have been observed to have a higher Flipper-TR lifetime compared to non-confluent cells.[11]
-
Instrumentation and Data Analysis: The choice of FLIM system, laser repetition rate, and the method used to analyze the fluorescence decay (e.g., multi-exponential fitting, phasor analysis) can all influence the final lifetime value.[14][15][16]
Troubleshooting Guides
Problem 1: Low or No Flipper-TR Signal on the Plasma Membrane
| Possible Cause | Troubleshooting Step |
| Poor probe staining | Ensure the Flipper-TR stock solution is properly prepared in anhydrous DMSO and stored at -20°C or below.[10] Use fresh staining solution for each experiment, as the probe can degrade over time in aqueous media.[10] |
| Residual oil/contaminants on dissection tools | If dissecting tissues, ensure that tools are thoroughly cleaned between samples to avoid transferring substances that could interfere with staining.[13] |
| Presence of serum in media | Fetal Calf Serum (FCS) or other sera in the cell culture medium can reduce labeling efficiency.[10] Consider staining in serum-free medium. |
| Incorrect probe concentration | The optimal concentration can vary between cell types. Start with the recommended 1 µM and titrate up to 2 µM if the signal is low.[10] |
Problem 2: High Background Signal or Internalized Probe
| Possible Cause | Troubleshooting Step |
| Prolonged incubation time | Minimize the incubation time to what is necessary for sufficient plasma membrane staining. For cultured cells, 15 minutes is often sufficient.[13] For tissues, a longer time (e.g., 30 minutes) might be needed for penetration, but this should be optimized.[13] |
| High probe concentration | Using a concentration that is too high can promote endocytosis. Use the lowest effective concentration. |
| Robust endocytosis in the cell type | Some cell types have naturally high rates of endocytosis.[13] For these cells, it is especially critical to use shorter incubation times and image immediately after staining. |
Problem 3: Inconsistent Lifetime Values Across Replicates
| Possible Cause | Troubleshooting Step |
| Temperature fluctuations | Use a stage-top incubator or other temperature control system to maintain a constant temperature throughout the experiment.[13] Allow the sample to equilibrate to the imaging temperature for at least 10 minutes before starting acquisition.[13] |
| Variations in cell confluency | Plate cells at a consistent density and aim to perform experiments at a similar level of confluency for all replicates.[11] |
| Inconsistent data analysis parameters | Use the same analysis method (e.g., fitting model, phasor ROI) and parameters for all datasets being compared. |
| Photodamage | Minimize the exposure of your sample to the excitation laser to avoid photo-oxidation of lipids, which can alter membrane properties and Flipper-TR lifetime.[17] |
Experimental Protocols
Standard Flipper-TR Staining Protocol for Cultured Cells
-
Prepare Stock Solution: Dissolve Flipper-TR in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C or below.[10]
-
Prepare Staining Solution: Shortly before use, dilute the 1 mM Flipper-TR stock solution in your desired cell culture medium (serum-free is recommended for optimal staining) to a final concentration of 1-2 µM.[10]
-
Cell Staining: Remove the growth medium from your cultured cells and replace it with the Flipper-TR staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at your desired experimental temperature. The optimal time may vary depending on the cell type.
-
Washing: Gently wash the cells two to three times with fresh culture medium to remove unbound probe.
-
Imaging: Immediately proceed with FLIM imaging.
FLIM Data Acquisition and Analysis
-
Excitation and Emission: Flipper-TR is typically excited with a 488 nm laser, and emission is collected in a band between 575 and 625 nm.[10]
-
Photon Counts: Acquire a sufficient number of photons per pixel (e.g., >100) to ensure good statistical accuracy for the lifetime calculation.[18]
-
Data Fitting: The fluorescence decay of Flipper-TR is best described by a double-exponential model. The longer lifetime component (τ1) is the one that reports on membrane tension.[10]
Quantitative Data Summary
| Parameter | Value/Range | Cell/System | Reference |
| Fluorescence Lifetime (τ1) | 2.8 - 7.0 ns | General Range | [10] |
| ~5.5 ns | Confluent RPE1 cells | [11] | |
| ~5.4 ns | Non-confluent RPE1 cells | [11] | |
| ~4.5 ns | HeLa cells (plasma membrane) | [11] | |
| ~3.5 ns | HeLa cells (endoplasmic reticulum) | [11] | |
| ~3.2 ns | HeLa cells (mitochondria) | [11] | |
| Recommended Concentration | 1 - 2 µM | Cultured cells | [10] |
| Excitation Wavelength | 488 nm | [10] | |
| Emission Wavelength | 575 - 625 nm | [10] |
Visualizations
Caption: Flipper-TR mechanism of action in the cell membrane.
Caption: Troubleshooting workflow for inconsistent Flipper-TR lifetime values.
References
- 1. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 2. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the regulatory role of cell membrane surface tension in cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spirochrome.com [spirochrome.com]
- 11. Technical insights into fluorescence lifetime microscopy of mechanosensitive Flipper probes | bioRxiv [biorxiv.org]
- 12. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Challenges in interpreting Flipper-TR 5 data with changing lipid composition.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret Flipper-TR® fluorescence lifetime data, especially in experiments involving dynamic lipid compositions.
Frequently Asked Questions (FAQs)
Q1: What is Flipper-TR, and how does it measure membrane tension?
A1: Flipper-TR® is a fluorescent lipid tension reporter probe designed to measure the mechanical tension within lipid membranes.[1][2] Its structure features two "flipper" units (dithienothiophenes) that can twist relative to each other.[1][3] In a low-tension or disordered membrane, the flippers are more twisted. In a high-tension or tightly packed, ordered membrane, lateral pressure from surrounding lipids planarizes the flippers.[1][3] This planarization increases the fluorescence lifetime of the probe.[1][4] Therefore, a longer fluorescence lifetime, measured by Fluorescence Lifetime Imaging Microscopy (FLIM), is interpreted as higher membrane tension or increased lipid order.[5][6]
Q2: How does changing the lipid composition affect the Flipper-TR fluorescence lifetime?
A2: The fluorescence lifetime of Flipper-TR is highly sensitive to the local lipid environment because different lipids alter membrane packing and order.[1][4]
-
Lipid Order: Membranes rich in saturated lipids (like sphingomyelin) and cholesterol form more tightly packed, liquid-ordered (Lo) phases. In these environments, Flipper-TR experiences greater lateral pressure, leading to a more planar state and a significantly longer fluorescence lifetime.[1][4]
-
Lipid Disorder: Membranes composed of unsaturated lipids (like DOPC) form more loosely packed, liquid-disordered (Ld) phases. This environment allows the probe to adopt a more twisted conformation, resulting in a shorter fluorescence lifetime.[1]
Therefore, a change in lipid composition can alter the Flipper-TR lifetime independently of changes in membrane tension, making data interpretation complex.[7][8]
Q3: Can I compare absolute membrane tension between different cell types using Flipper-TR?
A3: Directly comparing absolute tension values between different cell types based solely on Flipper-TR lifetimes is not recommended. Each cell type has a unique plasma membrane lipid composition, which establishes a different baseline lifetime for the probe.[1][8] For example, the apical and basolateral membranes of polarized MDCK cells show distinct Flipper-TR lifetimes due to their different lipid makeups.[1][9] To make meaningful comparisons, calibration curves for each specific cell type are necessary.[1]
Q4: My Flipper-TR lifetime decreased after a treatment that should increase tension. What could be the cause?
A4: This counterintuitive result can occur if the treatment not only changes tension but also alters the lipid composition or organization of the membrane. For instance, some cellular processes, like mitosis, are associated with both increased cortical tension and changes in lipid composition that increase membrane fluidity.[4] In such cases, the effect of increased disorder (loosened lipid packing) can override the effect of increased mechanical tension, leading to a net decrease in the Flipper-TR lifetime.[4] It is crucial to consider that in membranes far from a phase separation, increased tension can pull lipids apart, giving the probe more room to twist and thus decreasing its lifetime.[10]
Troubleshooting Guide
Problem 1: High variability in lifetime measurements between replicates or different regions of a cell.
-
Possible Cause 1: Lipid Rafts/Heterogeneity: The plasma membrane is not uniform; it contains microdomains like lipid rafts with different lipid packing. Flipper-TR will report different lifetimes in these ordered vs. disordered regions.[10]
-
Solution: When analyzing your data, carefully select regions of interest (ROIs). If your treatment is expected to alter lipid rafts, this heterogeneity might be a key part of your results. Use image segmentation to analyze different regions separately.
-
Possible Cause 2: Cell Confluency: The confluency of cultured cells can affect their membrane properties. Non-confluent cells may show more variability in their baseline membrane tension and organization compared to cells in a confluent monolayer.[4]
-
Solution: Standardize your cell culture conditions, including seeding density and confluency at the time of the experiment, to reduce biological variability.
Problem 2: Unexpectedly long fluorescence lifetimes and evidence of membrane damage.
-
Possible Cause: Flipper-TR Induced Photo-oxidation: Flipper-TR is a photosensitizer that can produce singlet oxygen (1O2) upon excitation with blue light.[11] This can lead to the oxidation of unsaturated lipids, which in turn increases membrane stiffness and can artificially increase the probe's fluorescence lifetime.[11][12] This effect is more pronounced with prolonged or high-intensity imaging.[12]
-
Solution:
-
Minimize light exposure by using the lowest possible laser power and shortest acquisition times that still provide sufficient photons for a good lifetime fit.
-
Acquire a "before" image with minimal exposure to establish a baseline before running a time-lapse experiment.
-
Perform control experiments on model membranes (e.g., GUVs made of saturated vs. unsaturated lipids) to observe if photo-oxidation is a significant factor with your imaging setup.[11]
-
Problem 3: The change in Flipper-TR lifetime does not correlate with the expected change in membrane tension.
-
Possible Cause: Simultaneous Change in Lipid Composition: The primary challenge in interpreting Flipper-TR data is separating the effects of membrane tension from those of lipid packing.[7][13] A biological perturbation can easily affect both simultaneously.
-
Solution:
-
Orthogonal Measurements: Combine Flipper-TR with other probes that report on different membrane properties. For example, use a lipid order-sensitive probe like Laurdan to assess whether the membrane's fluidity is changing.[4]
-
Control Experiments: Design control experiments where you can modulate lipid composition independently of tension, or vice-versa. For example, using cholesterol depletion/enrichment agents (like methyl-β-cyclodextrin) to specifically alter lipid packing.
-
Time Scales: Assume that on very short timescales (seconds), significant changes in lipid composition are less likely than changes in tension. On longer timescales (minutes to hours), lipid metabolism and trafficking can alter membrane composition, requiring appropriate controls.[4]
-
Quantitative Data Summary
The fluorescence lifetime of Flipper-TR is highly dependent on the lipid environment. The following table summarizes reported lifetime values in various model membranes (Giant Unilamellar Vesicles, GUVs), illustrating the probe's sensitivity to lipid order.
| Lipid Composition (in GUVs) | Predominant Phase | Reported Fluorescence Lifetime (τ) |
| DOPC | Liquid-disordered (Ld) | ~3.75 ns[1] |
| DOPC:Cholesterol (60:40) | Mixed / More Ordered | ~5.31 ns[1] |
| DOPC:SM:Cholesterol (Phase Separated) | Coexisting Ld and Lo | ~4.79 ns (Ld-like) and ~6.57 ns (Lo-like)[1] |
| Brain Sphingomyelin (SM):Cholesterol (70:30) | Liquid-ordered (Lo) | ~6.39 ns[1] |
| DPPC:Cholesterol (50:50) | Liquid-ordered (Lo) | Δτ = +0.47 ns compared to POPC:Cholesterol[7][13] |
Note: These values are illustrative and can vary between different experimental setups. τ refers to the long lifetime component (τ1) from a bi-exponential fit.[1][5]
Experimental Protocols
General Protocol for Staining Live Cells with Flipper-TR
This protocol is a starting point and should be optimized for specific cell lines and experimental conditions.[6][8]
-
Reagent Preparation:
-
Cell Preparation:
-
Plate cells on a glass-bottom dish suitable for high-resolution microscopy and FLIM imaging.
-
Culture cells to the desired confluency under standard conditions.
-
-
Staining:
-
Prepare a fresh staining solution by diluting the 1 mM Flipper-TR stock solution to a final concentration of 1-2 µM in pre-warmed, serum-free cell culture medium.[8]
-
Remove the culture medium from the cells and gently wash once with the serum-free medium.
-
Add the staining solution to the cells and incubate for 15-30 minutes at your standard culture temperature (e.g., 37°C).[8] Staining time may need to be optimized.
-
-
Washing and Imaging:
-
After incubation, gently wash the cells two to three times with pre-warmed medium to remove excess probe.[8]
-
Add fresh, pre-warmed imaging medium to the dish.
-
Proceed immediately to FLIM imaging on a microscope equipped with a pulsed laser (e.g., 488 nm) and time-correlated single photon counting (TCSPC) hardware.[5][14]
-
-
Data Acquisition and Analysis:
Visualizations
Flipper-TR Mechanism of Action
References
- 1. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probe for measuring plasma-membrane tension. [gentaur.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. Technical insights into fluorescence lifetime microscopy of mechanosensitive Flipper probes | bioRxiv [biorxiv.org]
- 5. spirochrome.com [spirochrome.com]
- 6. spirochrome.com [spirochrome.com]
- 7. Quantifying Fluorescence Lifetime Responsiveness of Environment-Sensitive Probes for Membrane Fluidity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
Flipper-TR vs. Laurdan: A Comparative Guide to Measuring Membrane Order and Tension
For researchers, scientists, and drug development professionals, understanding the biophysical properties of cell membranes is crucial. This guide provides an objective comparison of two leading fluorescent probes, Flipper-TR and Laurdan (B1674558), used to measure membrane order and tension, supported by experimental data and detailed protocols.
Introduction
The cell membrane is a dynamic and complex environment where lipid organization and mechanical forces play pivotal roles in cellular processes. Fluorescent probes are indispensable tools for studying these properties in live cells and model systems. Laurdan has long been a gold standard for assessing membrane lipid order, while Flipper-TR has emerged as a powerful tool specifically designed to measure membrane tension. This guide will delve into the mechanisms, performance, and experimental considerations for both probes to aid researchers in selecting the appropriate tool for their specific needs.
Mechanism of Action
Flipper-TR: A Molecular Torsion Probe for Membrane Tension
Flipper-TR is a mechanosensitive fluorescent probe that reports on membrane tension through changes in its fluorescence lifetime.[1][2] Its structure features two dithienothiophene "flippers" that can twist relative to each other.[3] In a relaxed membrane, the probe adopts a more twisted conformation. As membrane tension increases, the lateral pressure of the lipid bilayer forces the probe into a more planar conformation.[2][4] This planarization leads to an increase in the fluorescence lifetime of the probe.[4][5] Consequently, Fluorescence Lifetime Imaging Microscopy (FLIM) is the required technique to quantify membrane tension using Flipper-TR.[1] It is important to note that changes in lipid composition can also affect the fluorescence lifetime of Flipper-TR, a factor that needs to be considered in experimental design.[1][6]
Laurdan: A Solvatochromic Probe for Membrane Order
Laurdan is a fluorescent probe that senses the polarity of its environment within the lipid bilayer to report on membrane order or fluidity.[7][8] Its fluorescence emission spectrum is sensitive to the degree of water penetration into the membrane, which is higher in more disordered (liquid-crystalline) phases and lower in more ordered (gel or liquid-ordered) phases.[8][9] In a more ordered membrane, Laurdan's emission is blue-shifted (peak around 440 nm), while in a more disordered membrane, it is red-shifted (peak around 490 nm).[9][10] This spectral shift is quantified by calculating the Generalized Polarization (GP) value.[7] Laurdan partitions roughly equally between different lipid phases, making it a reliable reporter of the overall membrane order.[8][10]
Quantitative Data Comparison
| Property | Flipper-TR | Laurdan | References |
| Primary Measurement | Membrane Tension | Membrane Order (Fluidity/Packing) | [1],[7] |
| Reporting Mechanism | Fluorescence Lifetime Change (Torsion-based) | Spectral Shift (Solvatochromism) | [4],[8][9] |
| Excitation Wavelength | ~488 nm | ~350-405 nm | [1],[11] |
| Emission Wavelength | ~575-625 nm | ~440 nm (ordered), ~490 nm (disordered) | [1],[9] |
| Quantum Yield | 30% (in AcOEt) | Varies with membrane environment | [1] |
| Fluorescence Lifetime | 2.8 - 7.0 ns (reports tension) | Shorter in disordered, longer in ordered phases | [1],[12] |
| Primary Analysis Method | Fluorescence Lifetime Imaging Microscopy (FLIM) | Generalized Polarization (GP) Calculation | [1],[7] |
| Photostability | High | Moderate (can be prone to photobleaching) | [3] |
Experimental Protocols
Measuring Membrane Tension with Flipper-TR
This protocol is adapted for live HeLa cells and can be optimized for other cell types.
1. Probe Preparation:
-
Prepare a 1 mM stock solution of Flipper-TR in anhydrous DMSO.
-
Store the stock solution at -20°C or below, protected from light and moisture.[1]
2. Cell Staining:
-
Culture cells on coverslips or glass-bottom dishes suitable for microscopy.
-
When cells reach the desired confluency, replace the culture medium with a staining solution containing 1 µM Flipper-TR in fresh culture medium.[1]
-
Incubate the cells for 15-30 minutes at 37°C in a humidified atmosphere with 5% CO2.[1]
-
For long-term imaging, the probe does not need to be washed out as it is only fluorescent in the membrane.[1]
3. FLIM Imaging:
-
Image the cells using a FLIM system equipped with a pulsed laser (e.g., 488 nm).[1]
-
Collect fluorescence emission between 575 and 625 nm.[1]
-
Acquire photon data until sufficient counts are collected for accurate lifetime fitting.
4. Data Analysis:
-
Fit the fluorescence decay curves with a double-exponential function to extract two lifetime components, τ1 and τ2.[1]
-
The longer lifetime component (τ1) with the higher amplitude is used to report on membrane tension.[1] An increase in τ1 corresponds to an increase in membrane tension.
Measuring Membrane Order with Laurdan
This protocol is a general guideline for measuring membrane order in live cells.
1. Probe Preparation:
-
Prepare a stock solution of Laurdan (e.g., 1 mM) in a suitable organic solvent like ethanol (B145695) or DMF.
-
Store the stock solution at -20°C, protected from light.
2. Cell Staining:
-
Grow cells on a suitable imaging dish.
-
Replace the culture medium with a staining solution containing 5-10 µM Laurdan in serum-free medium or buffer.
-
Incubate for 30-60 minutes at 37°C.
-
Wash the cells with fresh medium or buffer to remove excess probe.
3. Fluorescence Imaging:
-
Excite the sample at around 405 nm.[11]
-
Simultaneously or sequentially acquire images in two emission channels: one for the ordered phase (e.g., 420-460 nm) and one for the disordered phase (e.g., 470-510 nm).[13]
4. Data Analysis (GP Calculation):
-
Correct for background fluorescence in both channels.
-
Calculate the Generalized Polarization (GP) value for each pixel using the formula: GP = (I_ordered - G * I_disordered) / (I_ordered + G * I_disordered) Where I_ordered and I_disordered are the intensities in the respective channels, and G is a calibration factor for the instrument.
-
Generate a GP map, where higher GP values (often pseudo-colored towards blue/violet) represent more ordered membranes, and lower GP values (pseudo-colored towards green/red) indicate more disordered membranes.
Concluding Remarks
Both Flipper-TR and Laurdan are invaluable tools for membrane research, each with its specific strengths. Flipper-TR, with its direct sensitivity to mechanical forces via fluorescence lifetime, is the probe of choice for quantifying membrane tension. Laurdan remains a robust and widely used probe for assessing membrane lipid order and phase behavior through ratiometric imaging. The choice between these probes should be guided by the specific biological question being addressed. In many cases, using both probes in complementary experiments can provide a more comprehensive understanding of the intricate interplay between membrane tension and lipid organization.
References
- 1. spirochrome.com [spirochrome.com]
- 2. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of laurdan fluorescence intensity and polarization to distinguish between changes in membrane fluidity and phospholipid order - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Laurdan - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. C-Laurdan: Membrane Order Visualization of HEK293t Cells by Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 12. LAURDAN fluorescence and phasor plots reveal the effects of a H2O2 bolus in NIH-3T3 fibroblast membranes dynamics and hydration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Fluorescent Membrane Tension Probes: Flipper-TR® 5 in Focus
For researchers, scientists, and drug development professionals investigating the intricate role of membrane mechanics in cellular processes, the ability to accurately measure membrane tension is paramount. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying these forces in living cells. This guide provides a comprehensive comparison of Flipper-TR® 5 with other prominent fluorescent membrane tension probes, offering insights into their performance, experimental protocols, and underlying mechanisms.
Mechanical forces exerted on and within cell membranes are critical regulators of a vast array of physiological and pathological events, from cell migration and division to signal transduction and disease progression. The development of sophisticated molecular probes that can report on the physical state of the lipid bilayer has opened new avenues for exploring this dynamic interplay. Flipper-TR® 5, a member of the "Flipper" series of probes, has garnered significant attention for its sensitivity to changes in membrane lipid packing, which is directly influenced by membrane tension. This guide will objectively compare Flipper-TR® 5 with established and alternative probes, namely Laurdan, Merocyanine (B1260669) 540, and BODIPY-C10, to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Quantitative Performance of Fluorescent Membrane Tension Probes
The selection of a fluorescent probe is often dictated by its photophysical properties and its responsiveness to the cellular environment. The following table summarizes key quantitative data for Flipper-TR® 5 and its alternatives.
| Probe | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) in Liquid-Disordered (Ld) Phase (ns) | Fluorescence Lifetime (τ) in Liquid-Ordered (Lo) Phase (ns) | Reporting Mechanism |
| Flipper-TR® 5 | ~480[1] | ~600[1] | 0.30 (in AcOEt)[1] | ~2.8 - 4.8[1][2] | ~5.3 - 7.0[1][2] | Lifetime changes with lipid packing |
| Laurdan | ~350[3] | 440 (Lo) / 490 (Ld)[4] | Varies with environment | ~5.4 (Ld)[5] | Varies | Solvatochromic shift (GP value) |
| Merocyanine 540 | ~540 | ~580 | 0.002 (methanol) - 0.61 (vesicles)[6] | Varies | Varies | Fluorescence intensity and polarization change with membrane potential and lipid packing[7][8] |
| BODIPY-C10 | ~503[9] | ~523[9] | Varies with viscosity | Shorter lifetime in fluid membranes[10] | Longer lifetime in stiff membranes[10] | Rotational freedom affects lifetime (molecular rotor)[10] |
Understanding the Mechanisms: How Probes Sense Membrane Tension
The ability of these fluorescent probes to report on membrane tension stems from their sensitivity to the physical organization of lipids within the bilayer. Changes in membrane tension alter the spacing and packing of lipid molecules, which in turn affects the photophysical properties of the embedded probes.
References
- 1. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 2. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Visualizing Tension and Growth in Model Membranes Using Optical Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Time-Resolved Laurdan Fluorescence Reveals Insights into Membrane Viscosity and Hydration Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Singlet oxygen production and fluorescence yields of merocyanine 540: a comparative study in solution and model membrane systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of the membrane potential sensitivity of the fluorescent membrane probe merocyanine 540 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Merocyanine 540, a fluorescent probe sensitive to lipid packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Designing a green-emitting viscosity-sensitive 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) probe for plasma membrane viscosity imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling Cellular Forces: A Comparative Guide to Flipper-TR and Atomic Force Microscopy for Membrane Tension Measurement
For researchers, scientists, and drug development professionals, understanding the subtle forces at play within a cell's membrane is paramount. Membrane tension, a critical parameter in a host of cellular processes from migration to signaling, has traditionally been challenging to quantify. This guide provides an objective comparison of two powerful techniques for measuring membrane tension: the fluorescent probe Flipper-TR combined with Fluorescence Lifetime Imaging Microscopy (FLIM), and the biophysical method of Atomic Force Microscopy (AFM).
This document delves into the validation of Flipper-TR measurements with the established technique of AFM, presenting a side-by-side analysis of their principles, experimental protocols, and quantitative outputs. By providing clear, structured data and detailed methodologies, this guide aims to empower researchers to select the most appropriate technique for their specific experimental needs.
At a Glance: Flipper-TR vs. Atomic Force Microscopy
| Feature | Flipper-TR® with FLIM | Atomic Force Microscopy (AFM) |
| Measurement Principle | Reports changes in lipid packing via fluorescence lifetime, which correlates with membrane tension. | Directly measures the force required to pull a membrane tether or indent the cell surface. |
| Measurement Type | Optical, minimally invasive | Mechanical, direct contact |
| Spatial Resolution | Diffraction-limited (sub-micron) | Nanometer scale |
| Temporal Resolution | Milliseconds to seconds | Seconds to minutes per measurement |
| Throughput | High (can image multiple cells simultaneously) | Low (typically single-cell measurements) |
| Quantitative Readout | Fluorescence lifetime (nanoseconds), convertible to tension (mN/m) with calibration. | Force (piconewtons), convertible to tension (mN/m). |
| Reported Tension in HeLa Cells | ~4.5 ns lifetime (qualitatively higher tension) | ~0.03 - 0.3 mN/m[1] |
| Key Advantage | Provides a dynamic, visual map of membrane tension across the cell. | Provides a direct, localized measurement of mechanical force. |
| Key Limitation | Indirect measurement requiring calibration; lifetime can be influenced by lipid composition. | Can be invasive and may induce cellular responses; lower throughput. |
The Science Behind the Techniques
Flipper-TR®: A Molecular Reporter of Membrane Tension
Flipper-TR is a fluorescent probe that inserts into the plasma membrane. Its fluorescence lifetime is sensitive to the packing of lipid molecules in the membrane.[2][3] In areas of higher membrane tension, lipid packing increases, which in turn alters the conformation of the Flipper-TR molecule and leads to a longer fluorescence lifetime.[2] Conversely, lower tension results in a shorter lifetime. By using Fluorescence Lifetime Imaging Microscopy (FLIM), researchers can generate a visual map of membrane tension across a living cell with high spatiotemporal resolution.[2][4]
A crucial aspect of using Flipper-TR is the need for calibration to convert the measured fluorescence lifetime into an absolute value of membrane tension (in mN/m). This is often achieved by subjecting cells to osmotic stress or by using techniques like micropipette aspiration to apply a known tension and measuring the corresponding change in fluorescence lifetime.[2][5] The relationship between Flipper-TR lifetime and membrane tension has been shown to be linear in cellular contexts.[2][4]
Atomic Force Microscopy: A Direct Probe of Mechanical Force
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to measure the mechanical properties of cells at the nanoscale.[6][7] For membrane tension measurements, a common approach is "tether pulling."[1][8][9] In this method, the AFM cantilever tip is brought into contact with the cell surface and then retracted. If the tip adheres to the membrane, a thin tube of membrane, known as a tether, is pulled from the cell surface.
The force required to hold this tether at a constant length is directly related to the membrane tension and the membrane's bending rigidity.[1][6] By measuring this tether force, the apparent membrane tension can be calculated. This technique provides a direct and localized measurement of the mechanical forces at the cell surface.
Experimental Validation and Comparison
While a direct, simultaneous comparison of Flipper-TR and AFM on the same individual cell is technically challenging, the validation of Flipper-TR's response to mechanically induced tension changes has been demonstrated. For instance, micropipette aspiration experiments on HeLa cells have shown that increasing aspiration pressure leads to a corresponding increase in Flipper-TR fluorescence lifetime, confirming that the probe responds to mechanical stress.[5]
By collating data from multiple studies, we can compare the typical values of membrane tension in a well-characterized cell line like HeLa cells obtained by both methods.
Table 1: Comparison of Membrane Tension Measurements in HeLa Cells
| Technique | Parameter Measured | Typical Value | Reference |
| Flipper-TR® with FLIM | Fluorescence Lifetime (τ₁) | ~4.5 ns | [5] |
| Flipper-TR® with FLIM | Change in Lifetime with Tension | Positive linear correlation | [2][10] |
| Atomic Force Microscopy | Apparent Membrane Tension | ~0.03 mN/m | [1] |
It is important to note that the Flipper-TR lifetime is a proxy for membrane tension and can be influenced by local lipid composition.[2] Therefore, calibration for each cell type and experimental condition is recommended for accurate quantitative measurements.
Experimental Protocols
Flipper-TR® Staining and FLIM Imaging
This protocol is a generalized procedure for staining mammalian cells with Flipper-TR and acquiring FLIM data.
-
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes suitable for high-resolution microscopy. Allow cells to adhere and reach the desired confluency.
-
Flipper-TR Staining Solution: Prepare a 1 µM Flipper-TR staining solution in your normal cell culture medium.
-
Staining: Remove the culture medium from the cells and add the Flipper-TR staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.
-
Imaging: Image the cells directly in the staining solution. There is no wash step required as the probe is only fluorescent in the membrane.
-
FLIM Acquisition: Use a confocal microscope equipped with a pulsed laser (e.g., 488 nm) and a time-correlated single photon counting (TCSPC) system. Collect photons until a sufficient number is acquired for accurate lifetime determination (typically >1000 photons per pixel in the region of interest).
-
Data Analysis: Fit the fluorescence decay curves using a bi-exponential decay model. The longer lifetime component (τ₁) is typically used to report on membrane tension.[5]
Atomic Force Microscopy (AFM) Tether Pulling
This protocol outlines the general steps for measuring membrane tension using AFM-based tether pulling.
-
Cell Culture: Plate cells on a petri dish or glass slide.
-
AFM Cantilever Preparation: Use a soft cantilever (e.g., with a spring constant of ~0.01-0.06 N/m). The cantilever can be coated with a protein like Concanavalin A to promote adhesion to the cell membrane.
-
AFM Setup: Mount the dish in the AFM and allow the system to equilibrate to the desired temperature (e.g., 37°C).
-
Locate a Cell: Use the AFM's optical microscope to identify a suitable cell for measurement.
-
Approach and Contact: Approach the cell surface with the AFM tip until a small indentation force is detected.
-
Dwell and Retract: Allow the tip to dwell on the surface for a short period (e.g., 1-2 seconds) to ensure adhesion. Then, retract the cantilever at a constant velocity (e.g., 1-10 µm/s).
-
Force Curve Analysis: The resulting force-distance curve will show a characteristic plateau if a tether is formed. The height of this plateau corresponds to the tether force.
-
Tension Calculation: Calculate the apparent membrane tension (T) from the tether force (f) and the membrane bending rigidity (κ) using the formula: T = f² / (8π²κ).[3]
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the logic behind the validation, the following diagrams are provided.
Caption: Experimental workflows for Flipper-TR/FLIM and AFM, and the logic for validation.
Caption: Relationship between a stimulus, cellular response, and measurement by Flipper-TR and AFM.
Conclusion: Choosing the Right Tool for the Job
Both Flipper-TR with FLIM and Atomic Force Microscopy are powerful techniques for investigating the complex world of cellular mechanics.
Flipper-TR excels in providing a dynamic, semi-quantitative overview of membrane tension across entire cells and cell populations. Its minimally invasive nature makes it ideal for studying the temporal evolution of membrane tension in response to various stimuli in living cells.
Atomic Force Microscopy , on the other hand, offers a direct and highly localized measurement of the mechanical forces at the cell surface, providing a gold standard for quantifying membrane tension at the nanoscale.
The choice between these two techniques will ultimately depend on the specific research question. For studies requiring high-throughput, dynamic visualization of tension changes across a cell, Flipper-TR is an excellent choice. For experiments demanding precise, quantitative force measurements at specific locations on the cell membrane, AFM remains the technique of choice. The complementary nature of these two methods also presents exciting opportunities for correlative studies, where the global view offered by Flipper-TR can be complemented by the high-resolution force measurements of AFM to gain a more complete understanding of the role of membrane tension in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research progress on the regulatory role of cell membrane surface tension in cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Frontiers | AFM Force Relaxation Curve Reveals That the Decrease of Membrane Tension Is the Essential Reason for the Softening of Cancer Cells [frontiersin.org]
- 7. Multiple Membrane Tethers Probed by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Apparent Membrane Tension and Membrane-to-Cortex Attachment in Animal Cells Using Atomic Force Microscopy-Based Force Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 10. biorxiv.org [biorxiv.org]
Cross-Validation of Flipper-TR and Micropipette Aspiration for Measuring Membrane Tension
A Comparative Guide for Researchers
In the field of mechanobiology, understanding the forces at play within and upon cellular membranes is critical. Membrane tension, a key physical parameter, governs a multitude of cellular processes, including endocytosis, exocytosis, cell migration, and division. This guide provides a comprehensive comparison of two prominent techniques for measuring membrane tension: the fluorescent probe Flipper-TR and the biophysical method of micropipette aspiration. We present a cross-validation of their results, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting and applying these powerful methodologies.
Introduction to the Techniques
Flipper-TR® is an advanced fluorescent probe designed to quantitatively report on membrane tension in living cells.[1] It operates by inserting into the plasma membrane, where its conformation, and thus its fluorescence lifetime, is sensitive to the physical state of the lipid bilayer.[2][3] In a relaxed membrane, the probe is in a twisted state. As membrane tension increases, the surrounding lipids become more ordered and packed, forcing the probe into a more planar conformation.[2][4][5] This planarization leads to a measurable increase in its fluorescence lifetime, which is detected using Fluorescence Lifetime Imaging Microscopy (FLIM).[1][2]
Micropipette Aspiration (MA) is a classic and powerful biophysical technique used to measure the mechanical properties of cells, including membrane tension, cortical tension, and elasticity.[6][7][8] The method involves applying a controlled negative pressure (suction) to the surface of a cell using a glass micropipette with a diameter of several microns.[9][10][11] By measuring the deformation of the cell membrane as it is drawn into the pipette, researchers can calculate the membrane tension based on the principles of Laplace's law.[10]
Comparison of Methodologies
The choice between Flipper-TR and micropipette aspiration depends on the specific experimental question, the required spatiotemporal resolution, and the available equipment. The following table summarizes the key characteristics of each technique.
| Feature | Flipper-TR with FLIM | Micropipette Aspiration |
| Measurement Principle | Reports on local lipid packing and order via fluorescence lifetime changes of a molecular probe.[2][4] | Direct physical measurement of cell deformation in response to a known suction pressure.[6][9][11] |
| Parameter Measured | Changes in membrane tension, correlated to fluorescence lifetime (τ).[1][12] | Apparent membrane tension (T), cortical tension, elastic moduli.[7][13] |
| Nature of Measurement | Molecular-level, indirect measurement of tension.[2] | Cellular-level, direct physical force measurement.[8] |
| Spatiotemporal Resolution | High spatial (~200 nm) and temporal resolution (seconds to minutes).[2][12][14] | Lower spatial (microns) and temporal resolution (tens of seconds to minutes).[15] |
| Throughput | High; can image many cells simultaneously. | Low; typically measures one cell at a time (~20 cells/hour).[15] |
| Cell State | Adherent or suspension cells, tissues, and organisms.[1][16] | Primarily for cells in suspension or lightly adherent cells.[8][9] |
| Key Equipment | Confocal microscope with FLIM capability (e.g., TCSPC system).[1][14] | Inverted microscope, micromanipulator, pressure control system.[11][15] |
| Advantages | High resolution, subcellular localization possible, less invasive, high throughput.[2] | Direct force measurement, well-established physical model, provides multiple mechanical parameters.[7][8] |
| Limitations | Lifetime can be sensitive to lipid composition, not just tension.[2] Calibration to absolute tension values is complex.[1] | Invasive, lower throughput, can be technically challenging.[15] |
Cross-Validation: Experimental Data
Direct comparative studies have been performed to cross-validate the measurements from Flipper-TR and micropipette aspiration. These experiments reveal a crucial aspect of Flipper-TR's reporting mechanism: its sensitivity to tension-induced changes in lipid phase behavior.
A key study performed micropipette aspiration on HeLa cells and Giant Unilamellar Vesicles (GUVs) stained with Flipper-TR.[17] The results showed that applying mechanical tension via micropipette aspiration leads to an increase in the Flipper-TR fluorescence lifetime in living cells, consistent with observations from osmotic shock experiments.[12][18]
| System | Aspiration Pressure (Pa) | Flipper-TR Lifetime (τ₁) Change | Interpretation |
| HeLa Cells | 0 to ~100 | Increase of ~0.2 ns | In living cells, mechanically applied tension increases lipid order, leading to a longer Flipper-TR lifetime.[17] |
| GUVs (Simple Lipid Mix) | 0 to ~0.4 mN/m | Decrease of ~1.3 ns·m·mN⁻¹ | In simple membranes lacking complex phase behavior, increased tension decreases lipid packing, resulting in a shorter lifetime.[18][19] |
| GUVs (Phase-Separating Mix) | High Tension | Phase separation observed | Tension can induce phase separation, creating ordered domains where Flipper-TR lifetime is high.[18] |
These findings highlight that Flipper-TR's response in complex biological membranes is not solely due to the stretching of the membrane but is intimately linked to tension-induced changes in lipid organization, such as phase separation.[4][18]
Experimental Protocols
Flipper-TR Staining and FLIM Imaging
This protocol is a generalized procedure based on manufacturer recommendations and published studies.[1][16][20] Optimal conditions should be determined empirically for each cell type.
-
Stock Solution Preparation : Dissolve the Flipper-TR® vial content in 50 µL of anhydrous DMSO to create a 1 mM stock solution. Store at -20°C or below.[1]
-
Cell Preparation : Culture cells on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Staining : Dilute the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 1-2 µM. For cultured cells, 1 µM for 15 minutes is often sufficient, while for tissues, 2 µM for 30 minutes may be needed to ensure penetration.[16][20]
-
Washing : Gently rinse the cells or tissue three times with fresh, pre-warmed medium to remove unbound probe.[16]
-
FLIM Acquisition :
-
Image the cells on a confocal microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC).
-
Excite the Flipper-TR probe using a 488 nm laser.[1]
-
Collect emission between 575 and 625 nm.[1]
-
Acquire photon data until sufficient counts per pixel are collected for robust lifetime fitting (typically >100 photons in the brightest pixel).[20]
-
-
Data Analysis :
Micropipette Aspiration
This protocol outlines the general steps for a classic micropipette aspiration experiment.[9][11][15][21]
-
Micropipette Preparation : Pull glass capillaries to create micropipettes with a smooth, uniform inner diameter (typically 3-8 µm). The tip should be fire-polished for a smooth surface.
-
System Setup :
-
Calibration : Calibrate the pressure system and measure the inner radius (Rₚ) of the micropipette using a calibrated graticule.[21]
-
Aspiration Procedure :
-
Select a spherical, healthy-looking cell in suspension.
-
Using the micromanipulator, bring the pipette tip into gentle contact with the cell.[11]
-
Apply a small initial suction pressure (ΔP) to form a seal and draw a small, hemispherical projection of the membrane into the pipette.
-
Incrementally increase the suction pressure in defined steps.
-
At each pressure step, allow the projection to reach an equilibrium length (Lₚ) and record the image.[21]
-
-
Data Analysis :
-
Measure the projection length (Lₚ) from the recorded images for each corresponding pressure (ΔP).
-
Calculate the apparent membrane tension (T) using the Law of Laplace for the liquid drop model, where the cell is treated as a liquid droplet with a constant surface tension: T = (ΔP * Rₚ) / (2 * (1 - Rₚ/R꜀)) where R꜀ is the radius of the cell outside the pipette.
-
Visualizing the Workflows
The following diagrams illustrate the experimental workflows and the logic behind the cross-validation of Flipper-TR and micropipette aspiration.
References
- 1. spirochrome.com [spirochrome.com]
- 2. Hybrid Fluorescent Probes for Imaging Membrane Tension Inside Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. physicsworld.com [physicsworld.com]
- 6. researchgate.net [researchgate.net]
- 7. The Application of Micropipette Aspiration in Molecular Mechanics of Single Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. intra.engr.ucr.edu [intra.engr.ucr.edu]
- 9. google.com [google.com]
- 10. biomechanics.stanford.edu [biomechanics.stanford.edu]
- 11. irbe.library.vanderbilt.edu [irbe.library.vanderbilt.edu]
- 12. researchgate.net [researchgate.net]
- 13. Measurement of membrane elasticity by micro-pipette aspiration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in Micropipette Aspiration: Applications in Cell Biomechanics, Models, and Extended Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. moraeslab.com [moraeslab.com]
Advantages of Flipper-TR 5 over traditional mechanobiology techniques.
A detailed comparison of the Flipper-TR 5 fluorescent membrane tension probe with traditional mechanobiology techniques, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding its advantages and applications.
In the intricate world of cellular mechanics, understanding the forces at play within and between cells is paramount to deciphering fundamental biological processes and developing effective therapeutics. For decades, researchers have relied on a toolbox of mechanobiology techniques to probe these forces. However, these traditional methods, while foundational, often come with inherent limitations. The advent of the this compound fluorescent membrane tension probe marks a significant advancement in the field, offering a non-invasive, high-resolution, and dynamic window into the mechanical landscape of living cells.
This guide provides an objective comparison of this compound with established techniques such as Traction Force Microscopy (TFM), Atomic Force Microscopy (AFM), and Micropipette Aspiration. We will delve into the experimental protocols, present quantitative data for comparison, and visualize the underlying principles and workflows.
This compound: Illuminating Membrane Tension with Unprecedented Precision
This compound is a fluorescent probe designed to specifically insert into the plasma membrane of living cells and report changes in membrane tension through alterations in its fluorescence lifetime.[1] Its mechanism relies on the planarization of its molecular structure in response to increased lateral pressure within the lipid bilayer.[2] This change in conformation leads to a measurable increase in its fluorescence lifetime, which can be quantified using Fluorescence Lifetime Imaging Microscopy (FLIM).[2][3]
Key Advantages of this compound:
-
Non-Invasiveness: Unlike techniques that require direct physical contact and manipulation of the cell, this compound is a molecular probe that provides readings without significant mechanical perturbation.
-
High Spatiotemporal Resolution: FLIM allows for the mapping of membrane tension with high spatial resolution across the cell membrane and with the ability to track dynamic changes over time.
-
Intracellular Measurements: Modified versions of the Flipper probe, such as ER Flipper-TR and Mito Flipper-TR, enable the measurement of membrane tension in specific intracellular organelles, a feat not easily achievable with traditional methods.[4]
-
Quantitative and Direct Measurement: this compound provides a quantitative readout of membrane tension that can be correlated with cellular processes.[5]
Traditional Mechanobiology Techniques: The Foundation and Its Limitations
Traction Force Microscopy (TFM)
Traction Force Microscopy is a widely used technique to measure the forces exerted by cells on their surrounding substrate.[6] It involves culturing cells on a soft, elastic gel embedded with fluorescent beads.[6] As cells adhere and exert forces, they deform the gel, causing the beads to displace. By tracking the displacement of these beads and knowing the mechanical properties of the gel, the traction forces can be calculated.[6][7]
Advantages of TFM:
-
Provides a map of the distribution of traction forces at the cell-substrate interface.
-
Can be used to study the collective behavior of cells.
Limitations of TFM:
-
Indirect measurement of cellular forces.
-
Limited to adherent cells on a 2D substrate.
-
Resolution is limited by the density of the fluorescent beads.
-
Does not measure forces within the cell or at cell-cell junctions.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy utilizes a sharp tip attached to a flexible cantilever to scan the surface of a cell and measure its topography and mechanical properties.[8][9] By indenting the cell with the tip and measuring the cantilever's deflection, researchers can calculate properties like Young's modulus (a measure of stiffness).[10]
Advantages of AFM:
-
Provides high-resolution topographical images of the cell surface.
-
Can measure local mechanical properties at the nanoscale.
-
Can be used to probe specific molecules on the cell surface.
Limitations of AFM:
-
Invasive, as it involves direct physical contact with the cell, which can induce cellular responses.
-
Measurements are localized to the point of indentation.
-
Can be challenging to perform on soft, living cells without causing damage.
-
Throughput is generally low.
Micropipette Aspiration
Micropipette aspiration involves using a small glass pipette to apply a controlled suction pressure to a portion of a cell membrane.[11] By measuring the extent to which the membrane is aspirated into the pipette for a given pressure, one can determine properties like membrane tension and cortical stiffness.[11][12]
Advantages of Micropipette Aspiration:
-
Provides a direct measurement of membrane tension and cortical stiffness.
-
Can be used to study the mechanical properties of single cells in suspension.
Limitations of Micropipette Aspiration:
-
Highly invasive and can cause significant deformation of the cell.
-
Measurements are localized to the aspirated region.
-
Low throughput and technically challenging to perform.
-
Not suitable for measuring forces in adherent cells or within tissues.
Quantitative Comparison of Mechanobiology Techniques
| Feature | This compound | Traction Force Microscopy (TFM) | Atomic Force Microscopy (AFM) | Micropipette Aspiration |
| Measurement Principle | Fluorescence Lifetime Change | Substrate Deformation | Cantilever Deflection | Membrane Deformation |
| Parameter Measured | Membrane Tension | Traction Forces | Elastic Modulus, Adhesion Force | Membrane Tension, Cortical Stiffness |
| Invasiveness | Non-invasive | Minimally invasive | Invasive | Highly invasive |
| Spatial Resolution | High (sub-micron) | Micron-scale | Nanoscale | Micron-scale |
| Temporal Resolution | High (milliseconds to seconds) | Seconds to minutes | Seconds to minutes | Seconds to minutes |
| Force Range | pN to nN (inferred) | nN to µN | pN to nN | pN to nN |
| Cell Type | Adherent & Suspension | Adherent | Adherent & Suspension | Suspension & Adherent (localized) |
| Intracellular Measurement | Yes (with modified probes) | No | No | No |
| Throughput | High | Medium | Low | Low |
Experimental Protocols
This compound Staining and FLIM Imaging
Materials:
-
This compound probe (e.g., from Spirochrome)
-
Anhydrous DMSO
-
Cell culture medium
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
Fluorescence Lifetime Imaging Microscope (FLIM) system with a pulsed laser (e.g., 488 nm) and appropriate emission filters (e.g., 575-625 nm).
Protocol:
-
Prepare a 1 mM stock solution of this compound by dissolving the probe in anhydrous DMSO.
-
Prepare the staining solution by diluting the stock solution to a final concentration of 1-5 µM in pre-warmed cell culture medium.
-
Replace the existing cell culture medium with the staining solution.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 15-30 minutes.
-
Image the cells using a FLIM system. Acquire fluorescence lifetime data and analyze it to generate a map of membrane tension. The fluorescence lifetime of this compound typically ranges from 2.8 to 7.0 ns, with longer lifetimes indicating higher membrane tension.[4]
This compound Experimental Workflow
Traction Force Microscopy (TFM)
Materials:
-
Polyacrylamide or PDMS gel solution
-
Fluorescent microbeads (e.g., 0.2-1.0 µm diameter)
-
Glass-bottom dishes
-
Cross-linking agent (e.g., bis-acrylamide)
-
Polymerization initiator (e.g., APS and TEMED)
-
Extracellular matrix protein (e.g., collagen, fibronectin)
-
Fluorescence microscope
Protocol:
-
Prepare the gel solution with the desired stiffness and mix in the fluorescent microbeads.
-
Activate the glass surface of the dish to ensure gel attachment.
-
Pipette the gel solution onto the activated glass surface and cover with a coverslip to create a thin, uniform layer.
-
Allow the gel to polymerize.
-
Coat the surface of the gel with an extracellular matrix protein to promote cell adhesion.
-
Seed the cells onto the gel and allow them to adhere and spread.
-
Acquire a "force" image of the fluorescent beads underneath and around the cells.
-
Detach the cells from the gel (e.g., using trypsin).
-
Acquire a "reference" image of the beads in their relaxed state.
-
Analyze the displacement of the beads between the force and reference images to calculate the traction forces.[13][14]
Traction Force Microscopy Workflow
Atomic Force Microscopy (AFM)
Materials:
-
Atomic Force Microscope
-
AFM cantilevers with a sharp tip
-
Cells cultured on a suitable substrate (e.g., glass coverslip)
-
Cell culture medium
Protocol:
-
Calibrate the AFM cantilever to determine its spring constant.
-
Mount the cell sample on the AFM stage.
-
Approach the AFM tip to the surface of the cell.
-
Perform force-distance spectroscopy:
-
Press the tip into the cell to a defined force or indentation depth.
-
Record the deflection of the cantilever as a function of the piezo-displacement.
-
-
Retract the tip from the cell surface.
-
Analyze the force-distance curve to calculate the Young's modulus and other mechanical properties using an appropriate contact mechanics model (e.g., Hertz model).[15][16][17]
Atomic Force Microscopy Workflow
Micropipette Aspiration
Materials:
-
Micropipette puller
-
Glass capillaries
-
Microforge
-
Micromanipulator
-
Pressure control system
-
Inverted microscope
-
Cells in suspension
Protocol:
-
Fabricate a micropipette with a smooth, flat tip of a desired diameter (typically 2-5 µm) using a micropipette puller and microforge.
-
Fill the micropipette with a suitable buffer solution.
-
Mount the micropipette on a micromanipulator and connect it to a pressure control system.
-
Place the cell suspension in a chamber on the microscope stage.
-
Bring the micropipette into contact with a single cell.
-
Apply a controlled negative pressure to aspirate a portion of the cell membrane into the pipette.
-
Measure the length of the membrane projection inside the pipette at a given pressure.
-
Analyze the relationship between the applied pressure and the aspirated length to determine membrane tension and cortical stiffness.[18][19][20]
Micropipette Aspiration Workflow
Conclusion
This compound represents a paradigm shift in the study of mechanobiology. Its ability to non-invasively and quantitatively measure membrane tension in living cells and organelles with high spatiotemporal resolution offers a significant advantage over traditional techniques. While TFM, AFM, and micropipette aspiration remain valuable tools for specific applications, this compound opens up new avenues of research by providing a more direct and dynamic view of the mechanical forces that govern cellular life. For researchers and professionals in drug development, this compound provides a powerful new tool to investigate the mechanobiological effects of novel compounds and to better understand the mechanical basis of disease.
References
- 1. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 2. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Traction force microscopy - Wikipedia [en.wikipedia.org]
- 7. jove.com [jove.com]
- 8. Atomic force microscopy in mechanobiology: measuring microelastic heterogeneity of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A beginner's guide to atomic force microscopy probing for cell mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Atomic force and total internal reflection fluorescence microscopy for the study of force transmission in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomechanics.stanford.edu [biomechanics.stanford.edu]
- 12. Advances in Micropipette Aspiration: Applications in Cell Biomechanics, Models, and Extended Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. UQ eSpace [espace.library.uq.edu.au]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for measuring mechanical properties of live cells using atomic force microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. Micropipette Aspiration of Substrate-attached Cells to Estimate Cell Stiffness [jove.com]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
A Comparative Guide to Fluorescent Probes for Quantitative Membrane Tension Sensing: Flipper-TR vs. Alternatives
For researchers, scientists, and drug development professionals navigating the complex landscape of cellular mechanobiology, the accurate measurement of plasma membrane tension is paramount. This guide provides a detailed comparison of Flipper-TR®, a widely used fluorescent probe for quantitative tension sensing, with other notable alternatives. We delve into their operational principles, performance data, and experimental protocols to facilitate an informed choice for your specific research needs.
Introduction to Membrane Tension Sensing
Membrane tension is a critical regulator of a vast array of cellular processes, including cell migration, endocytosis, and signal transduction. The advent of fluorescent probes that can report on the mechanical state of the lipid bilayer has revolutionized the study of these phenomena. Flipper-TR® has emerged as a prominent tool in this domain, offering quantitative insights through Fluorescence Lifetime Imaging Microscopy (FLIM). However, like any tool, it possesses inherent limitations. This guide will objectively compare Flipper-TR® with two major classes of alternative fluorescent probes: molecular rotors and the solvatochromic dye Merocyanine (B1260669) 540.
Flipper-TR®: The Planarizable Push-Pull Probe
Flipper-TR® is a mechanosensitive fluorescent probe designed to directly report on the lipid packing of cellular membranes, which is correlated with membrane tension.[1][2] Its design features two dithienothiophene "flippers" that can twist relative to each other. In a relaxed, low-tension membrane, the probe adopts a twisted conformation. As membrane tension increases, the lateral pressure from surrounding lipids forces the probe into a more planar conformation. This planarization leads to a longer fluorescence lifetime, which can be quantitatively measured using FLIM.[1][2][3]
Accuracy and Performance of Flipper-TR®
The fluorescence lifetime of Flipper-TR® exhibits a linear relationship with membrane tension in cellular environments, enabling straightforward quantification.[4] This relationship, however, is cell-type specific and requires calibration.[1][2] The probe is highly sensitive to changes in lipid packing and can detect subtle variations in membrane tension.[3]
Limitations of Flipper-TR®
Despite its strengths, Flipper-TR® has several limitations that researchers must consider:
-
Sensitivity to Lipid Composition and Temperature: The fluorescence lifetime of Flipper-TR® is not solely dependent on tension but is also significantly influenced by the lipid composition, membrane order, and temperature.[5] This can confound the interpretation of results if these parameters change concurrently with membrane tension.
-
Photo-induced Artifacts: Under illumination, especially during prolonged FLIM imaging, Flipper-TR® can act as a photosensitizer, generating singlet oxygen that leads to lipid hydroperoxidation.[3] This process can artificially increase membrane tension, leading to an increase in the probe's fluorescence lifetime, an important artifact to control for.[3]
-
Potential for Inconsistent Response: In some biological systems, such as the Drosophila germ cell membrane, Flipper-TR® has shown an inverse correlation between lifetime and tension, contrary to observations in mammalian cells.[5] This highlights the importance of careful calibration and validation in each experimental system.
-
Internalization: Prolonged incubation can lead to the endocytosis of Flipper-TR®, resulting in staining of internal membrane structures and potentially interfering with plasma membrane-specific measurements.[5]
Alternative Probes for Membrane Mechanics
While Flipper-TR® is a powerful tool, other fluorescent probes can provide complementary information on the mechanical state of the membrane. Here, we focus on molecular rotors and Merocyanine 540.
Molecular Rotors (e.g., BODIPY-based)
Molecular rotors are fluorescent molecules whose fluorescence lifetime is sensitive to the viscosity of their immediate microenvironment.[6][7] In the context of lipid membranes, viscosity is related to lipid packing and, by extension, can be influenced by membrane tension.[6] BODIPY-based molecular rotors are a popular choice due to their excellent photophysical properties.[8]
Accuracy and Performance of Molecular Rotors
The relationship between the fluorescence lifetime of molecular rotors and viscosity is well-described by the Förster-Hoffmann equation, allowing for quantitative viscosity mapping of cellular membranes.[6][8] Some studies have used molecular rotors to investigate changes in membrane microviscosity under osmotic stress, suggesting their potential for tension sensing.[6] However, a direct and universally accepted calibration curve linking their fluorescence lifetime to membrane tension is not as well-established as for Flipper-TR®. The response of molecular rotors to tension can be complex and dependent on the lipid composition of the membrane.[6]
Limitations of Molecular Rotors
-
Indirect Measurement of Tension: Molecular rotors primarily measure viscosity. While viscosity and tension are related, they are not the same physical parameter. Changes in membrane composition can alter viscosity without a direct change in tension, and vice-versa.
-
Sensitivity to Temperature and Polarity: The fluorescence lifetime of some molecular rotors can be sensitive to temperature and the polarity of the environment, which can introduce artifacts.[7]
-
Partitioning Behavior: The partitioning of molecular rotors into different lipid phases can be uneven, potentially biasing measurements towards more disordered regions of the membrane.[7]
Merocyanine 540 (MC540)
Merocyanine 540 is a solvatochromic dye that exhibits changes in its fluorescence properties based on the polarity and lipid packing of the membrane.[9][10] It preferentially binds to membranes with loosely packed lipids.[10]
Accuracy and Performance of Merocyanine 540
MC540 has been used to qualitatively assess changes in lipid organization in response to cellular activation and other stimuli.[10] Its fluorescence intensity and polarization can change in response to membrane potential and mechanical stress.[11] However, its use for quantitative tension sensing is not well-established. The relationship between its fluorescence properties and membrane tension is complex and not typically linear.
Limitations of Merocyanine 540
-
Lack of Quantitative Framework: There is no established model to directly and quantitatively relate MC540 fluorescence to membrane tension in a manner similar to Flipper-TR®.
-
Sensitivity to Membrane Potential: MC540 fluorescence is highly sensitive to changes in transmembrane potential, which can be a significant confounding factor in many biological experiments.[11]
-
Phototoxicity: MC540 can induce photodynamic damage to cells upon illumination.[12]
-
Staining Specificity: The staining can be selective for certain cell types, such as electrically excitable cells.[13]
Quantitative Data Summary
The following tables summarize the key performance characteristics of Flipper-TR®, molecular rotors, and Merocyanine 540 for membrane tension sensing.
| Probe | Sensing Principle | Primary Measurand | Quantitative Readout | Established Quantitative Relationship with Tension |
| Flipper-TR® | Planarization of a push-pull fluorophore | Lipid Packing / Tension | Fluorescence Lifetime | Yes (Linear, cell-type dependent)[1][4] |
| Molecular Rotors | Intramolecular rotation | Viscosity | Fluorescence Lifetime | Indirectly related, complex and composition-dependent[6] |
| Merocyanine 540 | Solvatochromism | Lipid Packing / Polarity | Fluorescence Intensity/Polarization | No (Primarily qualitative)[11] |
| Probe | Key Advantages | Key Limitations |
| Flipper-TR® | - Direct and quantitative tension measurement- High sensitivity to lipid packing changes | - Sensitive to lipid composition and temperature[5]- Potential for photo-induced artifacts[3]- Can show inconsistent response in some systems[5]- Internalization over time[5] |
| Molecular Rotors | - Quantitative viscosity mapping- High photostability (BODIPY-based) | - Indirect measure of tension- Can be sensitive to temperature and polarity[7]- Uneven partitioning in heterogeneous membranes[7] |
| Merocyanine 540 | - Sensitive to changes in lipid packing- Simple intensity-based readout | - Not suitable for quantitative tension measurement- Highly sensitive to membrane potential[11]- Phototoxic[12]- Cell-type specific staining[13] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are summarized experimental protocols for using each class of probe.
Flipper-TR® Staining and FLIM Imaging Protocol
This protocol is adapted from established methods for live cell imaging.[5][14][15]
-
Cell Culture: Plate cells on glass-bottom dishes suitable for high-resolution microscopy.
-
Probe Preparation: Prepare a stock solution of Flipper-TR® in DMSO (e.g., 1 mM).
-
Staining: Dilute the Flipper-TR® stock solution in pre-warmed cell culture medium to a final concentration of 1-2 µM. Replace the culture medium with the staining solution and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells three times with pre-warmed culture medium to remove excess probe.
-
FLIM Imaging:
-
Use a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) electronics.
-
Excitation: Typically, a 488 nm pulsed laser is used.
-
Emission: Collect fluorescence emission between 550 nm and 650 nm.
-
Acquisition: Acquire FLIM data, ensuring sufficient photon counts per pixel for accurate lifetime fitting (typically >100 photons).
-
-
Data Analysis:
-
Fit the fluorescence decay curves using a bi-exponential decay model.
-
The average fluorescence lifetime (τ) is then correlated with membrane tension.
-
Calibration is performed by subjecting cells to osmotic shocks (hypotonic to increase tension, hypertonic to decrease tension) and measuring the corresponding lifetime changes.
-
Molecular Rotor (BODIPY-based) Staining and FLIM Imaging Protocol
This protocol is based on methods for measuring membrane viscosity.[16][17]
-
Cell Culture: As with Flipper-TR®, plate cells on appropriate imaging dishes.
-
Probe Preparation: Prepare a stock solution of the BODIPY-based molecular rotor in DMSO.
-
Staining: Dilute the stock solution in culture medium to a final concentration typically in the low micromolar range. Incubate cells for 30-60 minutes.
-
Washing: Wash the cells with fresh medium.
-
FLIM Imaging:
-
Use a similar FLIM setup as for Flipper-TR®.
-
Excitation: The excitation wavelength will depend on the specific BODIPY derivative but is often around 488 nm.
-
Emission: The emission window will also be specific to the probe.
-
Acquisition: Acquire FLIM data.
-
-
Data Analysis:
-
Fit the fluorescence decay curves.
-
The fluorescence lifetime is then related to viscosity using a calibration curve generated by measuring the lifetime of the probe in solutions of known viscosity (e.g., glycerol-water mixtures).
-
To relate this to tension, one would need to perform experiments where tension is independently modulated (e.g., via osmotic shock) and observe the corresponding changes in viscosity.
-
Merocyanine 540 Staining and Fluorescence Imaging Protocol
This protocol is for qualitative assessment of lipid packing.[10][18]
-
Cell Culture: Grow cells on coverslips or in imaging dishes.
-
Probe Preparation: Prepare a stock solution of Merocyanine 540 in ethanol (B145695) or DMSO.
-
Staining: Dilute the stock solution in a suitable buffer (e.g., PBS or culture medium) to a final concentration of 1-10 µg/mL. Incubate the cells for 5-15 minutes at room temperature or 37°C.
-
Washing: Gently wash the cells to remove unbound dye.
-
Fluorescence Imaging:
-
Use a standard fluorescence microscope.
-
Excitation: Typically around 488-514 nm.
-
Emission: Collect emission above 530 nm.
-
-
Data Analysis:
-
Analyze changes in fluorescence intensity in different regions of the cell or in response to stimuli.
-
For more advanced analysis, fluorescence polarization or spectral imaging can be employed to gain more insights into the membrane environment.
-
Visualizations
Signaling Pathway: Membrane Tension and Cellular Response
Caption: Simplified signaling pathway initiated by changes in membrane tension.
Experimental Workflow: Quantitative Tension Sensing with Flipper-TR®
Caption: Workflow for quantitative membrane tension measurement using Flipper-TR® and FLIM.
Logical Relationship: Probe Properties and Measurands
Caption: Relationship between fluorescent probes and the membrane properties they measure.
Conclusion
Flipper-TR® stands out as a powerful and well-characterized tool for the direct and quantitative measurement of membrane tension in living cells. Its primary limitation is the need for careful control and consideration of environmental factors like lipid composition and temperature, as well as potential photo-induced artifacts.
Molecular rotors, particularly BODIPY-based probes, offer a robust method for quantifying membrane viscosity. While this provides an indirect route to assess changes in membrane mechanics, the direct correlation to tension is complex and less established than for Flipper-TR®.
Merocyanine 540 is a useful qualitative indicator of lipid packing but is not suitable for quantitative tension measurements and is confounded by its sensitivity to membrane potential.
The choice of probe will ultimately depend on the specific biological question. For direct, quantitative measurements of membrane tension, Flipper-TR® is currently the most established fluorescent tool. However, for researchers interested in the broader biophysical properties of the membrane, a multi-probe approach, potentially combining Flipper-TR® with a molecular rotor, could provide a more complete picture of the intricate interplay between membrane tension, viscosity, and lipid organization. As the field of mechanobiology continues to evolve, so too will the molecular tools available to unravel its complexities.
References
- 1. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging non-classical mechanical responses of lipid membranes using molecular rotors - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05874B [pubs.rsc.org]
- 7. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Twist and Probe—Fluorescent Molecular Rotors Image Escherichia coli Cell Membrane Viscosity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Merocyanine 540, a fluorescent probe sensitive to lipid packing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Merocyanine 540 as a flow cytometric probe of membrane lipid organization in leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism of the membrane potential sensitivity of the fluorescent membrane probe merocyanine 540 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Merocyanine 540 as a fluorescent probe of membranes: staining of electrically excitable cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A protocol for measuring plasma membrane tension in the Drosophila ovary using fluorescence lifetime imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. pnas.org [pnas.org]
- 18. Spectral imaging of MC540 during murine and human colon carcinoma cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Flipper Probes for Cellular Membrane Tension Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different generations of Flipper probes, fluorescent reporters designed to measure membrane tension in living cells. Understanding the nuances of each probe's performance is critical for selecting the optimal tool for specific research applications in mechanobiology and drug discovery. This document outlines their key performance characteristics, supported by experimental data and detailed protocols, to aid in experimental design and data interpretation.
Probing the Mechanics of Cellular Membranes
Flipper probes are a class of mechanosensitive fluorescent probes that report on the physical state of lipid bilayers.[1] Their fluorescence lifetime is sensitive to the packing of lipid molecules within the membrane, which is directly related to membrane tension.[2] The core mechanism involves a "flipper" motion of two twisted dithienothiophenes within the probe's structure.[3][4] In a more fluid, low-tension membrane, the flipper is more twisted, resulting in a shorter fluorescence lifetime. Conversely, in a more ordered, high-tension membrane, the flipper becomes more planar, leading to a longer fluorescence lifetime.[4][5] This relationship allows for the quantitative measurement of membrane tension using Fluorescence Lifetime Imaging Microscopy (FLIM).[2][6]
The evolution of Flipper probes has led to the development of "generations" targeted to specific subcellular organelles, enabling researchers to investigate membrane tension in distinct cellular compartments. This guide focuses on the comparative analysis of these organelle-specific Flipper probes.[6]
Comparative Performance of Flipper Probe Generations
The selection of a Flipper probe depends on the specific organelle of interest and the experimental context. The following table summarizes the key quantitative parameters for the most commonly used Flipper probe generations.
| Parameter | Flipper-TR® (Plasma Membrane) | ER Flipper-TR® (Endoplasmic Reticulum) | Mito Flipper-TR® (Mitochondria) | Lyso Flipper-TR® (Lysosomes) |
| Target Organelle | Plasma Membrane | Endoplasmic Reticulum | Mitochondria | Lysosomes/Late Endosomes |
| Excitation Max (λex) | 480 nm[7] | 480 nm[8] | Not explicitly stated, likely similar to Flipper-TR | Not explicitly stated, likely similar to Flipper-TR |
| Emission Max (λem) | 600 nm[7] | 600 nm[8] | Not explicitly stated, likely similar to Flipper-TR | Not explicitly stated, likely similar to Flipper-TR |
| Molar Extinction Coefficient (ε) | 1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)[7][8] | 1.66 x 10⁴ M⁻¹cm⁻¹ (in DMSO)[8] | Not explicitly stated | Not explicitly stated |
| Quantum Yield (QY) | 30% (in AcOEt)[7][8] | 30% (in AcOEt)[8] | Not explicitly stated | Not explicitly stated |
| Fluorescence Lifetime Range (τ) | 2.8 - 7.0 ns[9] | 2.8 - 7.0 ns[8] | Not explicitly stated, likely similar to Flipper-TR | Not explicitly stated, likely similar to Flipper-TR |
| Typical Lifetime in HeLa Cells (τ) | ~4.5 ns[6] | ~3.5 ns[6] | ~3.2 ns[6] | ~4.0 ns[1] |
Experimental Protocols
Accurate and reproducible measurements with Flipper probes require careful adherence to optimized experimental protocols. The following sections detail the methodologies for cell staining and for inducing and measuring changes in membrane tension.
General Cell Staining Protocol with Flipper Probes
This protocol is a general guideline and may require optimization for different cell types and experimental conditions.
Materials:
-
Flipper Probe (Flipper-TR®, ER Flipper-TR®, Mito Flipper-TR®, or Lyso Flipper-TR®)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Cell culture medium appropriate for the cell line
-
Live-cell imaging dish or chambered coverglass
-
Cells of interest
Procedure:
-
Prepare a 1 mM stock solution: Dissolve the Flipper probe in anhydrous DMSO to a final concentration of 1 mM. Store the stock solution at -20°C, protected from light and moisture.
-
Cell Culture: Plate cells on a live-cell imaging dish or chambered coverglass and culture until they reach the desired confluency.
-
Prepare Staining Solution: On the day of the experiment, dilute the 1 mM Flipper probe stock solution in pre-warmed cell culture medium to a final concentration of 1 µM.[4] Vortex briefly to ensure complete mixing.
-
Cell Staining: Remove the existing culture medium from the cells and replace it with the 1 µM Flipper probe staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.[4] Incubation times may need to be optimized.
-
Imaging: The cells are now ready for FLIM imaging. It is generally not necessary to wash out the probe before imaging, as it is only fluorescent when inserted into a membrane.[3]
Induction and Measurement of Membrane Tension Changes using Osmotic Shock
Osmotic shock is a common method to acutely modulate plasma membrane tension. This protocol describes how to induce hypertonic or hypotonic shock and measure the corresponding changes in Flipper probe fluorescence lifetime.
Materials:
-
Cells stained with Flipper-TR® as described above
-
Isotonic imaging buffer (e.g., Hank's Balanced Salt Solution - HBSS)
-
Hypertonic solution (e.g., Isotonic buffer with added sorbitol or sucrose (B13894) to increase osmolarity)
-
Hypotonic solution (e.g., Isotonic buffer diluted with distilled water to decrease osmolarity)
-
FLIM microscope system
Procedure:
-
Baseline Imaging: Acquire a baseline FLIM image of the Flipper-TR® stained cells in an isotonic imaging buffer.
-
Induce Osmotic Shock:
-
Hypertonic Shock: Carefully replace the isotonic buffer with a pre-warmed hypertonic solution. This will cause water to leave the cells, decreasing membrane tension.
-
Hypotonic Shock: Carefully replace the isotonic buffer with a pre-warmed hypotonic solution. This will cause water to enter the cells, increasing membrane tension.
-
-
Post-Shock Imaging: Immediately after the solution exchange, acquire a series of FLIM images over time to capture the dynamic changes in fluorescence lifetime.
-
Data Analysis: Analyze the FLIM data to quantify the changes in the fluorescence lifetime of the Flipper probe. A decrease in lifetime indicates a decrease in membrane tension (hypertonic shock), while an increase in lifetime indicates an increase in membrane tension (hypotonic shock).
Visualizing Experimental Workflows
To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the key workflows.
Caption: Experimental workflow for measuring membrane tension changes using Flipper probes.
Caption: Relationship between membrane tension and Flipper probe fluorescence lifetime.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Tutorial: fluorescence lifetime microscopy of membrane mechanosensitive Flipper probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lubio.ch [lubio.ch]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 8. ER Flipper-TR® - ER specific membrane tension probe - spirochrome [spirochrome.com]
- 9. spirochrome.com [spirochrome.com]
A Head-to-Head Comparison: Flipper-TR® vs. Merocyanine Dyes for Membrane Potential Analysis
For researchers in neuroscience, cardiology, and drug discovery, the precise measurement of cellular membrane potential is critical. This guide provides an objective comparison of two prominent classes of fluorescent probes: the mechanosensitive Flipper-TR® and the electrochromic merocyanine (B1260669) dyes, offering insights into their mechanisms, performance, and experimental usability.
The plasma membrane's electrical potential is a key determinant of cellular function, governing everything from neuronal firing to muscle contraction. Fluorescent indicators that can dynamically report changes in this potential are invaluable tools. Among the available options, Flipper-TR® and merocyanine dyes like di-4-ANEPPS represent distinct approaches to visualizing this fundamental biological parameter.
Mechanism of Action: A Tale of Two Responses
The fundamental difference between Flipper-TR® and merocyanine dyes lies in how they translate changes in the membrane environment into a fluorescent signal.
Flipper-TR® , a relatively newer probe, operates on a principle of mechanosensing.[1][2] It is composed of two "flipper" motifs that can twist relative to each other.[3][4] When inserted into a lipid bilayer, the lateral pressure exerted by the packed lipid molecules restricts this twisting motion.[3][4] Increased membrane tension or lipid order leads to a more planar conformation of the dye.[1][4][5] This planarization alters the probe's excited state, resulting in a longer fluorescence lifetime.[3][4][5] Therefore, Flipper-TR® primarily reports on membrane tension and lipid packing, which are indirectly related to membrane potential, by measuring changes in its fluorescence lifetime via Fluorescence Lifetime Imaging Microscopy (FLIM).[3][4][6]
Merocyanine dyes , such as the widely used di-4-ANEPPS, are classified as fast-response, electrochromic probes.[7][8][9] Their mechanism relies on the Stark effect. The dye molecule possesses a large dipole moment, and when the electric field across the membrane changes (i.e., the membrane potential fluctuates), the electronic structure of the dye is perturbed.[9][10] This perturbation causes a shift in the dye's excitation and emission spectra.[9][11] For example, hyperpolarization (increase in membrane potential) typically leads to a decrease in fluorescence when excited at shorter wavelengths and an increase at longer wavelengths.[11] This spectral shift allows for ratiometric imaging, which can correct for variations in dye concentration and illumination intensity.[11]
Performance Metrics: A Quantitative Comparison
The choice between Flipper-TR® and merocyanine dyes often comes down to the specific requirements of the experiment. Key performance indicators reveal distinct advantages for each probe type.
| Feature | Flipper-TR® | Merocyanine Dyes (e.g., di-4-ANEPPS) |
| Primary Signal | Fluorescence Lifetime | Fluorescence Intensity / Spectral Shift |
| Sensing Mechanism | Mechanosensitive (Lipid Packing/Tension)[1][2] | Electrochromic (Stark Effect)[9][10] |
| Response Time | Slower, reflects changes in membrane organization | Fast (sub-millisecond)[11][12] |
| Sensitivity | High sensitivity to lipid order and tension[3][13] | Moderate, ~10% ΔF/F per 100 mV[11][12] |
| Measurement Mode | Fluorescence Lifetime Imaging (FLIM)[6][14] | Intensity or Ratiometric Imaging[11] |
| Photostability | Reported to have high photostability[3][4] | Moderate; di-8-ANEPPS is more photostable than di-4-ANEPPS[11] |
| Cellular Retention | Good plasma membrane retention[3] | di-4-ANEPPS internalizes rapidly; di-8-ANEPPS is better retained[8][11] |
| Excitation (Typical) | 488 nm[14][15] | ~475 nm (can be excited at different wavelengths for ratiometry)[11] |
| Emission (Typical) | ~600 nm[15][16] | ~617 nm[11] |
Experimental Protocols: From Staining to Imaging
The practical application of these dyes involves distinct workflows, particularly in the imaging and data analysis stages.
-
Stock Solution Preparation: Dissolve Flipper-TR® in anhydrous DMSO to a concentration of 1 mM. Store at -20°C or below, protected from light.[14]
-
Staining Solution: Dilute the 1 mM stock solution in pre-warmed cell culture medium to a final working concentration (typically 1 µM).[14] Use immediately. The presence of serum may reduce labeling efficiency.[14]
-
Cell Labeling: Replace the culture medium of adherent cells with the staining solution. Incubate for 15-30 minutes at the desired temperature.[17]
-
Washing: Gently wash the cells two to three times with fresh, dye-free medium to remove unbound probe.
-
Imaging (FLIM): Image the cells using a confocal microscope equipped with a pulsed laser and time-correlated single photon counting (TCSPC) or other FLIM detection hardware.
-
Data Analysis: Fit the fluorescence decay curve for each pixel or region of interest (ROI) to a multi-exponential decay model to extract the fluorescence lifetime (τ).[14][16] Changes in the average lifetime correlate with changes in membrane tension.[3]
-
Stock Solution Preparation: Prepare a stock solution of di-4-ANEPPS in DMSO or ethanol (B145695) at approximately 1-2 mM. Store at 4°C, protected from light.[12]
-
Staining Solution: Dilute the stock solution into a suitable physiological buffer (e.g., Tyrode's solution or HBSS) to a final concentration of 0.2-2 µM.[12] Including a dispersing agent like Pluronic F-127 can aid solubilization.[12]
-
Cell Labeling: Incubate cells with the staining solution for 10-20 minutes at a cool temperature (4-20°C) to inhibit internalization of the dye.[12]
-
Washing: Wash the cells multiple times with dye-free buffer.
-
Imaging (Ratiometric):
-
Excitation: Sequentially excite the sample at two different wavelengths, for example, ~440 nm and ~530 nm.[11]
-
Emission: Collect the fluorescence emission using a long-pass filter (e.g., >610 nm).
-
Data Acquisition: Record images at both excitation wavelengths.
-
-
Data Analysis: Calculate the ratio of the fluorescence intensities obtained from the two excitation wavelengths (e.g., F440 / F530). This ratio value changes in response to membrane potential, providing a more robust measurement than single-wavelength intensity.
Conclusion: Selecting the Right Tool for the Job
The choice between Flipper-TR® and merocyanine dyes is not about which is superior, but which is better suited for the biological question at hand.
Choose Merocyanine Dyes (e.g., di-4-ANEPPS, di-8-ANEPPS) when:
-
You need to measure rapid, transient changes in membrane potential, such as neuronal action potentials or cardiac depolarization waves.[11][18]
-
Your primary interest is the direct measurement of the transmembrane electric field.
-
A FLIM setup is unavailable.
-
You require a ratiometric approach to control for experimental variables.
Choose Flipper-TR® when:
-
Your research focuses on the interplay between membrane mechanics, lipid organization, and cellular signaling.
-
You are investigating slower processes where changes in membrane tension or lipid packing are paramount.
-
You have access to a FLIM microscope and the expertise to analyze lifetime data.
-
High photostability for longer-term imaging is a priority.[4]
Ultimately, Flipper-TR® provides a unique window into the mechanical state of the membrane, while merocyanine dyes offer a more direct and faster readout of the electrical potential. By understanding their distinct mechanisms and performance characteristics, researchers can make an informed decision to select the optimal probe for their experimental needs.
References
- 1. Tensing Flipper: Photosensitized Manipulation of Membrane Tension, Lipid Phase Separation, and Raft Protein Sorting in Biological Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Fluorescent Membrane Tension Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the regulatory role of cell membrane surface tension in cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Rapid FLIM Measurement of Membrane Tension Probe Flipper-TR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. biotium.com [biotium.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of the membrane potential sensitivity of the fluorescent membrane probe merocyanine 540 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. biorxiv.org [biorxiv.org]
- 14. spirochrome.com [spirochrome.com]
- 15. Flipper-TR® - Live cell membrane tension probe - spirochrome [spirochrome.com]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Electrophysiology, Unplugged: Imaging Membrane Potential with Fluorescent Indicators - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Steps: Proper Disposal of Flipper-TR 5
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential information on the proper disposal procedures for Flipper-TR 5, a fluorescent probe used for imaging membrane tension in living systems. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Safety and Handling Summary
While this compound is not classified as a hazardous substance, it is recommended to handle all chemicals with caution.[1] The following table summarizes key safety and handling information.
| Category | Recommendation | Source |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. In case of insufficient ventilation, use suitable respiratory equipment. | [1] |
| Handling | Avoid contact with skin and eyes. Do not breathe mist or vapor. Use in a well-ventilated area. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. | [1][2][3] |
| Storage | Store at -20°C in a dry, cool, and dark place. Keep the container tightly sealed until ready for use and away from direct sunlight. | [1][2][4][5] |
| Spill Cleanup | Cover spillage with a suitable absorbent material. Sweep up the material and place it in an appropriately labeled container for disposal according to local government rules. | [2] |
| First Aid (Skin Contact) | Rinse with plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. If symptoms arise, call a physician. | [1] |
| First Aid (Eye Contact) | Rinse immediately with plenty of water for at least 15 minutes, separating the eyelids with fingers. Call a physician. | [1] |
| First Aid (Inhalation) | Remove to fresh air. If symptoms persist, call a physician. If not breathing, give artificial respiration. | [1] |
| First Aid (Ingestion) | Wash out the mouth with water if the person is conscious. Do not induce vomiting. Call a physician. | [1] |
Experimental Protocol: Preparation of Flipper-TR Stock Solution
To minimize waste and ensure proper handling, it is crucial to follow the correct experimental protocol for preparing the Flipper-TR stock solution.
-
Dissolving the Probe: Dissolve the contents of the Flipper-TR vial in 50 μL of anhydrous DMSO to create a 1 mM stock solution.[4][5]
-
Storage of Stock Solution: This stock solution should be stored at -20°C or below.[4][5] When stored properly, the probe in solution is stable for about three months.[4][5]
-
Handling DMSO Solutions: Exercise particular caution when handling DMSO solutions, as DMSO is known to facilitate the entry of organic molecules into tissues.[4][5]
Disposal Workflow
The proper disposal of this compound and its associated solutions should always be performed in compliance with all local, state, and federal regulations.[4][5] The following diagram outlines a general workflow for the safe disposal of this compound.
Caption: General workflow for the safe handling and disposal of this compound.
Disclaimer: The information provided here is a general guide. Researchers, scientists, and drug development professionals are responsible for consulting their institution's safety guidelines and local regulations to ensure full compliance.
References
Safeguarding Your Research: A Guide to Handling Flipper-TR
Essential safety protocols and operational guidance for the use of Flipper-TR, a fluorescent membrane tension probe, are detailed below to ensure safe laboratory practices and reliable experimental outcomes. This guide provides researchers, scientists, and drug development professionals with immediate, procedural information for the effective use and disposal of Flipper-TR.
Personal Protective Equipment (PPE) for Flipper-TR Operations
While the Safety Data Sheet (SDS) for Flipper-TR indicates it is not classified as hazardous, it is crucial to handle all laboratory chemicals with caution. Flipper-TR is supplied as a solid and is typically dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO). DMSO can facilitate the absorption of substances through the skin; therefore, appropriate PPE is essential. The following table summarizes the recommended personal protective equipment when handling Flipper-TR and its solutions.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Gloves | Butyl rubber or double-gloved nitrile gloves are recommended. DMSO can penetrate standard nitrile gloves, so enhanced protection is necessary to prevent skin absorption of the probe. |
| Eye Protection | Safety Glasses or Goggles | Chemical splash goggles should be worn to protect the eyes from accidental splashes of Flipper-TR solutions. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Work should be conducted in a well-ventilated area . A fume hood is recommended when handling larger quantities of DMSO or if there is a risk of aerosol formation. |
Experimental Protocol: Staining Cells with Flipper-TR
This protocol outlines the steps for preparing a Flipper-TR stock solution and staining live cells for fluorescence lifetime imaging microscopy (FLIM).
Preparation of 1 mM Flipper-TR Stock Solution
-
Materials:
-
Flipper-TR vial (50 nmol)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Micropipette and sterile tips
-
-
Procedure:
-
Allow the Flipper-TR vial to warm to room temperature before opening to prevent moisture condensation.
-
Add 50 µL of anhydrous DMSO to the vial to create a 1 mM stock solution.
-
Mix thoroughly by vortexing until the solid is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed, light-protected container. When stored properly, the solution is stable for approximately three months.
-
Staining Protocol for Live Cells
-
Materials:
-
1 mM Flipper-TR stock solution
-
Cell culture medium (with or without serum)
-
Live cells cultured on a suitable imaging dish or plate
-
-
Procedure:
-
Dilute the 1 mM Flipper-TR stock solution in cell culture medium to a final working concentration. A starting concentration of 1 µM is recommended. Note that the presence of serum in the media may reduce labeling efficiency.
-
Remove the existing culture medium from the cells.
-
Add the Flipper-TR staining solution to the cells.
-
Incubate the cells for 15-30 minutes at 37°C.
-
The probe does not need to be washed out before imaging, as it is only fluorescent in the membrane.
-
Proceed with FLIM imaging.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
